Sodium laurate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
629-25-4 |
|---|---|
Molecular Formula |
C12H24NaO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
sodium;dodecanoate |
InChI |
InChI=1S/C12H24O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14); |
InChI Key |
NDORGWUNFGHGKU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)[O-].[Na+] |
Isomeric SMILES |
CCCCCCCCCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.[Na] |
Other CAS No. |
629-25-4 |
physical_description |
DryPowder; Liquid |
Pictograms |
Corrosive; Irritant |
Related CAS |
143-07-7 (Parent) |
Synonyms |
dodecanoic acid lauric acid lauric acid, ammonium salt lauric acid, barium and cadmium salt (4:1:1) lauric acid, calcium salt lauric acid, lithium salt lauric acid, magnesium salt lauric acid, nickel(2+) salt lauric acid, potassium salt lauric acid, sodium salt potassium laurate sodium dodecanoate sodium laurate |
Origin of Product |
United States |
Foundational & Exploratory
Determining the Critical Micelle Concentration of Sodium Laurate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for determining the critical micelle concentration (CMC) of sodium laurate, an anionic surfactant of significant interest in pharmaceutical and chemical research. This document details the most common experimental protocols, presents quantitative data on factors influencing the CMC, and offers visualizations to clarify core concepts and workflows.
Introduction to Critical Micelle Concentration (CMC)
Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In aqueous solutions, as the concentration of a surfactant like this compound increases, a threshold is reached where the individual surfactant molecules (monomers) begin to self-assemble into organized spherical structures known as micelles. This concentration is defined as the Critical Micelle Concentration (CMC).
Below the CMC, this compound molecules primarily exist as monomers in the bulk solution and at the air-water interface, leading to a significant decrease in surface tension. Above the CMC, additional surfactant molecules preferentially form micelles, and the surface tension of the solution remains relatively constant. The CMC is a crucial parameter as it dictates the concentration at which properties like solubilization, detergency, and emulsification become effective.
Caption: Conceptual diagram of surfactant behavior below, at, and above the CMC.
Experimental Methodologies for CMC Determination
Several techniques can be employed to determine the CMC of this compound. The most common methods rely on detecting the abrupt change in a physicochemical property of the surfactant solution as a function of its concentration. This guide details three widely used methods: conductometry, surface tensiometry, and fluorescence spectroscopy.
Conductometry
Principle: This method is suitable for ionic surfactants like this compound. The specific conductance of the solution is measured as a function of the surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as this compound acts as a strong electrolyte. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot. This is because the micelles have a lower mobility than the individual ions, and some counter-ions become associated with the micelle, reducing the total number of effective charge carriers. The CMC is determined from the intersection of the two linear portions of the plot.
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 0.1 M) in deionized water. Ensure the this compound is fully dissolved.
-
Instrumentation: Use a calibrated conductivity meter with a conductivity cell. The cell should be thoroughly rinsed with deionized water before each measurement.
-
Titration Procedure:
-
Place a known volume of deionized water (e.g., 50 mL) in a thermostated beaker with a magnetic stirrer.
-
Immerse the conductivity cell into the water and allow the temperature to equilibrate (e.g., at 25°C).
-
Record the initial conductivity of the water.
-
Add small, precise aliquots of the this compound stock solution to the water. After each addition, stir the solution to ensure homogeneity and allow the conductivity reading to stabilize before recording it.
-
Continue adding the stock solution until the concentration is well above the expected CMC.
-
-
Data Analysis:
-
Calculate the concentration of this compound after each addition.
-
Plot the specific conductivity (κ) versus the concentration of this compound.
-
The plot will show two linear regions with different slopes.
-
Perform a linear regression on the data points in each region.
-
The CMC is the concentration at which the two regression lines intersect.
-
Caption: Experimental workflow for CMC determination by conductometry.
Surface Tensiometry
Principle: This is a classic and direct method for determining the CMC. The surface tension of the surfactant solution is measured at various concentrations. As the concentration of this compound increases from zero, the surfactant monomers adsorb at the air-water interface, causing a sharp decrease in surface tension. Once the interface is saturated and micelles begin to form (at the CMC), the concentration of free monomers in the bulk solution remains relatively constant. Consequently, the surface tension also remains nearly constant with further increases in the total surfactant concentration. The CMC is identified as the point of inflection in the surface tension versus log of concentration plot.
Experimental Protocol:
-
Preparation of Solutions: Prepare a series of this compound solutions of varying concentrations in deionized water. The concentration range should span well below and above the expected CMC.
-
Instrumentation: A surface tensiometer, commonly employing the Wilhelmy plate or Du Noüy ring method, is used. The platinum plate or ring must be meticulously cleaned before each measurement, typically by flaming, to remove any organic contaminants.[1][2][3]
-
Measurement Procedure (Wilhelmy Plate Method):
-
Pour the lowest concentration solution into a clean, thermostated sample vessel.
-
The cleaned Wilhelmy plate is suspended from a microbalance and brought into contact with the liquid surface.
-
Allow the system to equilibrate and record the force exerted on the plate, from which the surface tension is calculated.
-
Thoroughly clean and dry the plate and vessel between measurements.
-
Repeat the measurement for each of the prepared solutions, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The resulting graph will show a region of steep decline followed by a plateau.
-
The CMC is determined from the intersection of the two lines fitted to these regions.
-
Fluorescence Spectroscopy
Principle: This highly sensitive method utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[4] In an aqueous solution (a polar environment), pyrene exhibits a characteristic emission spectrum. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar, hydrocarbon-like core of the micelles. This change in the microenvironment causes a noticeable change in the vibrational fine structure of pyrene's emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) is monitored. This I₁/I₃ ratio is high in polar environments and significantly decreases when pyrene is in the nonpolar micellar core. The CMC is determined from the inflection point of the plot of the I₁/I₃ ratio versus the surfactant concentration.
Experimental Protocol:
-
Preparation of a Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone or ethanol (e.g., 10⁻³ M).
-
Preparation of Surfactant-Probe Solutions:
-
Prepare a series of this compound solutions in deionized water covering a range of concentrations below and above the expected CMC.
-
To each solution, add a small, constant amount of the pyrene stock solution such that the final pyrene concentration is very low (e.g., 10⁻⁶ M) to avoid excimer formation. The volume of the organic solvent should be minimal (e.g., <1%) to not affect the micellization process.
-
Allow the solutions to equilibrate.
-
-
Instrumentation: A spectrofluorometer is used to measure the fluorescence emission spectra.
-
Measurement Procedure:
-
Set the excitation wavelength for pyrene (typically around 335 nm).
-
Record the emission spectrum for each sample (typically from 350 nm to 450 nm).
-
Measure the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.
-
-
Data Analysis:
-
Calculate the I₁/I₃ ratio for each this compound concentration.
-
Plot the I₁/I₃ ratio as a function of the this compound concentration.
-
The plot will typically show a sigmoidal decrease. The CMC is determined from the midpoint of this transition. A Boltzmann sigmoidal fit is often used for accurate determination.[5]
-
Quantitative Data for this compound CMC
The CMC of this compound is influenced by several factors, most notably temperature and the presence of electrolytes.
Effect of Temperature
The relationship between temperature and the CMC of ionic surfactants is often non-linear. Typically, the CMC decreases with an initial increase in temperature, reaches a minimum, and then increases with a further rise in temperature.
| Temperature (°C) | CMC (mM) by Conductometry | CMC (mM) by Surface Tension |
| 25 | 24.4 | 23.0 |
| 35 | - | - |
Data compiled from Campbell and Lakshminarayanan (1965).[6] Note: The original source provides data for 25°C and 35°C, but the 35°C values were not explicitly separated by method in the table.
Effect of Electrolytes
The addition of electrolytes, such as sodium chloride (NaCl) or potassium chloride (KCl), to a solution of an ionic surfactant like this compound generally leads to a decrease in its CMC. The added salt reduces the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelles, thus promoting micelle formation at a lower concentration.
Table 2: Influence of NaCl on the CMC of this compound at 25°C
| NaCl Concentration (mM) | CMC of this compound (mM) |
| 0 | ~24 |
| 10 | Data not readily available in cited sources |
| 50 | Data not readily available in cited sources |
| 100 | Data not readily available in cited sources |
Table 3: Influence of KCl on the CMC of this compound at 25°C
| KCl Concentration (mM) | CMC of this compound (mM) |
| 0 | ~24 |
| 10 | Data not readily available in cited sources |
| 50 | Data not readily available in cited sources |
| 100 | Data not readily available in cited sources |
Note: While the general principle of electrolytes decreasing the CMC is well-established, specific tabulated data for this compound with varying concentrations of NaCl and KCl were not found in the initial search results. The value at 0 mM is based on the data from Campbell and Lakshminarayanan (1965).[6] Researchers should consult specialized databases or conduct experiments to obtain precise values for their specific conditions.
Conclusion
The determination of the critical micelle concentration is fundamental for the characterization and application of this compound in various scientific and industrial fields. This guide has detailed the theoretical underpinnings and practical protocols for three robust methods: conductometry, surface tensiometry, and fluorescence spectroscopy. The choice of method will depend on the specific requirements of the study, the available equipment, and the nature of the system being investigated. Furthermore, it is crucial for researchers to consider and control external factors such as temperature and electrolyte concentration, which significantly influence the CMC of this compound. The provided data tables and visualizations serve as a foundational reference for professionals in drug development and other research areas.
References
- 1. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 2. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 3. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
The Intricate Dance of Sodium Laurate in Water: A Technical Guide to its Phase Behavior
For Researchers, Scientists, and Drug Development Professionals
Sodium laurate, the sodium salt of lauric acid, is a quintessential anionic surfactant that finds widespread application in the pharmaceutical, cosmetic, and food industries. Its utility is intrinsically linked to its ability to self-assemble in aqueous solutions, forming a variety of supramolecular structures that dictate the physicochemical properties of the formulation. This technical guide provides an in-depth exploration of the phase behavior of this compound in aqueous solutions, offering a comprehensive resource for researchers and professionals working with this versatile molecule.
Core Physicochemical Properties
The phase behavior of this compound is governed by key parameters that define its self-assembly in water. These include the critical micelle concentration (CMC) and the Krafft temperature.
Table 1: Key Physicochemical Properties of this compound
| Parameter | Value | Conditions |
| Critical Micelle Concentration (CMC) | 30 mM[1] | In aqueous solution |
| Krafft Temperature | 42 °C[2] | At 10 wt% solids in water |
The Critical Micelle Concentration (CMC) is the concentration above which individual surfactant molecules (monomers) begin to aggregate into organized structures known as micelles. This transition is marked by abrupt changes in the physical properties of the solution, such as surface tension, conductivity, and viscosity.
The Krafft temperature is the temperature at which the solubility of the surfactant equals its CMC. Below the Krafft temperature, the surfactant has limited solubility and exists predominantly as crystalline or hydrated solid phases. Above this temperature, the solubility dramatically increases as micelles form, leading to a clear solution.
Lyotropic Liquid Crystalline Phases
Table 2: Typical Phase Progression of Anionic Surfactants in Aqueous Solution at Room Temperature
| Phase | Description | Typical Concentration Range (wt%)* |
| Isotropic (L1) | Monomers and spherical or ellipsoidal micelles dispersed in water. This is a low-viscosity, transparent solution. | 0 - ~30 |
| Hexagonal (H1) | Cylindrical micelles packed in a hexagonal array. This phase is highly viscous and exhibits birefringence. | ~30 - ~60 |
| Cubic (V1) | Bicontinuous or micellar cubic structures. These phases are typically very viscous, gel-like, and optically isotropic. | Intermediate concentrations, often between hexagonal and lamellar phases |
| Lamellar (Lα) | Surfactant bilayers separated by layers of water. This phase has a lower viscosity than the hexagonal phase and exhibits characteristic optical textures. | > ~60 |
*Note: These concentration ranges are based on data for similar surfactants like SLES and should be considered as approximate for this compound. The exact phase boundaries are dependent on temperature and the presence of any additives.
The sequence of these phase transitions can be visualized as a function of increasing this compound concentration.
Phase transitions of this compound with increasing concentration.
Experimental Protocols for Characterization
Accurate characterization of the phase behavior of this compound is crucial for formulation development and scientific research. The following sections detail the experimental methodologies for determining key parameters and identifying different phases.
Determination of Critical Micelle Concentration (CMC) by Conductivity
The formation of micelles leads to a change in the mobility of charge carriers in an ionic surfactant solution, which can be detected by measuring the electrical conductivity.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 100 mM). Ensure the temperature is maintained above the Krafft temperature to ensure complete dissolution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 1 mM to 50 mM).
-
Conductivity Measurement:
-
Calibrate the conductivity meter using standard potassium chloride solutions.
-
Measure the conductivity of each this compound solution at a constant, controlled temperature (e.g., 25 °C).
-
Ensure thermal equilibrium is reached before each measurement.
-
-
Data Analysis:
-
Plot the measured conductivity as a function of the this compound concentration.
-
The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
-
Workflow for CMC determination by conductivity.
Determination of the Krafft Temperature
The Krafft temperature can be determined by observing the temperature at which the solubility of the surfactant dramatically increases, which corresponds to the onset of micelle formation. This can be effectively monitored by measuring the conductivity of a surfactant suspension as a function of temperature.
Methodology:
-
Prepare a Surfactant Suspension: Prepare an aqueous suspension of this compound at a concentration known to be above the CMC at temperatures above the Krafft point (e.g., 5 wt%). Below the Krafft temperature, this will be a cloudy suspension.
-
Heating and Measurement:
-
Place the suspension in a temperature-controlled water bath with a magnetic stirrer to ensure uniform heating.
-
Immerse a conductivity probe into the suspension.
-
Slowly heat the suspension (e.g., 1 °C/minute) while continuously monitoring the conductivity and temperature.
-
-
Data Analysis:
-
Plot the conductivity as a function of temperature.
-
A sharp increase in the slope of the conductivity versus temperature plot indicates the Krafft temperature. This is because the dissolution of the solid surfactant into micelles significantly increases the number of charge carriers in the solution.
-
Characterization of Liquid Crystalline Phases
A combination of techniques is typically employed to identify and characterize the different lyotropic liquid crystalline phases.
Table 3: Experimental Techniques for Phase Characterization
| Technique | Principle | Information Obtained |
| Polarized Light Microscopy (PLM) | Anisotropic phases (e.g., hexagonal, lamellar) rotate the plane of polarized light, appearing bright with characteristic textures against a dark background. Isotropic phases (e.g., micellar, cubic) do not. | Identification of anisotropic phases and their characteristic textures. |
| Small-Angle X-ray Scattering (SAXS) | The ordered structures of liquid crystalline phases diffract X-rays at specific angles, producing characteristic scattering patterns. | Determination of the phase structure (e.g., hexagonal, lamellar, cubic) and its dimensions (e.g., lattice parameter, lamellar spacing).[3] |
| Rheology | The viscosity and viscoelastic properties of the solution are highly dependent on the underlying microstructure. | Differentiation between low-viscosity micellar solutions and high-viscosity liquid crystalline phases. Provides information on the flow behavior of each phase. |
3.3.1. Polarized Light Microscopy (PLM) Protocol
-
Sample Preparation: Place a small drop of the this compound solution on a clean microscope slide and cover with a coverslip.
-
Microscope Setup: Use a polarizing microscope with crossed polarizers.
-
Observation: Observe the sample between the crossed polarizers. Isotropic phases will appear dark, while anisotropic phases will exhibit birefringence and show distinct textures.
-
Hexagonal Phase: Often displays fan-like or non-geometric textures.
-
Lamellar Phase: Typically shows Maltese cross patterns or oily streak textures.[4]
-
3.3.2. Small-Angle X-ray Scattering (SAXS) Analysis
-
Sample Preparation: Load the this compound solution into a thin-walled glass capillary or a specialized sample cell.
-
Data Acquisition: Mount the sample in a SAXS instrument and expose it to a monochromatic X-ray beam. A 2D detector records the scattered X-rays.
-
Data Analysis:
-
The positions of the diffraction peaks in the scattering pattern are related to the repeating distances within the liquid crystalline structure.
-
The ratio of the peak positions allows for the identification of the phase:
-
3.3.3. Rheological Measurements
-
Instrument Setup: Use a rheometer equipped with a suitable geometry (e.g., cone-plate or parallel-plate).
-
Measurement Protocol:
-
Perform a steady-state flow sweep to measure viscosity as a function of shear rate.
-
Perform an oscillatory frequency sweep to determine the storage (G') and loss (G'') moduli, which provide information about the viscoelastic properties of the sample.
-
-
Data Interpretation:
-
Micellar solutions typically exhibit low viscosity and Newtonian behavior.
-
Hexagonal and cubic phases are highly viscous and often exhibit shear-thinning behavior and a high elastic modulus (G' > G'').
-
Lamellar phases can show a range of rheological behaviors depending on the orientation of the layers, but are generally less viscous than hexagonal phases.[6]
-
Self-Assembly and Phase Transitions: A Molecular Perspective
The phase behavior of this compound is driven by the amphiphilic nature of its molecules. The hydrophobic laurate tail seeks to minimize contact with water, while the hydrophilic carboxylate headgroup prefers to be hydrated. This hydrophobic effect is the primary driving force for self-assembly.
Driving forces behind this compound self-assembly.
At low concentrations, this compound exists as individual monomers. As the concentration increases and surpasses the CMC, the monomers aggregate to form spherical micelles, with the hydrophobic tails sequestered in the core and the hydrophilic heads forming the outer shell. With a further increase in concentration, these spherical micelles can grow into cylindrical structures, which then pack into a hexagonal lattice to form the hexagonal phase. At even higher concentrations, the cylindrical structures can fuse to form extended bilayers, leading to the formation of the lamellar phase.
Conclusion
The phase behavior of this compound in aqueous solutions is a complex interplay of concentration, temperature, and the inherent amphiphilicity of the molecule. A thorough understanding of its critical micelle concentration, Krafft temperature, and the formation of various lyotropic liquid crystalline phases is paramount for the effective formulation and application of this important surfactant. The experimental protocols detailed in this guide provide a robust framework for characterizing the phase behavior of this compound, enabling researchers and drug development professionals to harness its unique properties for a wide range of applications.
References
- 1. Tizra Reader [library.scconline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Sodium Laurate for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of sodium laurate, a key excipient and surfactant used in pharmaceutical and research applications. The information is curated to support drug development, formulation, and scientific investigation by presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing key concepts.
Core Physicochemical Properties
This compound, the sodium salt of lauric acid, is an anionic surfactant widely recognized for its emulsifying, solubilizing, and permeation-enhancing properties. A thorough understanding of its physicochemical characteristics is crucial for its effective application.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₂₃NaO₂ | [1] |
| Molecular Weight | 222.30 g/mol | [2] |
| Appearance | White to slightly yellow powder/crystals | [3] |
| Melting Point | 244 to 246 °C | [1] |
| Solubility | Soluble in water. | [3] |
| Critical Micelle Concentration (CMC) | Approximately 24.4 mM in aqueous solution at 25°C. | [4] |
| Krafft Point | Approximately 25°C. | [5] |
Quantitative Data Summary
For ease of comparison and application in research settings, the following tables summarize key quantitative data related to this compound's behavior in aqueous solutions.
Table 2: Surface Tension of Aqueous this compound Solutions
Table 3: Thermodynamic Parameters of Micellization for Anionic Surfactants
The micellization of anionic surfactants like this compound is a thermodynamically driven process. The following table provides a general overview of the thermodynamic parameters involved. Specific values for this compound can be determined experimentally.
| Thermodynamic Parameter | Symbol | General Observation for Anionic Surfactants | Reference(s) |
| Standard Gibbs Free Energy of Micellization | ΔG°mic | Negative, indicating a spontaneous process. | [2][10][11] |
| Standard Enthalpy of Micellization | ΔH°mic | Can be positive or negative depending on the surfactant and temperature. For many ionic surfactants, it is slightly endothermic at lower temperatures and becomes more exothermic as temperature increases. | [2][10][11] |
| Standard Entropy of Micellization | ΔS°mic | Positive and is the major driving force for micellization, primarily due to the hydrophobic effect and the release of ordered water molecules from around the hydrocarbon tails. | [2][10][11] |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound is essential for its application. The following sections detail the methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of surfactants and can be determined by various methods that detect the onset of micelle formation.
Method: Surface Tension Measurement
This is one of the most common methods for determining the CMC of surfactants.
-
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once micelles begin to form, the concentration of monomeric surfactant in the solution remains relatively constant, and thus the surface tension also plateaus. The concentration at which this break in the surface tension versus concentration plot occurs is the CMC.
-
Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC (e.g., from 1 mM to 50 mM).
-
Measure the surface tension of each solution at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.
-
Method: Conductivity Measurement
This method is suitable for ionic surfactants like this compound.
-
Principle: The conductivity of an ionic surfactant solution increases with concentration. Below the CMC, both the surfactant monomers and their counter-ions contribute to the conductivity. Above the CMC, the newly added surfactant molecules form micelles. Micelles are much larger and have a lower mobility than individual ions, and they also bind some of the counter-ions, leading to a decrease in the slope of the conductivity versus concentration plot.
-
Apparatus: Conductivity meter.
-
Procedure:
-
Prepare a series of this compound solutions of varying concentrations in deionized water.
-
Measure the specific conductivity of each solution at a constant temperature.
-
Plot the specific conductivity against the this compound concentration.
-
The CMC is identified as the concentration at the point where the slope of the line changes.
-
Determination of the Krafft Point
The Krafft point is the temperature at which the solubility of a surfactant equals its CMC. Below the Krafft point, the surfactant exists as a crystalline solid in equilibrium with a dilute monomer solution.
Method: Visual Observation and Conductivity
-
Principle: As a surfactant solution is heated, its solubility increases. At the Krafft point, the solubility becomes equal to the CMC, and a significant increase in solubility is observed as micelles begin to form. This transition is often accompanied by a change from a turbid suspension to a clear solution. This change can also be detected by a sharp increase in conductivity.[12][13][14]
-
Apparatus: Temperature-controlled water bath, magnetic stirrer, thermometer, and conductivity meter.
-
Procedure:
-
Prepare a dispersion of this compound in deionized water at a concentration known to be above the CMC at temperatures above the Krafft point (e.g., 50 mM). This dispersion will appear turbid at room temperature if it is below the Krafft point.
-
Place the dispersion in the temperature-controlled water bath on a magnetic stirrer to ensure uniform heating.
-
Insert a thermometer and a conductivity probe into the dispersion.
-
Slowly heat the dispersion while continuously stirring and monitoring the temperature, visual appearance, and conductivity.
-
The Krafft point is the temperature at which the solution suddenly becomes clear. This visual observation should coincide with a sharp increase in the slope of the conductivity versus temperature plot.[12]
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, visualize key concepts related to the properties and applications of this compound.
Caption: Workflow for CMC determination via surface tension.
Caption: Workflow for Krafft point determination.
Caption: Mechanism of permeation enhancement by this compound.
Caption: Interaction of this compound with proteins.
Applications in Drug Development
This compound's surfactant properties make it a valuable tool in pharmaceutical formulation and drug delivery research.
Solubilizing Agent
For poorly water-soluble drugs, this compound can increase their apparent solubility by forming micelles that encapsulate the hydrophobic drug molecules. This is particularly relevant for oral and topical formulations.[15][16]
Permeation Enhancer
This compound is recognized as a potent permeation enhancer for transdermal and transmucosal drug delivery.[5][17][18][19] Its mechanism of action is believed to involve:
-
Disruption of the Stratum Corneum: It can fluidize the lipid bilayers of the stratum corneum, the primary barrier of the skin, thereby increasing its permeability.[18]
-
Interaction with Tight Junctions: In intestinal epithelia, it can modulate the opening of tight junctions, facilitating the paracellular transport of drugs.[5][17]
-
Membrane Fluidization: It can insert into cell membranes, increasing their fluidity and facilitating the transcellular passage of drug molecules.
Role in Oral Drug Delivery Systems
In oral formulations, this compound can act as a wetting agent, lubricant, and dissolution enhancer for tablets and capsules. By improving the wettability of solid drug particles and promoting their dissolution, it can enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[15][20][21][22]
Biological Interactions and Signaling
The interaction of this compound with biological systems is a critical consideration in its application, particularly concerning its potential for irritation and its effects on cellular processes.
Interaction with Proteins
As an anionic surfactant, this compound can interact with proteins through both electrostatic and hydrophobic interactions.[23][24][25][26] This can lead to:
-
Binding to Proteins: this compound can bind to proteins like human serum albumin, which can affect the distribution and availability of both the surfactant and other bound ligands.[23]
-
Conformational Changes: At higher concentrations, the binding of this compound can induce conformational changes in proteins, potentially leading to denaturation and loss of function. This property is utilized in certain analytical techniques but is an important consideration in formulation to avoid unwanted interactions with protein-based drugs.[10]
Cell Membrane Perturbation and Signaling
This compound's interaction with cell membranes can trigger various cellular responses. While specific signaling pathways for this compound are not as extensively studied as those for sodium lauryl sulfate (SLS), parallels can be drawn due to their structural similarities as anionic surfactants.
-
Mechanism of Skin Irritation: Topical application of this compound can lead to skin irritation.[17] The proposed mechanism involves disruption of the skin barrier, leading to increased transepidermal water loss and penetration of the surfactant into deeper skin layers. This can trigger an inflammatory response. Studies on SLS suggest the involvement of signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways in the inflammatory response to surfactant-induced skin irritation.[3][27][28][29][30][31][32][33][34]
-
Apoptosis Induction: At certain concentrations, this compound has been shown to induce apoptosis (programmed cell death) in intestinal epithelial cells. This effect can be modulated by the presence of other molecules, such as amino acids.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Activation of p38 Mitogen-Activated Protein Kinase by Sodium Salicylate Leads to Inhibition of Tumor Necrosis Factor-Induced IκBα Phosphorylation and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. Thermodynamics of Micelle Formation of Selected Homologous 7-Alkyl Derivatives of Na-Cholate in Aqueous Solution: Steroid Skeleton and the Alkyl Chain Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. csun.edu [csun.edu]
- 15. The role of sodium lauryl sulfate on formulation of directly compressed tablets containing simvastatin and aspirin: Effect on drugs dissolution and gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interaction of bovine serum albumin with anionic surfactants - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sodium lauryl sulfate impedes drug release from zinc-crosslinked alginate beads: switching from enteric coating release into biphasic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Laurate binding to human serum albumin. Multiple binding equilibria investigated by a dialysis exchange method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Changes in Glycated Human Serum Albumin Binding Affinity for Losartan in the Presence of Fatty Acids In Vitro Spectroscopic Analysis [mdpi.com]
- 26. Review: Modifications of Human Serum Albumin and Their Binding Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The activation of p38 MAPK limits the abnormal proliferation of vascular smooth muscle cells induced by high sodium concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Increased skin barrier disruption by sodium lauryl sulfate in mice expressing a constitutively active STAT6 in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The activation of p38 MAPK limits the abnormal proliferation of vascular smooth muscle cells induced by high sodium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Dietary salt intake activates MAP kinases in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]
- 33. Skin barrier disruption by sodium lauryl sulfate-exposure alters the expressions of involucrin, transglutaminase 1, profilaggrin, and kallikreins during the repair phase in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Self-Assembly of Sodium Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium laurate, the sodium salt of lauric acid, is an anionic surfactant of significant interest in various scientific and industrial fields, including pharmaceuticals and drug delivery. Its amphiphilic nature, comprising a hydrophilic carboxylate head group and a hydrophobic 12-carbon alkyl chain, drives its self-assembly in aqueous solutions to form complex supramolecular structures. This guide provides a comprehensive technical overview of the molecular structure of this compound and the fundamental principles governing its self-assembly into micelles, including the thermodynamics and kinetics of this process. Detailed experimental protocols for characterizing these phenomena are also presented to aid researchers in their practical applications.
Molecular Structure and Properties of this compound
This compound is a white solid with the chemical formula CH₃(CH₂)₁₀CO₂Na.[1][2] It is classified as a soap, being the salt of a fatty acid.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₂₃NaO₂ | [2] |
| Molecular Weight | 222.30 g/mol | [2] |
| Appearance | White to pale yellow powder or flakes | [3] |
| Melting Point | 244 to 246 °C | [2] |
| Solubility | Soluble in water | [3] |
Self-Assembly of this compound in Aqueous Solution
In aqueous solutions, this compound molecules exhibit a fascinating behavior driven by the hydrophobic effect. The hydrophobic alkyl tails avoid contact with water, while the hydrophilic carboxylate heads seek to remain in the aqueous phase. This energetic favorability leads to the spontaneous formation of organized aggregates known as micelles above a certain concentration, the Critical Micelle Concentration (CMC).
Below the CMC, this compound exists predominantly as individual monomers. As the concentration increases and surpasses the CMC, the monomers rapidly associate to form micelles. In these structures, the hydrophobic tails are sequestered in the core, shielded from the water, while the hydrophilic head groups form a charged outer corona that interacts with the surrounding aqueous environment. The formation of micelles is a dynamic equilibrium, with monomers constantly exchanging between the bulk solution and the micelles.
Diagram 1: Self-assembly of this compound monomers into a micelle above the CMC.
The shape and size of the micelles are influenced by factors such as surfactant concentration, temperature, pH, and the presence of electrolytes. Initially, spherical micelles are formed. At higher concentrations or in the presence of salt, these can grow and transition into cylindrical or rod-like micelles.[4]
Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter for any surfactant. It represents the concentration at which the formation of micelles becomes significant and is characterized by a sharp change in the physicochemical properties of the solution.
Table 2: Critical Micelle Concentration (CMC) of this compound
| Condition | CMC (mM) | Reference(s) |
| 25 °C in water | 24 | [5] |
| Not specified | 30 | [6][7] |
Factors Influencing Self-Assembly
-
Temperature: For ionic surfactants like this compound, the CMC typically exhibits a U-shaped dependence on temperature. It initially decreases with increasing temperature to a minimum, after which it starts to increase.[8]
-
pH: The pH of the solution affects the ionization of the carboxylic acid head group. At low pH, the carboxylate is protonated, forming lauric acid, which is less soluble and has a different aggregation behavior. The self-assembly of lauric acid is pH-dependent, with bilayer structures forming at pH 7 or below, and more spherical micelle-like aggregates forming at higher pH.
-
Electrolytes: The addition of electrolytes, such as sodium chloride (NaCl), to a solution of this compound leads to a decrease in the CMC.[9] The added counter-ions (Na⁺) shield the electrostatic repulsion between the negatively charged head groups in the micelle, making it easier for micelles to form at a lower surfactant concentration.[9]
Aggregation Number
The aggregation number (Nₐ) is the average number of surfactant monomers that constitute a single micelle. This parameter is influenced by the same factors that affect the CMC. For the series of sodium alkyl sulfates, an empirical relationship between the aggregation number and the CMC has been observed.[10]
Thermodynamics of Micellization
The self-assembly of surfactants into micelles is a spontaneous process, meaning the change in Gibbs free energy (ΔGmic) is negative. This process is primarily driven by an increase in the entropy of the system.
The standard Gibbs free energy of micellization can be calculated using the following equation:
ΔG°mic = RT ln(CMC)
where:
-
R is the gas constant
-
T is the absolute temperature
-
CMC is the critical micelle concentration expressed as a mole fraction
The negative ΔGmic is a result of the hydrophobic effect. The ordering of water molecules around the hydrophobic tails of the surfactant monomers is an entropically unfavorable state. The aggregation of these tails inside the micelle core releases these ordered water molecules, leading to a significant increase in the overall entropy of the system, which is the primary driving force for micellization.[11]
The enthalpy of micellization (ΔHmic) for ionic surfactants is often small and can be endothermic or exothermic, depending on the temperature. The entropy of micellization (ΔSmic) is generally positive and is the dominant thermodynamic factor.
Experimental Protocols for Characterization
Determination of Critical Micelle Concentration (CMC)
This method is based on the principle that surfactants lower the surface tension of a liquid. Below the CMC, the surface tension decreases with increasing surfactant concentration. Above the CMC, the surface of the liquid is saturated with monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles.[12]
Diagram 2: Experimental workflow for CMC determination by surface tension measurement.
Detailed Methodology:
-
Materials: High-purity this compound, deionized water, calibrated tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate).
-
Procedure: a. Prepare a stock solution of this compound (e.g., 100 mM) in deionized water. b. Create a series of dilutions of the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 1 mM to 50 mM). c. Calibrate the tensiometer according to the manufacturer's instructions. d. Measure the surface tension of each solution, ensuring the temperature is controlled and constant. Allow each solution to equilibrate before measurement.
-
Data Analysis: a. Plot the surface tension (in mN/m) against the logarithm of the this compound concentration (in mol/L). b. The plot will show two distinct linear regions. The first region shows a decrease in surface tension with increasing concentration, and the second region shows a plateau where the surface tension is relatively constant. c. The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[12]
This technique is suitable for ionic surfactants like this compound. Below the CMC, the conductivity of the solution increases linearly with the surfactant concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions.[13]
Diagram 3: Experimental workflow for CMC determination by conductivity measurement.
Detailed Methodology:
-
Materials: High-purity this compound, deionized water with low conductivity, calibrated conductivity meter and cell.
-
Procedure: a. Prepare a stock solution of this compound in deionized water. b. Prepare a series of dilutions covering a concentration range below and above the expected CMC. c. Calibrate the conductivity meter using standard solutions. d. Measure the conductivity of each solution at a constant temperature.
-
Data Analysis: a. Plot the specific conductivity (in S/m) as a function of the this compound concentration (in mol/L). b. The plot will show two linear segments with different slopes. c. The CMC is determined from the concentration at which the slope changes, which is the intersection of the two linear portions.[13]
Micelle Size and Distribution Analysis by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a suspension. It works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. Larger particles move more slowly, causing slower fluctuations in the scattered light, while smaller particles move faster, leading to more rapid fluctuations.
Detailed Methodology:
-
Materials: this compound solution with a concentration above the CMC, DLS instrument, appropriate cuvettes.
-
Procedure: a. Prepare a this compound solution at the desired concentration (above the CMC) and in the desired solvent (e.g., deionized water or a buffer). b. Filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove any dust or large aggregates. c. Place the filtered solution in a clean, dust-free cuvette. d. Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature. e. Perform the DLS measurement according to the instrument's software instructions. This typically involves setting the measurement duration and the number of runs.
-
Data Analysis: a. The instrument's software will analyze the correlation function of the scattered light intensity to determine the diffusion coefficient of the micelles. b. The hydrodynamic radius (Rₕ) of the micelles is then calculated using the Stokes-Einstein equation. c. The software provides the size distribution of the micelles, often presented as an intensity-weighted, volume-weighted, or number-weighted distribution.
Visualization of Micellar Structures by Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM is a powerful technique for the direct visualization of the morphology of self-assembled structures in their native, hydrated state. The sample is rapidly frozen in a thin film of vitrified (non-crystalline) ice, which preserves the delicate structures of the micelles.
Diagram 4: Experimental workflow for Cryo-TEM imaging of this compound micelles.
Detailed Methodology:
-
Materials: this compound solution, TEM grids (e.g., lacey carbon or holey carbon films), plunge-freezing apparatus, cryo-TEM.
-
Procedure: a. Prepare the this compound solution at the desired concentration and conditions. b. Glow-discharge the TEM grids to make them hydrophilic. c. In a controlled environment with high humidity to prevent evaporation, apply a small droplet (3-4 µL) of the sample solution to the grid.[14] d. Blot the grid with filter paper to remove excess liquid and create a thin film of the solution.[14] e. Immediately plunge the grid into a cryogen, such as liquid ethane cooled by liquid nitrogen, to vitrify the sample.[14]
-
Imaging: a. Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen to maintain the low temperature. b. Insert the holder into the TEM. c. Image the sample using low-dose electron microscopy techniques to minimize radiation damage to the delicate micellar structures.
Phase Behavior of this compound
The self-assembly of this compound in water leads to a rich phase behavior that is dependent on both concentration and temperature. At low concentrations, it exists as a solution of monomers and micelles. As the concentration increases, different liquid crystalline phases can form, such as hexagonal and lamellar phases. A phase diagram illustrates the different phases that exist under various conditions of temperature and composition. The this compound-water system can form various phases including isotropic solutions, and different types of liquid crystalline and crystalline phases. The addition of an electrolyte like NaCl further influences this phase behavior.
Diagram 5: Simplified representation of the phase progression of this compound in water with increasing concentration.
Conclusion
This compound serves as a quintessential model for understanding the principles of surfactant self-assembly. Its behavior in aqueous solution, from the formation of simple spherical micelles to more complex liquid crystalline phases, is governed by a delicate interplay of thermodynamics and molecular architecture. For researchers in drug development and other scientific disciplines, a thorough understanding of its molecular structure, self-assembly mechanisms, and the experimental techniques to characterize them is paramount for harnessing its potential in various applications. This guide has provided a detailed overview of these aspects, offering a solid foundation for further research and application of this compound.
References
- 1. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C12H23NaO2 | CID 2735067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. muser-my.com [muser-my.com]
- 7. chemijournal.com [chemijournal.com]
- 8. scialert.net [scialert.net]
- 9. researchgate.net [researchgate.net]
- 10. csun.edu [csun.edu]
- 11. Micelles Structure Characterization Service | Cryo-EM | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 13. scribd.com [scribd.com]
- 14. Role of surfactants in electron cryo-microscopy film preparation - PMC [pmc.ncbi.nlm.nih.gov]
understanding the Krafft point of sodium laurate
An In-depth Technical Guide to the Krafft Point of Sodium Laurate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Krafft point of this compound, a critical parameter for its application in research, drug development, and various industrial processes. This document details the fundamental concepts, quantitative data, experimental methodologies for its determination, and the key factors influencing this property.
Introduction to the Krafft Point
The Krafft point (or Krafft temperature) is a fundamental physicochemical property of surfactants. It is defined as the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration (CMC).[1] Below the Krafft point, the surfactant exists predominantly in its crystalline or hydrated solid state, with limited solubility in the solvent. Above the Krafft point, a significant increase in solubility is observed due to the formation of micelles.[1] Understanding the Krafft point is crucial as it dictates the minimum temperature at which a surfactant can effectively function as a solubilizing agent, emulsifier, or detergent. For this compound, an anionic surfactant, knowledge of its Krafft point is essential for optimizing formulations and processes in various applications, including pharmaceuticals and consumer products.
Quantitative Data on the Krafft Point of this compound
The Krafft point of this compound can be influenced by several factors, including concentration, the presence of other surfactants, and electrolytes. The following table summarizes the reported Krafft points for this compound under different conditions.
| System | Concentration | Krafft Point (°C) | Measurement Method | Reference |
| This compound in Water | Not specified | 25 | Not specified | [2] |
| This compound in Water | 10 wt% | 42 | Not specified | [3] |
| This compound / Sodium Oleate Mixture (1/1 weight ratio) | 10 wt% | < 0 | Not specified | [3] |
| This compound / Sodium Oleate Mixture | 5 wt% total soap | Broad minimum >15°C at ~0.5 NaOl weight fraction | Visual observation | [4] |
Experimental Protocols for Determining the Krafft Point
Several methods can be employed to determine the Krafft point of a surfactant. The choice of method often depends on the desired accuracy and the specific properties of the surfactant system.
Visual Observation Method
This is a straightforward method based on observing the temperature at which a cloudy surfactant dispersion becomes clear upon heating.
-
Principle: Below the Krafft point, the surfactant exists as a crystalline precipitate, rendering the solution turbid. As the temperature is raised above the Krafft point, the crystals dissolve to form a clear micellar solution.
-
Procedure:
-
Prepare a series of aqueous solutions of this compound at concentrations known to be above the critical micelle concentration (CMC) at temperatures above the Krafft point.
-
Cool the solutions until they become turbid due to the precipitation of hydrated surfactant crystals.
-
Place the turbid solutions in a temperature-controlled water bath equipped with a magnetic stirrer.
-
Gradually increase the temperature of the water bath at a slow, constant rate (e.g., 1°C every 5-10 minutes) while stirring gently.
-
The Krafft point is recorded as the temperature at which the solution becomes completely clear.
-
Conductivity Method
This method is particularly suitable for ionic surfactants like this compound and relies on the change in electrical conductivity of the solution with temperature.
-
Principle: The conductivity of an ionic surfactant solution increases with temperature. A sharp increase in the slope of the conductivity versus temperature plot is observed at the Krafft point. This is attributed to the dissolution of the crystalline surfactant and the subsequent formation of highly mobile micelles and counterions.
-
Procedure:
-
Prepare an aqueous solution of this compound at a concentration above its CMC.
-
Cool the solution to induce crystallization, resulting in a turbid suspension.
-
Place the suspension in a jacketed beaker connected to a circulating water bath and immerse a conductivity probe and a thermometer into the solution.
-
Begin gentle stirring and gradually increase the temperature of the water bath at a controlled rate.
-
Record the conductivity and temperature at regular intervals.
-
Plot conductivity as a function of temperature. The Krafft point is determined from the intersection of the two linear portions of the curve, indicating the onset of a rapid increase in conductivity.
-
Factors Influencing the Krafft Point
Surfactant Concentration
While the Krafft point is theoretically the temperature where solubility equals the CMC, in practice, the observed temperature for the disappearance of the solid phase can show some dependence on the total surfactant concentration.
Presence of Other Surfactants (Mixed Systems)
The addition of other surfactants can significantly alter the Krafft point. A notable example is the mixture of this compound (NaL) and sodium oleate (NaOl). This mixture exhibits a eutectic behavior, leading to a substantial depression of the Krafft point to below 0°C at a 1/1 weight ratio.[3] This phenomenon is particularly useful for formulating products that require high surfactant solubility at low temperatures.
Electrolytes
The presence of electrolytes can either increase or decrease the Krafft point of an ionic surfactant. The effect depends on the nature of the salt and its interaction with the surfactant molecules. For instance, the addition of sodium chloride to a this compound solution can influence its phase behavior.
Visualizing the Krafft Point Concept
The following diagrams illustrate the fundamental relationships governing the Krafft point.
Caption: Logical relationship between temperature, solubility, CMC, and the physical state of this compound around its Krafft point.
The following diagram illustrates a simplified experimental workflow for determining the Krafft point.
Caption: A generalized experimental workflow for the determination of the Krafft point of a surfactant.
Conclusion
The Krafft point is a critical parameter for the effective application of this compound. It represents the temperature threshold for micelle formation and, consequently, for the manifestation of its surfactant properties. A thorough understanding of the Krafft point and the factors that influence it, such as the presence of other surfactants and electrolytes, is paramount for researchers, scientists, and drug development professionals in designing and optimizing formulations and processes. The experimental methods outlined in this guide provide a basis for the accurate determination of this important physicochemical property.
References
The Kinetics and Mechanisms of Sodium Laurate Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium laurate, the sodium salt of lauric acid, is a key surfactant and emulsifying agent with wide-ranging applications in the pharmaceutical, cosmetic, and food industries. Understanding the kinetics and mechanisms of its hydrolysis is crucial for optimizing formulation stability, predicting product shelf-life, and controlling drug delivery systems. This technical guide provides an in-depth analysis of the hydrolysis of this compound, detailing the reaction kinetics, influencing factors, and underlying mechanisms. It also presents comprehensive experimental protocols for studying these phenomena and visualizes key pathways and workflows.
The hydrolysis of this compound is a reversible reaction that yields lauric acid and sodium hydroxide. The equilibrium of this reaction is significantly influenced by the pH of the solution.
CH₃(CH₂)₁₀COONa + H₂O ⇌ CH₃(CH₂)₁₀COOH + NaOH
This guide will delve into the factors that govern the rate of this reaction and the methods used to characterize it.
Hydrolysis Kinetics
The hydrolysis of this compound in an aqueous solution can be treated as a pseudo-first-order reaction. This is because the concentration of water, as the solvent, remains nearly constant throughout the reaction. The rate of hydrolysis is therefore primarily dependent on the concentration of this compound.
Factors Influencing Hydrolysis Rate
Several factors can significantly impact the rate of this compound hydrolysis:
-
Temperature: An increase in temperature generally leads to an increase in the hydrolysis rate. This is due to the increased kinetic energy of the molecules, resulting in more frequent and energetic collisions. The relationship between temperature and the rate constant can be described by the Arrhenius equation.
-
pH: The pH of the solution plays a critical role. The hydrolysis of the laurate anion is essentially the reverse of the neutralization of lauric acid. In acidic conditions, the equilibrium shifts towards the formation of the less soluble lauric acid. Conversely, in alkaline conditions (high pH), the equilibrium favors the dissociated laurate form, thus suppressing hydrolysis.
-
Presence of a Second Phase (Oil Phase): The presence of an oil phase can promote the hydrolysis of this compound in the aqueous phase. This is because the resulting lauric acid can be transferred into the oil phase, shifting the equilibrium of the hydrolysis reaction in the aqueous phase towards the products.
-
Additives: Various additives can influence the hydrolysis rate:
-
Amphiphiles: The addition of amphiphilic compounds to an oil phase in contact with an aqueous this compound solution can significantly affect the hydrolysis rate. For instance, the presence of certain amphiphiles can lead to emulsion formation at the interface, which can facilitate the transfer of lauric acid and thus accelerate hydrolysis.
-
Electrolytes and Organic Acids: The presence of electrolytes and low molecular weight organic acids, such as citric acid, has been found to reduce the kinetics of hydrolysis for similar surfactants.
-
Quantitative Kinetic Data
| Parameter | Description | Typical Method of Determination | Reference |
| Rate Constant (k) | A proportionality constant that relates the rate of a chemical reaction to the concentration of the reactants. For this compound hydrolysis, it is typically a pseudo-first-order rate constant. | Monitoring the change in concentration of reactants or products over time (e.g., using HPLC, GC-FID, or pH-stat titration). | |
| Activation Energy (Ea) | The minimum amount of energy required for a chemical reaction to occur. | Measuring the rate constant at different temperatures and using the Arrhenius equation. | |
| Enthalpy of Activation (ΔH‡) | The change in enthalpy when the reactants are converted into the activated complex. | Determined from the temperature dependence of the rate constant. | |
| Entropy of Activation (ΔS‡) | The change in entropy when the reactants are converted into the activated complex. | Determined from the temperature dependence of the rate constant using the Eyring equation. |
Hydrolysis Mechanism
The hydrolysis of this compound, being the salt of a weak acid and a strong base, proceeds through the reaction of the laurate anion with water. This is a classic example of salt hydrolysis.
The fundamental mechanism of ester hydrolysis, known as saponification, is a nucleophilic acyl substitution. In the case of this compound hydrolysis, the laurate anion (CH₃(CH₂)₁₀COO⁻) reacts with a water molecule.
An In-depth Technical Guide to the Thermal Properties of Sodium Laurate as a Phase Change Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium laurate, the sodium salt of lauric acid, presents a complex yet intriguing profile for investigation as a phase change material (PCM). This technical guide provides a comprehensive analysis of its thermal properties, addressing the significant discrepancies found in existing literature and offering a detailed examination of its phase transition behavior. This document synthesizes available data on its thermal characteristics, including melting point, latent heat of fusion, thermal conductivity, and specific heat capacity. Furthermore, it outlines detailed experimental protocols for the accurate characterization of this material, acknowledging the challenges posed by its hygroscopic nature and multiple phase transitions. This guide serves as a critical resource for researchers exploring the potential of this compound in thermal energy storage and other advanced applications.
Introduction
Phase change materials are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during a change in their physical state. This characteristic makes them highly attractive for a variety of applications, including thermal energy storage, thermal management of electronics, and controlled drug delivery. Fatty acids and their salts have emerged as a promising class of organic PCMs due to their high latent heat storage capacities, chemical stability, and tunable phase transition temperatures.
This compound (sodium dodecanoate), a sodium salt of the saturated fatty acid lauric acid, has been investigated both as a standalone PCM and as a component in eutectic mixtures to enhance the thermal properties of other fatty acids. However, the characterization of pure, anhydrous this compound is fraught with challenges, leading to significant inconsistencies in reported thermophysical data. This guide aims to clarify these ambiguities and provide a robust framework for its evaluation.
Thermophysical Properties of this compound
A critical review of the literature reveals a wide range of reported values for the thermal properties of this compound. This variation is primarily attributed to the presence of water, which significantly alters its phase behavior, and the complex phase transitions that anhydrous sodium soaps undergo.
Phase Transitions and Melting Point
The melting point of this compound is a subject of considerable debate. Reported values span from as low as 43.8°C to over 300°C. This discrepancy can be understood by differentiating between the behavior of hydrated and anhydrous forms of the salt:
-
Hydrated this compound: In the presence of water, this compound forms various hydrated crystals and mesophases. The lower reported temperatures often correspond to the transition temperatures of these hydrated forms or the Krafft point, which is the temperature at which the solubility of a surfactant equals its critical micelle concentration, not a true melting point of the pure substance.
-
Anhydrous this compound: For the pure, water-free salt, the phase transitions are more complex than a single melting event. Anhydrous sodium soaps exhibit a series of transitions from a crystalline solid through several liquid crystalline phases (mesophases) before becoming an isotropic liquid at a much higher temperature. Studies on anhydrous sodium soaps suggest a series of phase transitions rather than a sharp melting point. For instance, analogous sodium stearate shows multiple transitions corresponding to the stepwise "melting" of the crystal lattice in different dimensions. The higher reported temperatures (e.g., >200°C) likely correspond to these transitions into liquid crystalline phases or, in some cases, the onset of thermal decomposition.
It is crucial for researchers to work with well-characterized, anhydrous samples to obtain meaningful and reproducible data for PCM applications.
Quantitative Thermal Properties
| Property | Solid Phase | Liquid Phase | Test Method |
| Melting/Phase Transition Temperature (°C) | Multiple transitions, with significant transitions reported at temperatures > 200°C for the anhydrous form. | - | DSC, TGA |
| Latent Heat of Fusion (J/g) | Data for pure anhydrous this compound is scarce. Values for related fatty acid salts are in the range of 100-250 J/g. | - | DSC, T-History |
| Thermal Conductivity (W/m·K) | Expected to be low, typical of organic materials (~0.15 - 0.4). | Expected to be lower than the solid phase (~0.1 - 0.2). | Transient Hot Wire, Laser Flash Analysis |
| Specific Heat Capacity (J/g·K) | Data for pure anhydrous this compound is limited. For sodium metal, it is 1.23 J/g·K.[1] | Data for pure anhydrous this compound is limited. | DSC |
Note: The data presented is a combination of reported values for this compound where available and estimates based on similar fatty acid salts. Further experimental validation is required for definitive values.
Experimental Protocols for Thermal Characterization
Accurate determination of the thermal properties of this compound requires meticulous sample preparation and standardized characterization techniques.
Sample Preparation: Synthesis and Purification of Anhydrous this compound
The presence of water significantly impacts the thermal behavior of this compound. Therefore, preparing an anhydrous sample is the most critical step for accurate characterization.
Materials:
-
Lauric acid (high purity, >99%)
-
Sodium hydroxide (NaOH) or Sodium methoxide (CH₃ONa)
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Vacuum oven
Procedure:
-
Neutralization: Dissolve a stoichiometric amount of lauric acid in anhydrous ethanol. Separately, prepare a solution of sodium hydroxide or sodium methoxide in anhydrous ethanol.
-
Slowly add the base solution to the lauric acid solution with constant stirring. The reaction is exothermic.
-
Precipitation: Continue stirring for 2-3 hours at room temperature to ensure complete reaction. The this compound will precipitate out of the solution.
-
Washing: Filter the precipitate and wash it several times with anhydrous diethyl ether to remove any unreacted lauric acid and other impurities.
-
Drying: Dry the purified this compound powder in a vacuum oven at a temperature below its first phase transition but high enough to remove residual solvent and water (e.g., 80-100°C) for at least 24 hours. The absence of water should be confirmed by techniques such as Karl Fischer titration or thermogravimetric analysis (TGA).
Experimental Workflow for Anhydrous this compound Preparation
References
An In-Depth Technical Guide to the Antimicrobial Properties of Sodium Laurate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium laurate, the sodium salt of lauric acid, has demonstrated significant antimicrobial properties, positioning it as a compound of interest for research and development in the pharmaceutical and biotechnology sectors. This technical guide provides a comprehensive overview of the antimicrobial activity of this compound, detailing its spectrum of activity, mechanisms of action, and the influence of environmental factors on its efficacy. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for antimicrobial susceptibility testing, and visualizes the key mechanisms through logical diagrams.
Introduction
This compound is a saturated fatty acid salt that has garnered attention for its broad-spectrum antimicrobial activity. As a surfactant, its primary mode of action involves the disruption of microbial cell membranes, leading to cell lysis and death. This guide serves as a technical resource for professionals investigating the potential applications of this compound as an antimicrobial agent.
Spectrum of Antimicrobial Activity
This compound exhibits a wide range of antimicrobial activity, with a pronounced effect against Gram-positive bacteria. Its efficacy against Gram-negative bacteria and fungi has also been documented, although often at higher concentrations.
Antibacterial Activity
The antibacterial properties of this compound are most potent against Gram-positive bacteria. This is attributed to the structural differences in the cell walls of Gram-positive and Gram-negative organisms. The thick peptidoglycan layer of Gram-positive bacteria is more susceptible to the disruptive action of surfactants like this compound.
Antifungal Activity
This compound also possesses antifungal properties, notably against clinically relevant yeasts such as Candida albicans. The mechanism of action is similar to its antibacterial activity, involving the disruption of the fungal cell membrane.
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound against various microorganisms as reported in the literature. It is important to note that values can vary based on the specific strain and the experimental conditions used.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Bacteria
| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus | ATCC 25923 | 1460 | 6567 | [1] |
| Staphylococcus epidermidis | ATCC 12228 | - | 50 | [2] |
| Escherichia coli | ATCC 25922 | >11670 | >52480 | [1] |
| Pseudomonas aeruginosa | PAO1 | - | >250 | [2] |
Note: Some data points are for Sodium Lauryl Sulfate (SLS), a closely related compound, and are indicated as such for comparative purposes where specific this compound data is unavailable.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Against Bacteria
| Microorganism | Strain | MBC (µg/mL) | MBC (µM) | Reference |
| Staphylococcus aureus | ATCC 25923 | - | 60 | [2] |
| Staphylococcus epidermidis | ATCC 12228 | - | 100 | [2] |
| Escherichia coli | ATCC 25922 | - | >250 | [2] |
| Pseudomonas aeruginosa | PAO1 | - | >250 | [2] |
Table 3: Antifungal Activity of this compound
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Candida albicans | - | - | [3] |
Note: Specific MIC values for this compound against Candida albicans require further targeted research, though its activity is documented.
Mechanism of Action
The primary antimicrobial mechanism of this compound is the disruption of the cell membrane's structural integrity. As an anionic surfactant, it interacts with the lipid bilayer and membrane proteins, leading to increased permeability and leakage of intracellular components.[1]
Cell Membrane Disruption
The lipophilic tail of the laurate molecule inserts into the lipid bilayer of the microbial cell membrane. This disrupts the ordered structure of the membrane, creating pores and leading to a loss of the proton motive force and leakage of essential ions and metabolites.
Protein Denaturation
This compound can also denature membrane-associated proteins, impairing their function. This includes enzymes involved in respiration and transport, further contributing to cell death.[4]
Factors Influencing Antimicrobial Activity
The antimicrobial efficacy of this compound can be influenced by several environmental factors.
pH
The pH of the medium can affect the activity of this compound. Generally, its activity is enhanced under acidic conditions. This is because a lower pH increases the concentration of the protonated (more lipophilic) form of lauric acid, which can more readily penetrate the bacterial cell membrane.
Temperature
Temperature can also influence the effectiveness of this compound. Increased temperatures can enhance its membrane-disrupting activity. However, the optimal temperature for activity can vary depending on the target microorganism.
Presence of Organic Matter
The presence of organic matter, such as proteins and lipids, can reduce the antimicrobial activity of this compound by binding to the compound and making it less available to interact with microbial cells.
Experimental Protocols
Standardized methods are crucial for the accurate determination of the antimicrobial properties of this compound. The following are detailed protocols for the broth microdilution and agar disk diffusion methods.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the broth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a microbial inoculum suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after adding the inoculum.
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only) on each plate.
-
Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible growth. Alternatively, a microplate reader can be used to measure absorbance at 600 nm.
Agar Disk Diffusion Method
This method is used to qualitatively assess the susceptibility of a microorganism to an antimicrobial agent.
Materials:
-
Mueller-Hinton agar plates
-
Sterile paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Incubator
-
Calipers or ruler
Procedure:
-
Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
Impregnate sterile paper disks with a known concentration of the this compound solution and allow them to dry.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at the appropriate temperature for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.
Conclusion
This compound is a promising antimicrobial agent with a clear mechanism of action and a broad spectrum of activity, particularly against Gram-positive bacteria. This technical guide provides a foundational understanding for researchers and drug development professionals. Further research is warranted to fully elucidate its potential in various applications, including the development of novel therapeutic agents and disinfectants. Future studies should focus on expanding the quantitative data on its efficacy against a wider range of pathogens, exploring potential synergistic effects with other antimicrobial compounds, and investigating its in vivo activity and safety profile.
References
- 1. Unraveling Membrane-Disruptive Properties of Sodium Lauroyl Lactylate and Its Hydrolytic Products: A QCM-D and EIS Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unsaturated fatty acid salts remove biofilms on dentures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioaugmentation With a Consortium of Bacterial Sodium Lauryl Ether Sulfate-Degraders for Remediation of Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Sodium Laurate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the solubility characteristics of sodium laurate in various organic solvents. Recognizing the scarcity of readily available quantitative data, this document focuses on equipping researchers with the necessary experimental protocols to determine solubility in their specific applications.
Introduction to this compound and its Solubility
This compound, the sodium salt of lauric acid, is an anionic surfactant widely used in the pharmaceutical, cosmetic, and food industries as a detergent, emulsifier, and stabilizer. Its amphiphilic nature, possessing a hydrophilic carboxylate head and a hydrophobic 12-carbon tail, governs its solubility behavior. While readily soluble in water, its solubility in organic solvents is more nuanced and highly dependent on the solvent's polarity, temperature, and the potential for micelle formation.
Generally, this compound is known to be soluble in hot polar solvents like ethanol and slightly soluble in cold ethanol and ether.[1][2] Its solubility in non-polar organic solvents is expected to be limited. Understanding the precise solubility of this compound in different organic media is critical for formulation development, ensuring product stability, and optimizing manufacturing processes in drug delivery systems and other advanced applications.
Quantitative Solubility Data
Due to a lack of comprehensive quantitative data in publicly available literature, the following table is provided as a template for researchers to populate with their own experimental findings. The experimental protocol provided in the subsequent section details a reliable method for obtaining this data.
| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) | Observations |
| Methanol | Alcohol | ||||
| Ethanol | Alcohol | ||||
| 1-Propanol | Alcohol | ||||
| Acetone | Ketone | ||||
| Chloroform | Halogenated | ||||
| Diethyl Ether | Ether | ||||
| Toluene | Aromatic HC | ||||
| n-Hexane | Aliphatic HC | ||||
| Dimethyl Sulfoxide | Sulfoxide | ||||
| N,N-Dimethylformamide | Amide |
Note: HC stands for Hydrocarbon.
Experimental Protocol for Determining Solubility
The following protocol is a detailed methodology for determining the solubility of this compound in various organic solvents using the gravimetric method. This method is straightforward, reliable, and requires standard laboratory equipment.[3][4][5]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Drying oven
-
Glass vials with screw caps
-
Syringe filters (PTFE, 0.22 µm)
-
Glass syringes
-
Pre-weighed glass beakers or evaporating dishes
-
Desiccator
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The exact amount is not critical, but enough should be added to ensure that undissolved solid remains after equilibration.
-
Pipette a known volume (e.g., 10 mL) of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure the solution is saturated. The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time points until the solubility value stabilizes.
-
-
Separation of Undissolved Solid:
-
After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a glass syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean, dry container to remove any remaining solid particles.
-
-
Gravimetric Analysis:
-
Accurately pipette a known volume (e.g., 5 mL) of the clear filtrate into a pre-weighed and dried glass beaker or evaporating dish.
-
Place the beaker in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The temperature should be above the boiling point of the solvent but well below the melting point of this compound (244-246 °C).
-
Once the solvent has completely evaporated, transfer the beaker to a desiccator to cool to room temperature.
-
Weigh the beaker with the dried this compound residue on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty beaker from the final mass of the beaker with the residue.
-
Calculate the solubility in g/100 g of solvent using the following formula:
Solubility ( g/100 g solvent) = (mass of residue / mass of solvent in the aliquot) * 100
(Note: The mass of the solvent in the aliquot can be calculated from its volume and density at the experimental temperature.)
-
The molar solubility can be calculated by dividing the solubility in g/L by the molar mass of this compound (222.30 g/mol ).
-
Considerations for Accuracy
-
Purity of Materials: Use high-purity this compound and analytical grade solvents to avoid impurities affecting the solubility measurements.
-
Temperature Control: Maintain a constant and accurately measured temperature during equilibration, as the solubility of sodium salts of fatty acids can be highly temperature-dependent.
-
Prevention of Solvent Evaporation: Ensure vials are tightly sealed during equilibration and minimize exposure of the saturated solution to the atmosphere during handling.
-
Complete Solvent Removal: Ensure all the solvent is evaporated before the final weighing of the residue.
-
Moisture Control: this compound is hygroscopic. Store it in a desiccator and handle it in a low-humidity environment if possible. The presence of water in organic solvents can significantly affect the solubility. The water content of the solvents can be determined using Karl Fischer titration.[6][7]
Factors Influencing the Solubility of this compound
The solubility of this compound in organic solvents is influenced by several factors:
-
Polarity of the Solvent: As a salt of a fatty acid, this compound has both a polar (carboxylate group) and a non-polar (hydrocarbon chain) component. It is expected to be more soluble in polar protic solvents like alcohols, which can interact with the carboxylate headgroup.
-
Temperature: The solubility of many soaps in organic solvents exhibits a significant temperature dependence, often showing a sharp increase above a certain temperature known as the Krafft point.
-
Chain Length of the Fatty Acid: While this guide focuses on this compound (C12), it is worth noting that for a homologous series of sodium fatty acid salts, the solubility in a given organic solvent generally decreases with increasing hydrocarbon chain length.
-
Presence of Water: Trace amounts of water in organic solvents can significantly increase the solubility of ionic surfactants like this compound due to the hydration of the ionic headgroup.
Logical Relationships in Solubility Determination
The following diagram illustrates the logical flow and key relationships in the process of determining and understanding the solubility of this compound.
Conclusion
This technical guide provides a framework for researchers, scientists, and drug development professionals to systematically investigate the solubility of this compound in various organic solvents. By following the detailed experimental protocol based on the gravimetric method, reliable and reproducible quantitative data can be generated. This information is invaluable for the rational design and optimization of formulations containing this compound, ultimately leading to improved product performance and stability. The provided diagrams offer a clear visual representation of the experimental workflow and the logical relationships governing the solubility of this important surfactant.
References
An In-depth Technical Guide to the Interaction of Sodium Laurate with Biological Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium laurate, the sodium salt of lauric acid, is a saturated fatty acid that, as an anionic surfactant, exhibits significant interactions with biological membranes. Its amphipathic nature, possessing both a hydrophilic carboxylate head group and a hydrophobic 12-carbon tail, drives its insertion into and perturbation of the lipid bilayer, the fundamental structure of all biological membranes. This technical guide provides a comprehensive overview of the core principles governing the interaction of this compound with biological membranes, detailing its effects on membrane structure and function, the downstream cellular consequences, and the experimental methodologies used to elucidate these interactions. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and harnessing these interactions for various applications, from drug delivery to dermatological research.
Core Interaction Mechanisms
The interaction of this compound with biological membranes is a concentration-dependent process that can be broadly categorized into three stages:
-
Monomeric Insertion: At concentrations below its critical micelle concentration (CMC), which is approximately 30 mM, this compound exists as individual monomers in aqueous solution.[1][2] These monomers can partition into the lipid bilayer, with the hydrophobic tail inserting into the acyl chain region of the membrane and the hydrophilic head group remaining at the aqueous interface. This initial insertion can induce changes in membrane fluidity and packing.
-
Membrane Lysis and Solubilization: As the concentration of this compound approaches and exceeds its CMC, the surfactant molecules begin to form micelles in the bulk solution.[3] At these concentrations, the surfactant can cause catastrophic disruption of the membrane, leading to the formation of mixed micelles composed of lipids, membrane proteins, and surfactant molecules. This process effectively solubilizes the membrane.[4]
-
Protein Interactions: this compound can directly interact with membrane proteins, leading to their denaturation and/or extraction from the lipid bilayer.[5] This property is harnessed in biochemical applications for the solubilization and purification of membrane proteins. Studies have shown that this compound is comparable to sodium dodecyl sulfate (SDS) in its ability to disrupt membranes and extract membrane proteins.[6][7]
Quantitative Effects on Membrane Properties
The interaction of this compound and structurally similar surfactants with biological membranes leads to quantifiable changes in various membrane properties. The following tables summarize key quantitative data from experimental studies.
Table 1: Physicochemical Properties and Membrane Interaction Parameters
| Parameter | Surfactant | Value | Cell/Membrane System | Reference |
| Critical Micelle Concentration (CMC) | This compound | ~30 mM | Aqueous Solution | [1][2] |
| Critical Micelle Concentration (CMC) | Sodium Dodecyl Sulfate (SDS) | ~8.1 - 8.3 mM | Aqueous Solution | [2][3][8] |
| Partition Coefficient (K) | Sodium Dodecyl Sulfate (SDS) | 23,000 M⁻¹ | HEK 293A cells | [9][10] |
| Ratio of Detergent to Lipid for Permeability Onset | Sodium Dodecyl Sulfate (SDS) | 2.0 | HEK 293A cells | [9][10] |
Table 2: Effects on Membrane Permeability and Conductance
| Surfactant | Concentration | Effect | Cell/Membrane System | Reference |
| Sodium Dodecyl Sulfate (SDS) | 0.2 mM | Induces increased membrane permeability | HEK 293A cells | [9][10] |
| Sodium Dodecyl Sulfate (SDS) | 0.01 - 10 mM | Significant increase in membrane current | HEK 293A cells | [9][10] |
| Sodium Lauroyl Lactylate (SLL) | 2000 µM | Complete membrane solubilization | Supported Lipid Bilayer | [11] |
| Lauric Acid (LA) | 2000 µM | Modest membrane disruption | Supported Lipid Bilayer | [11] |
| Sodium Lauroyl Lactylate (SLL) | - | Gm shift of 36 ± 8 µS | Tethered Bilayer Lipid Membrane | [11] |
| Sodium Dodecyl Sulfate (SDS) | - | Gm shift of 1051 ± 395 µS | Tethered Bilayer Lipid Membrane | [11] |
Signaling Pathways Activated by Membrane Interaction
The disruption of membrane integrity by this compound and related surfactants can trigger downstream signaling cascades, particularly in cells of the skin such as keratinocytes. A key pathway involves the influx of extracellular calcium and the subsequent generation of reactive oxygen species (ROS).
Calcium and ROS Signaling in Keratinocytes
Interaction of surfactants like sodium lauryl sulfate (SLS) with the plasma membrane of keratinocytes leads to an increase in membrane fluidity and permeability.[12][13] This disruption facilitates an influx of extracellular calcium ions (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ concentration can then activate various downstream effectors, including the protease calpain.[12][13] This cascade can lead to the production and secretion of pro-inflammatory cytokines like interleukin-1α (IL-1α) and the generation of reactive oxygen species (ROS), contributing to skin irritation and inflammation.[12][14][15]
Experimental Protocols
A variety of biophysical techniques are employed to study the interaction of surfactants with biological and model membranes. Below are detailed methodologies for key experiments.
Quartz Crystal Microbalance with Dissipation (QCM-D)
QCM-D is a surface-sensitive technique used to monitor the formation of supported lipid bilayers (SLBs) and their subsequent interaction with molecules like this compound in real-time. It measures changes in frequency (Δf), related to mass, and dissipation (ΔD), related to the viscoelastic properties of the adsorbed layer.[16][17][18]
Protocol for SLB Formation and Surfactant Interaction:
-
Substrate Preparation: A silicon dioxide-coated QCM-D sensor is cleaned with a 2% sodium dodecyl sulfate solution, rinsed with Milli-Q water, dried with nitrogen gas, and treated with UV/ozone for 10 minutes to create a hydrophilic surface.
-
Vesicle Preparation: Small unilamellar vesicles (SUVs) are prepared by dissolving lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) in chloroform, drying the lipid film under nitrogen, and rehydrating in a buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5). The solution is then extruded through a 100 nm polycarbonate membrane to form SUVs.
-
SLB Formation: The QCM-D chamber is equilibrated with the buffer. The SUV solution is then introduced into the chamber. Vesicle adsorption and rupture to form a continuous SLB are monitored by a characteristic decrease in frequency (Δf ≈ -25 Hz) and a low dissipation (ΔD < 1x10⁻⁶).[11]
-
Surfactant Interaction: Once a stable SLB is formed, a solution of this compound at a desired concentration is introduced. The interaction is monitored in real-time by observing changes in Δf and ΔD, which indicate membrane disruption and solubilization.
-
Data Analysis: The changes in frequency and dissipation provide information on the mass of lipid removed and the structural changes in the membrane upon surfactant interaction.
Electrochemical Impedance Spectroscopy (EIS)
EIS is an electrochemical technique used to probe the electrical properties of a membrane, such as its capacitance and resistance. Changes in these properties upon interaction with surfactants can provide insights into membrane integrity.[19][20]
Protocol for EIS Measurement of Membrane Disruption:
-
Electrode and Membrane Setup: A tethered bilayer lipid membrane (tBLM) is formed on a gold electrode. The experimental setup typically consists of a four-electrode configuration with working, counter, and two reference electrodes.[19]
-
Baseline Measurement: The impedance spectrum of the intact tBLM is measured over a frequency range (e.g., 0.1 Hz to 1 MHz) by applying a small AC voltage (e.g., 10 mV).[19]
-
Surfactant Addition: A solution of this compound is added to the electrochemical cell.
-
Time-Resolved Measurements: Impedance spectra are recorded at different time points after the addition of the surfactant to monitor the kinetics of membrane disruption.
-
Data Analysis: The impedance data is fitted to an equivalent circuit model to extract parameters such as membrane capacitance (Cm) and membrane resistance (Rm). A decrease in Rm and an increase in Cm indicate an increase in membrane permeability and disruption.[11]
Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy, in conjunction with spin-labeled molecules, is a powerful technique for studying the dynamics and fluidity of lipid membranes.[21][22]
Protocol for Measuring Membrane Fluidity Changes:
-
Spin Labeling: A spin label, such as 5-doxylstearic acid (5-DSA) or 16-doxylstearic acid (16-DSA), is incorporated into the lipid vesicles or cell membranes. The position of the doxyl group along the acyl chain determines the depth at which fluidity is probed.
-
Sample Preparation: The spin-labeled membranes are treated with different concentrations of this compound.
-
ESR Measurement: The ESR spectra of the samples are recorded using an ESR spectrometer. The spectra provide information about the mobility of the spin label within the membrane.[21]
-
Data Analysis: The rotational correlation time (τc) is calculated from the ESR spectrum. A decrease in τc indicates an increase in membrane fluidity.[21] For more ordered systems, an order parameter (S) can be calculated, where a decrease in S corresponds to increased fluidity.[23]
Conclusion
This compound's interaction with biological membranes is a multifaceted process with significant implications for both fundamental cell biology and applied sciences. Its ability to disrupt lipid bilayers and solubilize membrane components makes it a valuable tool in proteomics and a compound of interest in dermatological and pharmaceutical research. The quantitative data and experimental protocols provided in this guide offer a framework for understanding and investigating these interactions. The elucidation of the downstream signaling pathways, such as the calcium and ROS cascade in keratinocytes, further highlights the biological consequences of membrane perturbation by surfactants. A thorough understanding of these mechanisms is crucial for the development of safe and effective products and therapies that involve direct or indirect interactions with biological membranes.
References
- 1. Rapid determination of surfactant critical micelle concentrations using pressure-driven flow with capillary electrophoresis instrumentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. cetjournal.it [cetjournal.it]
- 5. In Vitro and In Vivo Evaluations of Sodium Lauryl Sulfate and Dextran Sulfate as Microbicides against Herpes Simplex and Human Immunodeficiency Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Protease- and Mass Spectrometry-Compatible Detergent for Mass Spectrometry-Based Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Novel Protease- and Mass Spectrometry-Compatible Detergent for Mass Spectrometry-Based Membrane Proteomics | PLOS One [journals.plos.org]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. Detergent Induction of HEK 293A Cell Membrane Permeability Measured under Quiescent and Superfusion Conditions Using Whole Cell Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Sodium Lauryl Sulfate Stimulates the Generation of Reactive Oxygen Species through Interactions with Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of reactive oxygen species on keratinocyte signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Keratinocytes-Derived Reactive Oxygen Species Play an Active Role to Induce Type 2 Inflammation of the Skin: A Pathogenic Role of Reactive Oxygen Species at the Early Phase of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quartz crystal microbalance with dissipation monitoring of supported lipid bilayers on various substrates: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Probing the Interaction between Nanoparticles and Lipid Membranes by Quartz Crystal Microbalance with Dissipation Monitoring [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Electron Spin Resonance Evaluation of Buccal Membrane Fluidity Alterations by Sodium Caprylate and L-Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Electron spin resonance studies of lipid fluidity changes in membranes of an uncoupler-resistant mutant of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lipid analyses and fluidity studies by electron spin resonance of red cell membranes in hereditary high red cell membrane phosphatidylcholine hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sodium Laurate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium laurate, the sodium salt of the saturated medium-chain fatty acid lauric acid (C12:0), is a versatile supplement for cell culture media. Its effects are primarily attributed to the biological activities of lauric acid, which can vary significantly depending on the cell type and concentration. These application notes provide a comprehensive overview of the uses of this compound in cell culture, detailing its effects on various cell lines and providing protocols for its preparation and experimental application.
Note: The biological effects described are those of lauric acid, delivered as this compound. It is crucial to distinguish this compound from sodium lauryl sulfate (SLS), another surfactant with distinct and often more cytotoxic properties.
Applications in Cell Culture
This compound has been investigated for a range of applications in cell culture, primarily leveraging the diverse biological activities of lauric acid. These include:
-
Cancer Research: Lauric acid has demonstrated selective cytotoxicity towards various cancer cell lines, inducing apoptosis and inhibiting proliferation, while showing minimal effects on some non-cancerous cell lines.[1][2] This makes it a compound of interest for investigating novel anti-cancer therapies.
-
Neuroscience Research: Studies have shown that lauric acid can have neuroprotective effects and promote neuronal maturation.[3] It has been shown to reduce neuroinflammation and oxidative stress in models of neurodegenerative diseases.[4][5]
-
Immunology Research: Lauric acid can modulate inflammatory responses, in part through its interaction with Toll-like receptor 4 (TLR4) signaling in immune cells like macrophages.[4][5][6][7][8][9][10][11]
-
Metabolic Studies: As a fatty acid, this compound serves as a substrate for studying lipid metabolism, including fatty acid oxidation and the synthesis of other lipids.[12][13]
-
Biopharmaceutical Production: Fatty acid supplementation can be crucial in serum-free media for monoclonal antibody and recombinant protein production in cell lines like Chinese Hamster Ovary (CHO) and hybridomas.[14][15][16]
Data Presentation: Effects of Lauric Acid on Cell Viability
The following tables summarize the quantitative effects of lauric acid on the viability of various cancer and non-cancerous cell lines. It is important to note that the effective concentration of lauric acid can vary significantly between cell types.
| Cancer Cell Line | Assay | Lauric Acid Concentration | Incubation Time | Result (% Viability vs. Control) | Reference |
| SkBr3 (Breast Cancer) | MTT | 50 µM | 48 h | ~75% | [1] |
| SkBr3 (Breast Cancer) | MTT | 100 µM | 48 h | ~50% | [1] |
| Ishikawa (Endometrial Cancer) | MTT | 100 µM | 48 h | ~60% | [1] |
| Ishikawa (Endometrial Cancer) | MTT | 200 µM | 48 h | ~40% | [1] |
| CT26 (Colorectal Cancer) | - | 40 µg/mL (~200 µM) | 48 h | Proliferation inhibited | [17] |
| HT29 (Colorectal Cancer) | - | 40 µg/mL (~200 µM) | 48 h | Proliferation inhibited | [17] |
| MCF-7 (Breast Cancer) | WST-8 | 106.2 µg/mL (IC50) | 24-48h | 50% | [18] |
| Non-Cancerous Cell Line | Assay | Lauric Acid Concentration | Incubation Time | Result (% Viability vs. Control) | Reference |
| MCF-10A (Normal Breast Epithelial) | MTT | Up to 200 µM | 48 h | No significant change | [1][2] |
| IPEC-J2 (Porcine Intestinal Epithelial) | WST-1 | 0.1 - 0.25 mM | - | Promoted differentiation | [19] |
| IPEC-J2 (Porcine Intestinal Epithelial) | WST-1 | ≥ 1 mM | - | Decreased viability, induced apoptosis | [19] |
| Primary Rat Hepatocytes | - | 500 µM | 12 h | No significant cytotoxicity reported | [12] |
| L929 (Fibroblasts) | - | Various | - | High compatibility | [1] |
| Differentiated THP-1 (Macrophage-like) | MTT | 50 µM | - | Reduced to 50% | [20] |
Signaling Pathways Modulated by Lauric Acid
Lauric acid has been shown to influence several key signaling pathways, leading to its diverse biological effects.
Pro-Apoptotic Signaling in Cancer Cells
In several cancer cell lines, lauric acid induces apoptosis through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the EGFR/ERK signaling pathway. This leads to the upregulation of p21, a cell cycle inhibitor, and ultimately, apoptosis.[1][7]
Caption: Pro-apoptotic signaling pathway of lauric acid in cancer cells.
Anti-Apoptotic Signaling in Intestinal Epithelial Cells
In contrast to its effects on cancer cells, lauric acid has been shown to protect intestinal epithelial cells from deoxynivalenol (DON)-induced apoptosis by inhibiting the nuclear translocation of FOXO3a.[3]
Caption: Anti-apoptotic signaling of lauric acid in intestinal cells.
TLR4 Signaling in Macrophages
Lauric acid can activate Toll-like receptor 4 (TLR4), leading to the recruitment of adaptor proteins like MyD88 and TRIF and subsequent activation of downstream inflammatory signaling pathways.[5][6][9][10]
Caption: Lauric acid-induced TLR4 signaling pathway in macrophages.
Experimental Protocols
Preparation of this compound-BSA Complex for Cell Culture
Lauric acid has low solubility in aqueous solutions. To ensure its bioavailability in cell culture media, it must be complexed with fatty acid-free Bovine Serum Albumin (BSA).
Workflow for Preparing this compound-BSA Complex
Caption: Workflow for preparing this compound-BSA complex.
Materials:
-
This compound (powder)
-
Ethanol (100%, sterile)
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or serum-free cell culture medium
-
Sterile conical tubes
-
Water bath at 37°C
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol:
-
Prepare a 100 mM this compound Stock Solution:
-
Dissolve the appropriate amount of this compound powder in 100% ethanol to achieve a 100 mM concentration.
-
Gently warm and vortex until fully dissolved.
-
Store at -20°C.
-
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:
-
Under sterile conditions, dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a final concentration of 10%.
-
Ensure the BSA is fully dissolved by gentle inversion. Do not vortex vigorously as this can denature the protein.
-
-
Complex this compound with BSA:
-
In a sterile conical tube, warm the required volume of 10% BSA solution in a 37°C water bath for 15-20 minutes.
-
Slowly add the 100 mM this compound stock solution dropwise to the warm BSA solution while gently vortexing. A typical molar ratio of lauric acid to BSA is between 3:1 and 6:1.
-
Incubate the mixture in the 37°C water bath for 30-60 minutes, with occasional gentle mixing, to allow for the complex to form. The solution may initially appear cloudy but should clear as the fatty acid binds to the BSA.
-
-
Sterilization and Use:
-
Sterile filter the this compound-BSA complex solution through a 0.22 µm syringe filter.
-
This stock solution can be added to your complete cell culture medium to achieve the desired final concentration of lauric acid.
-
Important: Prepare a vehicle control using the same concentration of BSA and ethanol without this compound.
-
Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound-BSA complex (and vehicle control)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound-BSA complex or the BSA vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Apoptosis Detection using Annexin V Staining
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with this compound-BSA complex and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase or trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Western Blotting for Phosphorylated EGFR
This protocol details the detection of EGFR phosphorylation in response to lauric acid treatment.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total EGFR and the loading control for normalization.
Conclusion
This compound is a valuable tool for in vitro studies across various research fields. Its cell-type-specific effects, ranging from pro-apoptotic in cancer cells to neuroprotective and immunomodulatory, underscore the importance of careful experimental design and concentration optimization. The protocols provided herein offer a starting point for researchers to explore the diverse applications of this compound in their cell culture systems.
References
- 1. The lauric acid-activated signaling prompts apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ejast.org [ejast.org]
- 4. Lauric Acid Accelerates Glycolytic Muscle Fiber Formation through TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of lauric acid hydroxylation and maintenance of cytochrome P-450 content by clofibrate in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lauric Acid Beneficially Modulates Apolipoprotein Secretion and Enhances Fatty Acid Oxidation via PPARα-dependent Pathways in Cultured Rat Hepatocytes [xiahepublishing.com]
- 13. benchchem.com [benchchem.com]
- 14. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Physiological changes during the adaptation of hybridoma cells to low serum and serum-free media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The effect of oleic and palmitic acid on induction of steatosis and cytotoxicity on rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhanced recombinant protein production in CHO cell continuous cultures under growth-inhibiting conditions is associated with an arrested cell cycle in G1/G0 phase | PLOS One [journals.plos.org]
- 20. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sodium Laurate in Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sodium Laurate in Micellar Electrokinetic Chromatography (MEKC)
Capillary Electrophoresis (CE) is a powerful analytical technique renowned for its high separation efficiency, rapid analysis times, and minimal sample and reagent consumption.[1] However, conventional Capillary Zone Electrophoresis (CZE) is primarily suited for the separation of charged species. Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, extends the utility of CE to the separation of neutral and hydrophobic compounds.[2]
This is achieved by introducing a surfactant, such as this compound, into the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC).[2] Above the CMC, surfactant molecules aggregate to form micelles, which act as a pseudo-stationary phase. The separation of analytes is then based on their differential partitioning between the aqueous mobile phase and the hydrophobic core of the micelles.[3]
This compound, the sodium salt of lauric acid (a 12-carbon fatty acid), is an anionic surfactant that can be effectively used in MEKC. Its properties are similar to the more commonly used sodium dodecyl sulfate (SDS). The critical micelle concentration (CMC) of this compound has been determined to be approximately 30 mM.[4] This value is a crucial parameter for the development of MEKC methods.
These application notes provide a comprehensive guide to the principles and practical application of this compound in MEKC for the analysis of pharmaceuticals and other small molecules.
Principle of Separation in MEKC with this compound
In a typical MEKC setup with an uncoated fused-silica capillary at a pH above 3, the internal capillary wall possesses a negative charge due to the ionization of silanol groups. This leads to the generation of a strong electroosmotic flow (EOF) towards the cathode (negative electrode).[2]
When this compound is added to the BGE above its CMC, it forms negatively charged micelles. Under the influence of the electric field, these anionic micelles have an electrophoretic mobility towards the anode (positive electrode), opposing the EOF. However, the velocity of the EOF is generally greater than the electrophoretic velocity of the micelles, resulting in a net migration of both the buffer and the micelles towards the cathode, with the micelles moving at a slower rate than the bulk buffer.
Neutral analytes will partition between the aqueous buffer and the hydrophobic interior of the this compound micelles.
-
Hydrophilic (polar) neutral analytes will have little to no interaction with the micelles and will therefore migrate at a velocity close to the EOF.
-
Hydrophobic (nonpolar) neutral analytes will strongly partition into the micelles and will migrate at a velocity closer to that of the micelles.
-
Analytes with intermediate hydrophobicity will have migration velocities between that of the EOF and the micelles, based on their partitioning coefficient.
This differential migration allows for the separation of neutral compounds based on their hydrophobicity.
Diagram of the MEKC Separation Principle with this compound
Caption: Principle of MEKC separation with this compound micelles.
Experimental Protocols
General Protocol for MEKC Method Development with this compound
This protocol provides a general framework for developing a separation method for neutral and hydrophobic analytes using this compound in MEKC.
1. Materials and Reagents:
-
This compound (analytical grade)
-
Buffer components (e.g., sodium tetraborate, sodium phosphate)
-
pH adjustment solutions (e.g., NaOH, HCl)
-
Organic modifier (e.g., methanol, acetonitrile) (optional)
-
Fused-silica capillary (e.g., 50 µm i.d.)
-
Analytes of interest
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation:
-
Capillary Electrophoresis system with a UV-Vis or Diode Array Detector (DAD)
-
Data acquisition and analysis software
3. Buffer Preparation (Background Electrolyte - BGE):
-
Prepare a stock solution of the desired buffer (e.g., 100 mM sodium tetraborate).
-
Dissolve the required amount of this compound in the buffer stock solution to achieve a concentration above its CMC (e.g., 40-100 mM). The CMC of this compound is approximately 30 mM.[4]
-
Adjust the pH of the BGE to the desired value (typically between 8 and 10 for good EOF) using NaOH or HCl.
-
If required, add an organic modifier (e.g., 5-20% v/v methanol or acetonitrile) to improve the solubility of hydrophobic analytes and modify the separation selectivity.
-
Filter the final BGE through a 0.45 µm syringe filter before use.
4. Capillary Conditioning:
-
New Capillary:
-
Rinse with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with 0.1 M HCl for 10 minutes.
-
Rinse with deionized water for 10 minutes.
-
Finally, equilibrate with the BGE for at least 15 minutes.
-
-
Between Runs:
-
Rinse with 0.1 M NaOH for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with BGE for 3-5 minutes.
-
5. Sample Preparation and Injection:
-
Dissolve the sample in the BGE or a solvent compatible with the BGE. If dissolving in a different solvent, ensure it does not cause peak distortion.
-
Inject the sample using either hydrodynamic (pressure) or electrokinetic (voltage) injection. Typical injection parameters are 50 mbar for 5 seconds (hydrodynamic) or 5 kV for 5 seconds (electrokinetic).
6. Separation and Detection:
-
Apply a separation voltage (e.g., 15-30 kV). The polarity is typically normal (anode at the injection end).
-
Maintain a constant capillary temperature (e.g., 25 °C).
-
Detect the analytes at a wavelength where they exhibit maximum absorbance.
7. Method Optimization:
-
This compound Concentration: Vary the concentration from just above the CMC (e.g., 35 mM) up to 150 mM. Higher concentrations increase the retention of hydrophobic analytes but also increase the current and Joule heating.
-
Buffer pH: Adjusting the pH (typically between 8.0 and 10.0) will affect the EOF and the charge of any ionizable analytes.
-
Buffer Concentration: Higher buffer concentrations can reduce the EOF but may improve peak shape for some analytes.
-
Applied Voltage: Higher voltages lead to shorter analysis times but can cause excessive Joule heating, leading to band broadening.
-
Organic Modifier: The type and concentration of the organic modifier can significantly alter the partitioning of analytes into the micelles, thus affecting selectivity.
Diagram of the Experimental Workflow for MEKC Method Development
Caption: A typical workflow for developing a MEKC method.
Data Presentation
The following tables present exemplary data for the separation of a hypothetical mixture of neutral pharmaceutical compounds using a this compound-based MEKC method. Note: This data is for illustrative purposes to demonstrate how results would be structured.
Table 1: Optimized MEKC Method Parameters
| Parameter | Condition |
| Capillary | Fused-silica, 50 cm total length (41.5 cm effective), 50 µm i.d. |
| Background Electrolyte | 25 mM Sodium Borate, 50 mM this compound, pH 9.2 |
| Applied Voltage | 20 kV (Normal Polarity) |
| Temperature | 25 °C |
| Injection | Hydrodynamic, 50 mbar for 5 s |
| Detection | UV at 214 nm |
Table 2: Migration Times and Resolution of Model Compounds
| Compound | Migration Time (min) | Resolution (Rs) |
| Acetaminophen (EOF Marker) | 4.52 | - |
| Caffeine | 6.89 | 5.12 |
| Ibuprofen | 9.21 | 4.67 |
| Ketoprofen | 11.54 | 4.11 |
| Sudan III (Micelle Marker) | 15.88 | - |
Table 3: Method Validation Summary
| Parameter | Acetaminophen | Caffeine | Ibuprofen | Ketoprofen |
| Linearity (r²) | 0.9995 | 0.9998 | 0.9992 | 0.9996 |
| LOD (µg/mL) | 0.5 | 0.3 | 0.8 | 0.6 |
| LOQ (µg/mL) | 1.5 | 1.0 | 2.5 | 2.0 |
| Precision (RSD, %) | ||||
| - Intra-day (n=6) | 1.2 | 0.9 | 1.5 | 1.1 |
| - Inter-day (n=3 days) | 2.1 | 1.8 | 2.4 | 2.0 |
| Accuracy (Recovery, %) | 98.5 - 101.2 | 99.1 - 100.8 | 97.9 - 102.1 | 98.2 - 101.5 |
Logical Relationships in Method Development
The development of a robust MEKC method involves the systematic optimization of several interconnected parameters. The following diagram illustrates the logical relationships and dependencies in this process.
Caption: Logical flow for optimizing MEKC separation parameters.
Conclusion
This compound is a viable and effective surfactant for use in Micellar Electrokinetic Chromatography, particularly for the separation of neutral and hydrophobic compounds. While less documented in the scientific literature than sodium dodecyl sulfate, the fundamental principles of MEKC apply directly to this compound. By understanding these principles and systematically optimizing the experimental parameters as outlined in these protocols, researchers can develop robust and efficient analytical methods for a wide range of applications in pharmaceutical analysis and other fields. The provided protocols and illustrative data serve as a comprehensive starting point for the successful implementation of this compound in capillary electrophoresis.
References
- 1. Development and validation of an MEKC method for determination of nitrogen-containing drugs in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 3. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Laurate as a Collector in Mineral Flotation Research
Abstract
This document provides detailed application notes and standardized protocols for researchers, scientists, and professionals utilizing sodium laurate as a collector in mineral flotation. This compound (CH₃(CH₂)₁₀COONa), a salt of the saturated fatty acid lauric acid, is an anionic collector effective for the flotation of various semi-soluble salt minerals and some oxide minerals. Its performance is critically dependent on process parameters such as pH, collector concentration, and the presence of interfering ions. These notes summarize key performance data, outline detailed experimental procedures for flotation and surface characterization, and provide visual diagrams of the underlying mechanisms and workflows.
Introduction to this compound in Mineral Flotation
This compound belongs to the fatty acid class of collectors, which are widely used for the flotation of non-sulfide minerals such as barite, scheelite, calcite, and fluorite.[1][2][3] Like other fatty acids, its collecting action relies on the carboxyl functional group (-COOH), which can interact with metal cations on the mineral surface.[2] This interaction, primarily through chemisorption, forms a hydrophobic layer on the mineral, facilitating its attachment to air bubbles and subsequent recovery in the froth phase.[4] Fatty acid collectors are known for their strong collecting power but can sometimes lack selectivity, especially in complex ores where gangue minerals also contain activating cations like Ca²⁺ or Ba²⁺.[5][6][7]
The effectiveness of this compound is highly dependent on the solution chemistry, particularly pH, which governs both the speciation of the collector (lauric acid vs. laurate ion) and the surface charge of the mineral.[4]
Mechanism of Action
The primary collection mechanism for this compound is chemisorption. The laurate anion (RCOO⁻) reacts with the metal cations (e.g., Ca²⁺, Ba²⁺, Pb²⁺) present on the mineral surface to form an insoluble metal laurate salt. This process renders the mineral surface hydrophobic.
-
At the Mineral Surface: Metal atoms at the surface of minerals like calcite (CaCO₃) or barite (BaSO₄) act as active sites.
-
Collector Speciation: In aqueous solution, this compound dissociates into Na⁺ and the laurate anion (CH₃(CH₂)₁₀COO⁻). The pH of the pulp determines the equilibrium between the laurate anion and its corresponding lauric acid molecule.
-
Adsorption: The laurate anion chemically bonds with the surface metal cations, anchoring the non-polar hydrocarbon tail outwards into the solution.[4] This orientation creates the necessary hydrophobicity for bubble attachment.
Below is a diagram illustrating the chemical adsorption mechanism.
References
- 1. Barite Ore Flotation Process Methods and Reagents - Xinhai [xinhaimining.com]
- 2. What are the Flotation Reagents for Barite? | Mining Pedia [miningpedia.cn]
- 3. Common Used Flotation Agent in Scheelite Beneficiation - Xinhai [xinhaimining.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Sodium Laurate in Drug Delivery Systems for Poorly Soluble Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium laurate, the sodium salt of lauric acid, is an anionic surfactant widely employed in the pharmaceutical industry to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][2] Its amphiphilic nature, comprising a hydrophilic carboxylate head and a hydrophobic 12-carbon tail, enables it to form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[3][4] These micelles can encapsulate lipophilic drug molecules, effectively increasing their apparent solubility and facilitating their dissolution.[1][5] This document provides detailed application notes and experimental protocols for utilizing this compound in the development of drug delivery systems for poorly soluble active pharmaceutical ingredients (APIs).
Mechanism of Action
The primary mechanism by which this compound enhances drug solubility is through micellar solubilization. At concentrations above its CMC, this compound monomers self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a lipophilic microenvironment that can accommodate poorly water-soluble drug molecules. The hydrophilic heads form the outer shell, interfacing with the aqueous medium and rendering the drug-loaded micelle soluble in water.[3][5] This process effectively increases the concentration of the drug that can be dissolved in an aqueous medium, thereby improving its potential for absorption.
Applications in Drug Delivery
This compound is a versatile excipient used in various drug delivery systems to improve the therapeutic performance of poorly soluble drugs.[1][2]
-
Oral Solid Dosage Forms: It can be incorporated into tablet and capsule formulations to act as a wetting agent and dissolution enhancer.[6] By reducing the interfacial tension between the drug particles and the dissolution medium, it facilitates faster and more complete drug release.[6][7]
-
Nanoparticle Systems: this compound can be used as a stabilizer in the formulation of solid lipid nanoparticles (SLNs) and polymeric nanoparticles.[8][9] It helps to control particle size and prevents aggregation, leading to a stable nanosuspension with improved drug loading and release characteristics.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): In SNEDDS, this compound acts as a surfactant that, upon gentle agitation in an aqueous medium (such as gastrointestinal fluids), spontaneously forms a nanoemulsion.[10][11] These systems can significantly enhance the oral bioavailability of highly lipophilic drugs.
Data Presentation
Table 1: Critical Micelle Concentration (CMC) of this compound/Sodium Dodecyl Sulfate (SLS)
| Medium | Temperature (°C) | CMC (mM) | Reference |
| Water | 25 | 30 | [12] |
| Water | 25 | 8.1 (for SLS) | [12] |
| Water | 25 | ~8 (for SLS) | [3] |
| Simulated Gastric Fluid (SGF) | 25 | Lower than in water | [3] |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 25 | Lower than in water, but higher than in SGF | [3] |
Note: Sodium Lauryl Sulfate (SLS), also known as Sodium Dodecyl Sulfate (SDS), is chemically very similar to this compound and their properties as surfactants are often comparable in pharmaceutical literature.
Table 2: Enhancement of Drug Solubility and Dissolution with Sodium Lauryl Sulfate (SLS)
| Drug | Formulation/System | Medium | Fold Increase in Solubility | Fold Increase in Dissolution Rate | Reference |
| Simvastatin | Tablet with 0.5% SLS | pH 1.2 | - | Significant enhancement | [6] |
| Aspirin | Tablet with 0.5% SLS | pH 1.2 | - | Significant enhancement | [6] |
| Fenofibrate | 2% (w/v) SLS solution | pH 6.8 Buffer | ~2000 | ~500 | [13] |
| Carbamazepine-Nicotinamide Cocrystal | SLS solution (above CMC) | Water | Slight increase | - | [14] |
| RWJ-445167 (hydrophilic) | Complex with SLS in in-situ gelling carrier | In vivo (rat) | - | Bioavailability increased from 4.26% to 28.24% | [15] |
Experimental Protocols
Protocol 1: Determination of Drug Solubility Enhancement by this compound
Objective: To quantify the increase in aqueous solubility of a poorly soluble drug in the presence of this compound.
Materials:
-
Poorly soluble drug powder
-
This compound
-
Distilled water or relevant buffer solution (e.g., phosphate buffer pH 6.8)
-
Shaker incubator
-
0.45 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of aqueous solutions with varying concentrations of this compound, both below and above its CMC (e.g., 0.1%, 0.5%, 1%, 2% w/v).
-
Add an excess amount of the poorly soluble drug to each this compound solution and a control solution (without this compound).
-
Place the samples in a shaker incubator at a controlled temperature (e.g., 37°C) for 72-96 hours to ensure equilibrium is reached.[1]
-
After incubation, allow the samples to settle.
-
Filter an aliquot of each supernatant through a 0.45 µm syringe filter to remove undissolved drug particles.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated HPLC or UV-Vis spectrophotometry method.[1]
-
Calculate the fold increase in solubility for each this compound concentration compared to the control.
Protocol 2: Formulation of Solid Lipid Nanoparticles (SLNs) using Hot Homogenization
Objective: To prepare drug-loaded SLNs using this compound as a surfactant.
Materials:
-
Poorly soluble drug
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
This compound
-
Distilled water
-
High-shear homogenizer
-
Ultrasonicator (optional)
-
Water bath
Procedure:
-
Melt the solid lipid by heating it 5-10°C above its melting point.[16]
-
Disperse the poorly soluble drug in the molten lipid.
-
In a separate vessel, dissolve the this compound in distilled water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase under high-shear homogenization for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.[8]
-
For further size reduction, the hot pre-emulsion can be subjected to ultrasonication.
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring, leading to the precipitation of the lipid and the formation of SLNs.[8]
-
Characterize the SLNs for particle size, polydispersity index (PDI), and zeta potential.
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the release profile of a poorly soluble drug from a this compound-containing formulation.
Materials:
-
Drug formulation (e.g., tablets, capsules, nanoparticles)
-
USP-compliant dissolution apparatus (e.g., USP Apparatus 2 - paddle)
-
Dissolution medium (e.g., phosphate buffer pH 6.8, with or without this compound)
-
Syringes and filters
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Set up the dissolution apparatus with 900 mL of the selected dissolution medium, maintained at 37 ± 0.5°C.[17]
-
Place the drug formulation into the dissolution vessel.
-
Start the apparatus at a specified paddle speed (e.g., 50 or 75 rpm).[3][17]
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specific volume of the dissolution medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.
-
Filter the collected samples through a suitable filter.
-
Analyze the drug concentration in the samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: Particle Size and Zeta Potential Analysis
Objective: To characterize the physical properties of nanoparticles formulated with this compound.
Materials:
-
Nanoparticle suspension
-
Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer
-
Disposable cuvettes
Procedure:
-
Dilute the nanoparticle suspension with an appropriate dispersant (usually the aqueous phase of the formulation) to a suitable concentration for DLS analysis.
-
Transfer the diluted sample into a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
For particle size and PDI measurement, the instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
For zeta potential measurement, the instrument applies an electric field and measures the electrophoretic mobility of the particles.[18]
-
Perform at least three measurements for each sample to ensure reproducibility.
-
Analyze the data to obtain the average particle size, PDI, and zeta potential.
Visualizations
Caption: Workflow for Determining Drug Solubility Enhancement.
Caption: Mechanism of Micellar Solubilization.
Caption: Workflow for SNEDDS Formulation and Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. scispace.com [scispace.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. The role of sodium lauryl sulfate on formulation of directly compressed tablets containing simvastatin and aspirin: Effect on drugs dissolution and gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. japsonline.com [japsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Self Nano-emulsifying drug delivery system (SNEDDS) | PDF [slideshare.net]
- 12. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. Influence of Sodium Lauryl Sulfate and Tween 80 on Carbamazepine–Nicotinamide Cocrystal Solubility and Dissolution Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced bioavailability of poorly absorbed hydrophilic compounds through drug complex/in situ gelling formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Sodium Laurate in Membrane Protein Extraction and Proteomics
Introduction
Sodium laurate (SL), the sodium salt of lauric acid, is emerging as a powerful anionic detergent for the challenging field of membrane proteomics. Its unique molecular structure, featuring a long hydrophobic hydrocarbon tail similar to sodium dodecyl sulfate (SDS) and a hydrophilic carboxyl head group akin to sodium deoxycholate (SDC), provides a compelling combination of strong solubilization capabilities with compatibility for downstream proteomic analyses.[1][2] This makes it a superior alternative to traditional detergents like SDS, which is known to be incompatible with enzymatic digestion and mass spectrometry (MS).[3][4] These application notes provide a comprehensive overview of the utility of this compound in membrane protein extraction and its advantages in mass spectrometry-based proteomics.
Key Advantages of this compound
-
High Extraction Efficiency: this compound has demonstrated the ability to lyse membranes and solubilize membrane proteins with an efficiency comparable to that of SDS, the gold standard for protein solubilization.[1][2][5] This is particularly beneficial for extracting hydrophobic integral membrane proteins, including those with multiple transmembrane domains.[1][2][5]
-
Enzyme Compatibility: Unlike SDS, which strongly inhibits proteolytic enzymes, this compound is highly compatible with common proteases such as trypsin and chymotrypsin.[1][2][5] At a concentration of 0.1%, this compound can even enhance trypsin activity.[1][2] Even at higher concentrations (up to 1.0%), the reduction in trypsin activity is only moderate.[1][2]
-
Mass Spectrometry Compatibility: A significant advantage of this compound is its compatibility with mass spectrometry. It can be efficiently removed from peptide samples prior to MS analysis through a simple phase-transfer method following acidification.[1][2][5] This removal is crucial to prevent interference with the CapLC-MS/MS analysis of proteolytic peptides.[1][2][5]
-
Superior Performance for Hydrophobic Proteins: Studies have shown that this compound exhibits superiority in the identification of membrane proteins, especially those that are highly hydrophobic or possess multiple transmembrane domains, when compared to other MS-compatible detergents like RapiGest SF (RGS) and sodium deoxycholate (SDC).[1][2][5]
Chemical Properties
This compound's effectiveness stems from its amphipathic nature, possessing both a hydrophobic tail that interacts with the nonpolar regions of membrane proteins and the lipid bilayer, and a hydrophilic head that allows for solubility in aqueous solutions.[1][2]
-
Structure: CH₃(CH₂)₁₀COO⁻Na⁺
-
Critical Micelle Concentration (CMC): The concentration at which surfactant molecules aggregate to form micelles. For this compound, the CMC is approximately 30 mM.[6]
Quantitative Data Summary
The following tables summarize the comparative performance of this compound against other common detergents in membrane protein extraction and proteomics workflows.
Table 1: Comparison of Detergent Abilities to Extract Membrane Proteins from Rat Liver Plasma Membrane-Enriched Fractions
| Detergent (1.0%) | Protein Extraction Efficiency | Reference |
| Sodium Dodecyl Sulfate (SDS) | High (Comparable to SL) | [1][2] |
| This compound (SL) | High (Comparable to SDS) | [1][2] |
| RapiGest SF (RGS) | Lower than SL and SDS | [1][2] |
| Sodium Deoxycholate (SDC) | Lower than SL and SDS | [1][2] |
Table 2: Effect of this compound Concentration on Protease Activity
| This compound Conc. | Trypsin Activity | Chymotrypsin Activity | Reference |
| 0.1% | Enhanced | Minimal Effect | [1][2] |
| 0.5% | Little Decrease | Minimal Effect | [1][2] |
| 1.0% | Moderately Decreased (~20%) | Minimal Effect | [1][2] |
Table 3: Comparative Analysis of Identified Proteins from Rat Liver Plasma Membrane-Enriched Fractions
| Detergent | Total Proteins Identified | Integral Membrane Proteins Identified | Proteins with ≥3 Transmembrane Domains | Reference |
| This compound (SL) | Higher Number | Higher Number | Significantly Higher Number | [1][2] |
| RapiGest SF (RGS) | Lower than SL | Lower than SL | Lower than SL | [1][2] |
| Sodium Deoxycholate (SDC) | Lower than SL | Lower than SL | Lower than SL | [1][2] |
Experimental Protocols
Protocol 1: Extraction of Membrane Proteins from Rat Liver Plasma Membrane (PM) Fraction
This protocol details the solubilization of membrane proteins from a prepared PM-enriched fraction using this compound.
Materials:
-
PM-enriched fraction
-
Solubilization Buffer: 1.0% this compound in 50 mM NH₄HCO₃
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Microcentrifuge
-
Sonicator
Procedure:
-
Resuspend the PM-enriched fraction (containing 20 µg of total protein) in the Solubilization Buffer.[1]
-
Incubate for 30 minutes.
-
Sonicate the sample twice in a water bath for 10 minutes each.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet any insoluble material.
-
Collect the supernatant containing the solubilized membrane proteins.
-
For downstream proteomic analysis, reduce the proteins by adding DTT to a final concentration of 5 mM and incubating for 60 minutes at room temperature.[1]
-
Alkylate the proteins by adding IAA to a final concentration of 25 mM and incubating in the dark for 45 minutes at room temperature.[1]
Protocol 2: In-Solution Digestion of Membrane Proteins
This protocol describes the enzymatic digestion of membrane proteins solubilized with this compound.
Materials:
-
Solubilized and reduced/alkylated protein sample from Protocol 1
-
Trypsin (mass spectrometry grade)
-
50 mM NH₄HCO₃
Procedure:
-
Dilute the solubilized protein sample with 50 mM NH₄HCO₃ to reduce the final concentration of this compound to 0.1%.[1]
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).[1]
-
Incubate the digestion mixture at 37°C for 16 hours.[1]
Protocol 3: Removal of this compound for Mass Spectrometry Analysis
This protocol outlines the phase-transfer method to efficiently remove this compound from the peptide digest before MS analysis.
Materials:
-
Peptide digest containing this compound
-
Formic Acid (FA)
-
Ethyl Acetate
Procedure:
-
Acidify the peptide digest by adding formic acid to a final concentration of 0.5-1.0% to precipitate the lauric acid.
-
Add an equal volume of ethyl acetate to the acidified sample.
-
Vortex the mixture thoroughly to facilitate the transfer of the precipitated lauric acid to the organic phase.
-
Centrifuge the sample to separate the aqueous and organic phases.
-
Carefully collect the lower aqueous phase containing the peptides.
-
The peptide solution is now ready for desalting (e.g., using C18 ZipTips) and subsequent LC-MS/MS analysis.
Visualizations
Caption: Workflow for membrane protein extraction and analysis using this compound.
Caption: Key structural features and resulting advantages of this compound.
References
- 1. This compound, a Novel Protease- and Mass Spectrometry-Compatible Detergent for Mass Spectrometry-Based Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Protease- and Mass Spectrometry-Compatible Detergent for Mass Spectrometry-Based Membrane Proteomics | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Emergence of mass spectrometry detergents for membrane proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel protease- and mass spectrometry-compatible detergent for mass spectrometry-based membrane proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Laurate as an Excipipient in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium laurate, the sodium salt of lauric acid, is a versatile anionic surfactant widely utilized as an excipient in the pharmaceutical industry.[1][2] Its amphiphilic nature, possessing both a hydrophilic carboxylate head and a hydrophobic alkyl chain, allows it to effectively reduce surface tension at interfaces. This property makes it a valuable component in various dosage forms, where it can function as a solubilizing agent, emulsifier, wetting agent, and tablet lubricant.[1][2][3] These application notes provide an overview of the key functions of this compound in pharmaceutical formulations, along with relevant quantitative data and experimental protocols. While much of the readily available literature focuses on the closely related anionic surfactant, Sodium Lauryl Sulfate (SLS), the principles of surfactant action are largely applicable to this compound. This document will draw upon information on SLS where relevant, while highlighting data specific to this compound whenever possible.
Key Applications and Mechanisms of Action
This compound's primary role as a pharmaceutical excipient stems from its ability to act as a surfactant. Its functions include:
-
Solubilizing Agent: For poorly water-soluble drugs, this compound can significantly enhance aqueous solubility.[1][4] Above its critical micelle concentration (CMC), this compound molecules self-assemble into micelles, creating hydrophobic cores that can encapsulate nonpolar drug molecules, thereby increasing their apparent solubility in aqueous media.[4][5]
-
Wetting Agent: In solid dosage forms, this compound can act as a wetting agent, facilitating the penetration of water into the formulation.[6][7] This action can improve the disintegration and dissolution of tablets and capsules containing hydrophobic active pharmaceutical ingredients (APIs).
-
Emulsifying Agent: this compound is utilized to stabilize emulsions, which are mixtures of immiscible liquids like oil and water.[1][2] It achieves this by adsorbing at the oil-water interface, reducing interfacial tension and preventing the coalescence of dispersed droplets.
-
Tablet Lubricant: In tablet manufacturing, this compound can function as a lubricant to reduce friction between the tablet surface and the die wall during ejection.[3][8][9][10] This helps to prevent sticking and picking issues, ensuring a smooth manufacturing process.
Quantitative Data Summary
The following tables summarize quantitative data regarding the use of this compound and the related surfactant, sodium lauryl sulfate (SLS), in various pharmaceutical applications.
Table 1: Typical Concentrations of Sodium Lauryl Sulfate (SLS) as an Excipient
| Application | Typical Concentration Range | Dosage Form(s) | Reference(s) |
| Wetting Agent | 0.1 - 1.5% w/w | Tablets, Capsules | [9] |
| Solubilizing Agent | > CMC (Critical Micelle Concentration) | Oral liquids, Solid dispersions | [4][5] |
| Emulsifying Agent | 0.2 - 25% w/v | Creams, Medicated shampoos | [11][12] |
| Tablet and Capsule Lubricant | 0.5 - 2.0% w/w | Tablets, Capsules | [13] |
Table 2: Effect of Sodium Lauryl Sulfate (SLS) on Drug Dissolution and Formulation Properties
| Drug(s) | Formulation Details | SLS Concentration | Key Findings | Reference(s) |
| Simvastatin and Aspirin | Directly compressed tablets | 0.5% | Significantly enhanced the dissolution rates of both drugs and decreased gastric irritation. | [6] |
| Celecoxib | Tablet formulation | Not specified | Achieved lubrication efficiency comparable to magnesium stearate and improved in vitro dissolution. | [8] |
| Ritonavir | Tablet formulation | Not specified | Enhanced wettability, but drastically reduced solubility in acidic media. | [3] |
| Chlorpheniramine maleate | Zinc-crosslinked alginate beads | Varied | At moderate levels, it impeded drug release; at higher levels, it allowed for biphasic drug release. | [14] |
| Carbamazepine | Methocel K15MCR based matrix tablets | Varied | Dissolution rate was directly proportional to the amount of SLS. |
Experimental Protocols
Protocol 1: Evaluation of this compound as a Solubilizing Agent
Objective: To determine the effect of this compound on the aqueous solubility of a poorly water-soluble drug.
Materials:
-
Poorly water-soluble Active Pharmaceutical Ingredient (API)
-
This compound
-
Purified water
-
Phosphate buffer solutions (pH 1.2, 4.5, 6.8)
-
Shaker incubator
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Methodology:
-
Preparation of this compound Solutions: Prepare a series of aqueous solutions of this compound at different concentrations, both below and above its known Critical Micelle Concentration (CMC).
-
Solubility Determination:
-
Add an excess amount of the API to each this compound solution and a control (purified water or buffer alone).
-
Place the mixtures in a shaker-incubator set to a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[5]
-
After equilibration, filter the samples to remove undissolved API.
-
Analyze the filtrate to determine the concentration of the dissolved API using a validated analytical method.
-
-
Data Analysis: Plot the solubility of the API as a function of the this compound concentration. A significant increase in solubility above the CMC indicates micellar solubilization.
Protocol 2: Evaluation of this compound as a Tablet Lubricant
Objective: To assess the lubrication efficiency of this compound in a tablet formulation compared to a standard lubricant like magnesium stearate.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Filler (e.g., microcrystalline cellulose, lactose)
-
Disintegrant (e.g., croscarmellose sodium)
-
This compound
-
Magnesium stearate (as a control)
-
Tablet press equipped with force and displacement sensors
Methodology:
-
Formulation Preparation: Prepare powder blends containing the API, filler, and disintegrant. Divide the blend into portions.
-
Lubricant Addition: To different portions of the blend, add varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5% w/w). Prepare a control blend with a standard concentration of magnesium stearate (e.g., 0.5% w/w).
-
Blending: Mix each formulation for a specified time to ensure uniform distribution of the lubricant.
-
Tableting: Compress the blends into tablets using a tablet press. During compression, monitor and record the ejection force for each tablet.
-
Tablet Characterization:
-
Hardness and Friability: Measure the hardness and friability of the prepared tablets.
-
Disintegration and Dissolution: Perform disintegration and dissolution tests to evaluate the impact of the lubricant on tablet performance.
-
-
Data Analysis: Compare the ejection forces, tablet hardness, friability, disintegration times, and dissolution profiles of the tablets containing this compound with those containing magnesium stearate. Lower ejection forces indicate better lubrication.[8]
Visualizations
Caption: Mechanism of Micellar Solubilization by this compound.
Caption: Experimental Workflow for Evaluating a Solubilizing Agent.
Caption: Dual Functionality of this compound in Tablet Formulations.
Conclusion
This compound is a multifunctional excipient that can address several challenges in pharmaceutical formulation, particularly for poorly soluble drugs. Its utility as a solubilizer, wetting agent, emulsifier, and lubricant makes it a valuable tool for drug development professionals. Careful consideration of its concentration and potential interactions with the API and other excipients is crucial for optimizing its performance in a given formulation. The protocols and data presented here provide a foundation for the systematic evaluation and application of this compound in the development of robust and effective drug products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound: Your Trusted suppliers for Quality [kosnature.com]
- 3. nanotrun.com [nanotrun.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. The role of sodium lauryl sulfate on formulation of directly compressed tablets containing simvastatin and aspirin: Effect on drugs dissolution and gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review on sodium lauryl sulphate- a surfactant [wisdomlib.org]
- 8. A systematic evaluation of dual functionality of sodium lauryl sulfate as a tablet lubricant and wetting enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. Sodium lauryl sulfate impedes drug release from zinc-crosslinked alginate beads: switching from enteric coating release into biphasic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Use of Sodium Laurate in Protein Crystallization
Introduction
Protein crystallization is a critical step for determining the three-dimensional structure of macromolecules via X-ray crystallography.[1][2] This process is particularly challenging for integral membrane proteins (IMPs) due to their amphipathic nature, possessing both hydrophobic surfaces that interact with the lipid bilayer and hydrophilic surfaces exposed to aqueous environments.[3] To study these proteins in vitro, they must be extracted from their native membrane environment and stabilized in solution using detergents, which act as membrane mimics.[4][5][6]
Sodium laurate is an anionic detergent that has emerged as a valuable tool in membrane proteomics and structural biology.[7][8] Structurally, it possesses a 12-carbon hydrophobic tail and a hydrophilic carboxylate head group. This amphipathic character allows it to disrupt lipid bilayers, encapsulate membrane proteins within micelles, and maintain their solubility in aqueous buffers for downstream applications, including crystallization.[4][9]
Key Applications and Advantages of this compound
-
Efficient Solubilization of Membrane Proteins: Studies have shown that this compound can lyse membranes and solubilize membrane proteins with an efficiency comparable to sodium dodecyl sulfate (SDS), a widely used but often denaturing detergent.[7][8] This makes it a powerful agent for extracting proteins from the lipid bilayer.
-
Compatibility with Proteolytic Enzymes: A significant advantage of this compound is its compatibility with common proteases such as trypsin and chymotrypsin, especially when used at concentrations around 0.1%.[7] This is beneficial for proteomics applications that require protein digestion prior to mass spectrometry.
-
Ease of Removal: this compound can be efficiently removed from a sample solution. Upon acidification (lowering the pH), it converts to its insoluble fatty acid form, lauric acid, which can be separated from the protein solution by phase transfer or centrifugation.[7] This prevents the detergent from interfering with subsequent analytical techniques like mass spectrometry or potentially hindering crystal formation.
-
Alternative for Crystallization Screening: As an ionic detergent, this compound offers different physicochemical properties compared to the more commonly used non-ionic (e.g., DDM, LDAO) or zwitterionic (e.g., CHAPS) detergents.[4][6] This expands the chemical space available for screening and can sometimes yield crystals when other detergents fail. While ionic detergents are often considered "harsh" because they can disrupt protein-protein interactions, the unique properties of this compound may stabilize certain proteins or promote different crystal contacts.[4]
Quantitative Data
Understanding the physicochemical properties of a detergent is crucial for designing and optimizing crystallization experiments. The Critical Micelle Concentration (CMC) is the concentration above which detergent monomers self-assemble into micelles, the structures responsible for solubilizing membrane proteins.[4][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₂₃NaO₂ | |
| Molecular Weight | 222.30 g/mol | |
| Class | Anionic | [9] |
| Critical Micelle Conc. (CMC) | ~30 mM | [10] |
Table 2: Comparison of Critical Micelle Concentrations (CMC) for Common Anionic Detergents
| Detergent | CMC (in water) | Reference(s) |
| This compound | ~30 mM | [10] |
| Sodium Dodecyl Sulfate (SDS) | ~8.1 mM | [10] |
| Sodium Decanoate | ~86 mM | [10] |
| Sodium Caprylate | ~300 mM | [10] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the crystallization of a membrane protein using this compound as the solubilizing agent.
Caption: Workflow for membrane protein crystallization using this compound.
Protocols
The following is a generalized protocol for using this compound in the crystallization of a membrane protein. The concentrations of protein, detergent, and precipitants, as well as buffer conditions, must be empirically optimized for each specific target protein.
Protocol 1: Membrane Protein Solubilization and Purification
This protocol describes the initial steps of extracting the target protein from the membrane and purifying the protein-detergent complex (PDC).
Materials:
-
Purified cell membranes containing the target protein.
-
Solubilization Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol.
-
This compound Stock Solution: 10% (w/v) (~450 mM) in deionized water.
-
Wash and Elution buffers for chromatography.
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).
-
Size Exclusion Chromatography (SEC) column.
Procedure:
-
Determine Optimal Detergent Concentration: Perform a small-scale screen to find the minimum concentration of this compound required to efficiently solubilize the target protein. Test a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Solubilization: Resuspend the purified membranes in Solubilization Buffer to a total protein concentration of 5-10 mg/mL. Add the 10% this compound stock solution to the desired final concentration.
-
Incubation: Gently stir the suspension at 4°C for 1-2 hours to allow for complete solubilization.
-
Clarification: Centrifuge the mixture at high speed (e.g., >100,000 x g) for 1 hour at 4°C to pellet unsolubilized membrane fragments and debris.
-
Affinity Chromatography: Carefully collect the supernatant containing the solubilized protein-detergent complexes (PDCs). Apply this to a pre-equilibrated affinity chromatography column.
-
Washing and Elution: Wash the column with buffer containing a lower concentration of this compound (typically just above its CMC, e.g., 0.1% or ~4.5 mM) to remove non-specific binders. Elute the target protein using the appropriate method (e.g., imidazole for His-tags).
-
Size Exclusion Chromatography (SEC): As a final purification and polishing step, apply the eluted sample to a SEC column pre-equilibrated with a buffer containing ~0.1% this compound. This separates the target PDC from aggregates and other impurities.[11]
-
Concentration: Pool the fractions containing the pure, monodisperse PDC. Concentrate the sample to a target concentration for crystallization, typically 5-20 mg/mL, using a centrifugal filter device with an appropriate molecular weight cutoff.[12][13]
Protocol 2: Protein Crystallization by Vapor Diffusion (Hanging Drop)
This protocol outlines setting up a crystallization screen for the purified PDC using the hanging drop vapor diffusion method.
Materials:
-
Concentrated, pure Protein-Detergent Complex (PDC) from Protocol 1.
-
24-well or 96-well crystallization plates.
-
Siliconized glass cover slips.
-
Commercial or custom-made crystallization screen solutions (containing various salts, polymers like PEG, and buffers at different pH values).[1][14]
Procedure:
-
Plate Setup: Pipette 500 µL of a crystallization screen solution into the reservoir of a well in the crystallization plate.[15]
-
Prepare the Drop: On a clean cover slip, pipette 1 µL of the concentrated PDC solution. Next, pipette 1 µL of the reservoir solution from the corresponding well into the protein drop.[12][15]
-
Note: Avoid introducing bubbles. The ratio of protein to reservoir solution can be varied (e.g., 2:1, 1:2) as part of the optimization process.[12]
-
-
Seal the Well: Invert the cover slip and place it over the reservoir, creating a seal with vacuum grease or adhesive tape. The drop should be hanging suspended above the reservoir solution.[2]
-
Equilibration: Water vapor will slowly diffuse from the drop (which has a lower precipitant concentration) to the reservoir.[2][16] This process gradually increases the concentration of both the protein and the precipitant in the drop, driving the system toward supersaturation and, ideally, nucleation and crystal growth.
-
Incubation and Monitoring: Store the plates in a stable, vibration-free environment at a constant temperature (e.g., 4°C or 20°C).[12] Monitor the drops regularly under a microscope over several days to weeks, looking for the appearance of crystals and documenting the results (e.g., clear drop, precipitate, microcrystals, or single crystals).[12]
-
Optimization: If initial screening yields promising "hits" (e.g., microcrystals or heavy precipitate), further optimization is required. This involves systematically varying the conditions around the initial hit, such as pH, precipitant concentration, and protein concentration, to improve crystal size and quality.[17]
References
- 1. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein crystallization - Wikipedia [en.wikipedia.org]
- 3. Membrane proteins, detergents and crystals: what is the state of the art? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization | MDPI [mdpi.com]
- 5. Detergents in Membrane Protein Purification and Crystallisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 7. This compound, a Novel Protease- and Mass Spectrometry-Compatible Detergent for Mass Spectrometry-Based Membrane Proteomics | PLOS One [journals.plos.org]
- 8. This compound, a novel protease- and mass spectrometry-compatible detergent for mass spectrometry-based membrane proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 16. Growing crystals from protein – scienceinschool.org [scienceinschool.org]
- 17. researchgate.net [researchgate.net]
Application Notes: Sodium Laurate as a Detergent in Nucleic Acid Isolation
Introduction
Sodium laurate, the sodium salt of lauric acid, is an anionic surfactant with applications in nucleic acid isolation.[1][2] Its amphipathic nature allows it to disrupt the lipid bilayers of cellular and nuclear membranes, facilitating the release of intracellular contents, including DNA and RNA.[3][4] This property makes it a viable, though less commonly cited, alternative to other detergents like Sodium Dodecyl Sulfate (SDS) in lysis buffers. These application notes provide an overview of the utility of this compound in nucleic acid extraction protocols, detailing its mechanism of action, and offering a generalized protocol for its use.
Mechanism of Action
The primary role of a detergent in nucleic acid isolation is to lyse cells and denature proteins.[4][5] this compound, like other anionic detergents, achieves this through the following mechanisms:
-
Membrane Disruption: The hydrophobic tail of the this compound molecule integrates into the lipid bilayer of the cell membrane, while the hydrophilic head interacts with the aqueous environment. This disrupts the membrane's integrity, leading to the formation of micelles and the solubilization of membrane components.[3][4]
-
Protein Denaturation: this compound can bind to proteins, disrupting their secondary and tertiary structures. This is particularly important for inactivating nucleases (DNases and RNases) that would otherwise degrade the target nucleic acids upon their release from the nucleus.[6]
Advantages and Considerations
While less prevalent than SDS, this compound offers potential advantages:
-
Biodegradability: As a fatty acid salt, this compound is readily biodegradable.[2]
-
Milder Action: In some contexts, it is considered a milder detergent than SDS, which may be advantageous when trying to preserve the integrity of certain cellular components.[2]
Researchers should consider the following when incorporating this compound into their protocols:
-
Purity: The purity of the this compound reagent can impact the efficiency of the extraction.
-
Optimization: The optimal concentration of this compound in the lysis buffer may vary depending on the cell type and the desired outcome.
Quantitative Data Summary
While direct comparative studies detailing the quantitative performance of this compound against other detergents in nucleic acid isolation are not abundant in readily available literature, the following table illustrates a hypothetical comparison based on typical performance metrics for detergents in this application. This data is representative and should be used as a guide for experimental design.
| Detergent | Typical Concentration in Lysis Buffer | Average DNA Yield (µg/10^6 cells) | A260/A280 Purity Ratio | A260/A230 Purity Ratio |
| This compound | 0.5% - 2.0% (w/v) | 5 - 7 | 1.7 - 1.9 | 1.8 - 2.1 |
| Sodium Dodecyl Sulfate (SDS) | 0.5% - 2.0% (w/v) | 6 - 8 | 1.8 - 2.0 | 2.0 - 2.2 |
| Triton X-100 | 0.1% - 1.0% (v/v) | 4 - 6 | 1.7 - 1.9 | 1.9 - 2.2 |
Note: The values presented are illustrative and will vary based on the cell type, protocol, and downstream analysis.
Experimental Protocols
The following are detailed, generalized methodologies for nucleic acid isolation using a this compound-based lysis buffer.
Protocol 1: Genomic DNA Isolation from Mammalian Cells
Materials:
-
Cell sample (e.g., cultured mammalian cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer:
-
50 mM Tris-HCl (pH 8.0)
-
100 mM EDTA
-
150 mM NaCl
-
1% (w/v) this compound
-
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Nuclease-free water or TE buffer
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with ice-cold PBS, then detach using a cell scraper in PBS.
-
For suspension cells, pellet by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of Lysis Buffer.
-
Add 5 µL of RNase A and incubate at 37°C for 30 minutes.
-
Add 10 µL of Proteinase K and incubate at 55°C for 1-3 hours, or until the lysate is clear.
-
-
Purification:
-
Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol to the lysate.
-
Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the extraction with an equal volume of Chloroform:Isoamyl Alcohol.
-
-
Precipitation:
-
To the aqueous phase, add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol.
-
Invert gently to mix and incubate at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the DNA.
-
-
Washing and Resuspension:
-
Carefully discard the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Remove the supernatant and air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA in an appropriate volume of nuclease-free water or TE buffer.
-
Protocol 2: Total RNA Isolation from Mammalian Cells
Materials:
-
Cell sample (e.g., cultured mammalian cells)
-
DEPC-treated PBS, ice-cold
-
Lysis Buffer (DEPC-treated):
-
4 M Guanidinium thiocyanate
-
25 mM Sodium citrate (pH 7.0)
-
0.5% (w/v) this compound
-
0.1 M β-mercaptoethanol (add fresh)
-
-
Acid-Phenol:Chloroform (pH 4.5)
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
DEPC-treated water
Procedure:
-
Cell Harvesting:
-
Follow the same procedure as for DNA isolation, using DEPC-treated solutions to prevent RNA degradation.
-
-
Cell Lysis and Homogenization:
-
Add 1 mL of Lysis Buffer to the cell pellet and vortex vigorously to homogenize.
-
-
Phase Separation:
-
Add 0.2 mL of chloroform per 1 mL of Lysis Buffer.
-
Shake vigorously for 15 seconds and incubate at room temperature for 5 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add an equal volume of isopropanol and mix gently.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.
-
-
Washing and Resuspension:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in an appropriate volume of DEPC-treated water.
-
Visualizations
References
- 1. static.igem.org [static.igem.org]
- 2. flinnsci.ca [flinnsci.ca]
- 3. Die AG Schubert [chemgeo.uni-jena.de]
- 4. US10894957B2 - Lysis buffers for extracting nucleic acids - Google Patents [patents.google.com]
- 5. Comparative analysis of eight DNA extraction methods for molecular research in mealybugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleic acid protocols: Extraction and optimization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Laurate Concentration for Micelle Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of sodium laurate concentration for micelle formation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) of this compound?
The Critical Micelle Concentration (CMC) is the specific concentration at which this compound monomers begin to aggregate into micelles in a solution.[1][2] Below the CMC, the surfactant primarily exists as individual molecules (monomers), which adsorb at interfaces like the air-water surface.[1] Once the CMC is reached, the interface becomes saturated, and any additional surfactant molecules self-assemble into stable colloidal structures called micelles.[2][3] The CMC is a crucial parameter for any application involving solubilization, detergency, or drug delivery.[4][5]
The reported CMC value for this compound can vary depending on experimental conditions.
Q2: What are the primary factors that influence the CMC of this compound?
Several experimental factors can significantly alter the CMC of this compound. Understanding these is critical for reproducible results.
-
Temperature: An increase in temperature typically raises the CMC of this compound.[6][7] However, this effect is generally not very large within a narrow temperature range.[6]
-
Presence of Additives (Electrolytes): The addition of salts (electrolytes) to an ionic surfactant solution like this compound will decrease the CMC.[7][8] The added ions shield the electrostatic repulsion between the negatively charged laurate head groups, making it easier for them to pack into micelles at lower concentrations.[8]
-
Purity of Surfactant and Solvent: Impurities in the this compound or the solvent (e.g., water) can have a substantial impact on the measured CMC.[9] Highly surface-active impurities can cause a characteristic minimum in surface tension plots just before the CMC.[6]
-
pH of the Solution: The pH can influence the CMC. For this compound, which has a carboxylate head group, a low pH can lead to protonation, forming lauric acid. This change in the head group's charge will significantly alter its self-assembly behavior and increase the CMC.[7]
Q3: How do I choose the best experimental method to determine the CMC?
The choice of method depends on the equipment available, the nature of your formulation, and the required precision. Common methods include:
-
Conductivity Measurement: Ideal for ionic surfactants like this compound. It is a widely used method that measures the change in the solution's electrical conductivity with increasing surfactant concentration.[3][4][10] A distinct break in the plot of conductivity versus concentration indicates the CMC.[11]
-
Surface Tensiometry: A direct and intuitive method that measures the surface tension of solutions at various concentrations.[12] The surface tension decreases as surfactant is added until the CMC is reached, after which it remains relatively constant.[1][2] This method is applicable to both ionic and non-ionic surfactants.[12]
-
Fluorescence Spectroscopy: A highly sensitive technique that employs a fluorescent probe (e.g., pyrene).[12][13] The probe exhibits different fluorescence characteristics when it is in the aqueous environment compared to when it is partitioned into the non-polar interior of a micelle, allowing for precise CMC determination.[13][14]
Q4: Why is my this compound solution cloudy or precipitating at my experimental temperature?
This is likely related to the Krafft point (or Krafft temperature, TK) of this compound. The Krafft point is the temperature below which the solubility of the surfactant is too low to form micelles.[15] Below this temperature, instead of forming a clear micellar solution, the excess surfactant will precipitate out of the solution.[15] To resolve this, you must conduct your experiment at a temperature above the Krafft point of this compound in your specific medium.
Section 2: Troubleshooting Guide
Problem 1: My CMC values are inconsistent and not reproducible.
-
Possible Cause: Temperature fluctuations during the experiment.
-
Solution: Ensure all measurements are performed at a constant, controlled temperature. Use a thermostatically controlled water bath for your sample holder and stock solutions to maintain thermal equilibrium.
-
-
Possible Cause: Contaminants or impurities in the this compound or solvent.
-
Solution: Use high-purity, analytical grade this compound and freshly prepared, purified water (e.g., Milli-Q or deionized). Impurities can significantly alter the self-assembly process.[9]
-
-
Possible Cause: Uncontrolled pH of the solution.
-
Solution: If your formulation contains components that can alter pH, consider using a suitable buffer system to maintain a constant pH throughout the experiment. This is crucial as the charge of the laurate head group is pH-dependent.[7]
-
Problem 2: The inflection point in my data plot (conductivity or surface tension) is not sharp, making the CMC difficult to determine.
-
Possible Cause: Insufficient data points around the expected CMC.
-
Solution: Prepare a greater number of dilutions with smaller concentration increments in the region where you anticipate the CMC to occur. This will provide a higher resolution plot and a more clearly defined inflection point.
-
-
Possible Cause: Presence of a mixture of impurities.
-
Solution: Impurities can broaden the transition from monomers to micelles. Consider purifying the this compound by recrystallization or sourcing a higher purity grade.
-
-
Possible Cause (for Surface Tensiometry): A minimum appears in the surface tension plot before the plateau.
-
Solution: This "dip" is a classic indication of a highly surface-active impurity present in a lower concentration than the main surfactant.[6] The impurity dominates the surface at low concentrations, but is later displaced by the this compound. The only solution is to use a purer sample of this compound.
-
Section 3: Data Presentation and Experimental Protocols
Data Presentation
Table 1: Reported Critical Micelle Concentration (CMC) Values for this compound
| CMC Value (Molar) | Temperature | Method | Reference |
| 0.024 M | 22 °C | Not Specified | [6] |
| 0.0244 M (24.4 mM) | 25 °C | Conductivity | [6] |
| 0.023 M (23.0 mM) | 25 °C | Surface Tension | [6] |
| 0.030 M (30 mM) | Not Specified | Capillary Electrophoresis | [16] |
Table 2: Qualitative Influence of Factors on this compound CMC
| Factor | Effect on CMC | Mechanism |
| Increase in Temperature | Increases | Increased thermal energy of monomers makes aggregation less favorable.[7] |
| Addition of Salt (e.g., NaCl) | Decreases | Counter-ions shield electrostatic repulsion between charged head groups, promoting micellization.[7][8] |
| Decrease in pH | Increases | Protonation of the carboxylate head group reduces its charge, hindering the formation of stable micelles.[7] |
| Presence of Impurities | Variable | Can increase or decrease the CMC and broaden the transition, leading to inaccurate measurements.[9] |
Experimental Protocols
Protocol 1: Determination of CMC by Conductivity Measurement
This protocol is suitable for the ionic surfactant this compound.
-
Materials & Equipment:
-
High-purity this compound
-
Deionized or Milli-Q water
-
Conductivity meter with a temperature-compensated probe
-
Thermostatically controlled water bath
-
Calibrated volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
-
Procedure:
-
Prepare Stock Solution: Accurately prepare a concentrated stock solution of this compound in deionized water, ensuring the concentration is well above the expected CMC (e.g., 100 mM). Ensure the this compound is fully dissolved.
-
Temperature Equilibration: Place the stock solution and a beaker of deionized water in the water bath set to the desired experimental temperature (e.g., 25 °C) and allow them to equilibrate for at least 30 minutes.
-
Initial Measurement: Place a known volume of deionized water (e.g., 50 mL) into a clean, temperature-equilibrated beaker with a magnetic stir bar. Measure and record the initial conductivity.
-
Titration & Measurement: Using a micropipette or burette, make small, sequential additions of the stock solution to the water. After each addition, allow the solution to mix thoroughly and the reading to stabilize before recording the conductivity and the new total concentration.
-
Data Collection: Continue adding the stock solution to generate at least 10-15 data points below the expected CMC and 10-15 data points above it.
-
Data Analysis: Plot the measured conductivity (κ) as a function of the this compound concentration (C). The plot will show two linear regions with different slopes.[4] The intersection of the lines fitted to these two regions corresponds to the CMC.
-
Protocol 2: Determination of CMC by Surface Tensiometry
This protocol measures the change in surface tension with concentration.
-
Materials & Equipment:
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
High-purity this compound
-
Deionized or Milli-Q water
-
Thermostatically controlled sample vessel
-
Calibrated volumetric flasks and pipettes
-
-
Procedure:
-
Prepare Solutions: Prepare a series of this compound solutions of different concentrations in deionized water, ranging from well below to well above the expected CMC.
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water at the desired experimental temperature.
-
Temperature Equilibration: Allow all prepared solutions to equilibrate to the target temperature.
-
Measurement: Starting with the most dilute solution, measure the surface tension. Thoroughly clean and dry the sample vessel and the ring/plate between each measurement to avoid cross-contamination. Proceed sequentially to the next highest concentration.
-
Data Analysis: Plot the measured surface tension (γ) against the logarithm of the concentration (log C).[12] The plot will show a region where surface tension decreases linearly, followed by a plateau region where it remains relatively constant.[1] The CMC is determined from the intersection of the two lines extrapolated from these regions.[12]
-
Section 4: Visual Guides and Workflows
Caption: Logical workflow for troubleshooting common issues in CMC determination experiments.
References
- 1. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. justagriculture.in [justagriculture.in]
- 4. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 8. Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement [ijogst.put.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 13. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Sodium Laurate Precipitation in Buffer Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium laurate in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my research?
This compound is the sodium salt of lauric acid, a 12-carbon saturated fatty acid.[1][2] It is commonly used in research and pharmaceutical development as a surfactant, emulsifier, and solubilizing agent to aid in the formulation and delivery of poorly water-soluble drugs.[3] Its ability to form micelles above a certain concentration allows it to encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[4]
Q2: What causes my this compound solution to become cloudy or form a precipitate?
Precipitation of this compound in buffer solutions is a common issue and can be attributed to several factors:
-
Low pH: this compound is the salt of a weak acid, lauric acid. In acidic conditions (low pH), the laurate anion (soluble) is protonated to form lauric acid (poorly soluble), which then precipitates out of the solution.[5][6]
-
Low Temperature: The solubility of this compound is temperature-dependent and decreases as the temperature drops.[5][7] Below a specific temperature, known as the Krafft temperature, the surfactant's solubility is lower than its critical micelle concentration (CMC), leading to the precipitation of hydrated crystals.[8]
-
High Ionic Strength: High concentrations of salts in your buffer can decrease the solubility of this compound, an effect known as "salting out".[9][10]
-
Presence of Divalent Cations: Divalent cations, such as calcium (Ca²⁺) or magnesium (Mg²⁺), can react with this compound to form insoluble divalent laurate salts.
Q3: What is the pKa of lauric acid and why is it important?
The pKa of lauric acid is approximately 4.9-5.3.[11][12] The pKa is the pH at which the protonated (lauric acid) and deprotonated (laurate) forms are present in equal concentrations. To maintain this compound in its soluble (laurate) form, the pH of the buffer solution should be maintained significantly above the pKa, ideally 2 or more pH units higher (pH > 7.3).
Q4: What is the Critical Micelle Concentration (CMC) of this compound?
The Critical Micelle Concentration (CMC) of this compound in aqueous solutions is approximately 24-30 mM.[11] Above this concentration, individual this compound molecules (monomers) aggregate to form micelles. This is a key property for its function as a solubilizing agent.
Troubleshooting Guide
Issue 1: Precipitation upon addition of this compound to the buffer.
| Possible Cause | Troubleshooting Step | Explanation |
| Low Buffer pH | Measure the pH of your final solution. Adjust the buffer pH to be at least 2 units above the pKa of lauric acid (i.e., pH > 7.3). | At pH values near or below the pKa of lauric acid (~4.9-5.3), the soluble laurate anion is converted to the insoluble lauric acid.[11][12] |
| Low Temperature | Gently warm the solution while stirring. Prepare and use the solution at room temperature or slightly above, if experimentally permissible. | The solubility of this compound increases with temperature.[3][7] |
| High Salt Concentration | If possible, reduce the ionic strength of your buffer. | High salt concentrations can lead to the "salting out" of this compound.[9][10] |
Issue 2: Solution becomes cloudy over time or upon storage at a lower temperature.
| Possible Cause | Troubleshooting Step | Explanation |
| Temperature Fluctuation | Store the solution at a controlled room temperature. If refrigeration is necessary, you may need to warm and mix the solution before use. Consider adding a co-solvent like ethanol to improve stability at lower temperatures. | The solubility of this compound is sensitive to temperature changes.[8] |
| Interaction with Buffer Components | If your buffer contains divalent cations (e.g., from CaCl₂ or MgCl₂), consider using a different buffer system or adding a chelating agent like EDTA. | Divalent cations can form insoluble salts with laurate. |
Issue 3: Precipitation when mixing with other formulation components.
| Possible Cause | Troubleshooting Step | Explanation |
| Component Interaction | Evaluate the pH and ionic strength of all components before mixing. Adjust the pH of the final mixture if necessary. | The addition of acidic components can lower the overall pH, leading to precipitation. |
| Incompatibility | Consider the use of a nonionic surfactant in combination with this compound, which can help to stabilize the formulation.[13] | Nonionic surfactants can prevent the precipitation of anionic surfactants in the presence of interfering ions.[13] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molar Mass | 222.30 g/mol | [2] |
| pKa of Lauric Acid | ~4.9 - 5.3 | [11][12] |
| Critical Micelle Concentration (CMC) | ~24-30 mM | [11] |
| Solubility in Phosphate Buffer (pH 7.4, 37°C) | > 500 µM | [14] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Solution in Phosphate Buffer
This protocol describes the preparation of a 50 mM this compound solution in 0.1 M phosphate buffer (pH 7.4).
Materials:
-
This compound
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Deionized Water
-
pH meter
-
Stir plate and stir bar
-
Heating plate (optional)
Procedure:
-
Prepare the Phosphate Buffer (0.1 M, pH 7.4):
-
Prepare 0.1 M solutions of NaH₂PO₄ and Na₂HPO₄.
-
To prepare 1 L of 0.1 M phosphate buffer, mix approximately 190 mL of the 0.1 M NaH₂PO₄ solution with 810 mL of the 0.1 M Na₂HPO₄ solution.
-
Verify the pH with a calibrated pH meter and adjust as necessary by adding small volumes of the appropriate stock solution.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound to make a 50 mM solution.
-
Slowly add the this compound powder to the phosphate buffer while stirring continuously.
-
If the this compound does not dissolve readily, gently warm the solution to 30-40°C while stirring. Do not boil.
-
-
Final Check and Storage:
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Check the pH of the final solution and adjust if necessary.
-
Store the solution in a tightly sealed container at a controlled room temperature.
-
Protocol 2: Using a Co-solvent (Ethanol) to Enhance Solubility
This protocol provides a method for preparing a this compound solution with ethanol as a co-solvent to improve stability, especially at lower temperatures.
Materials:
-
This compound
-
Buffer of choice (e.g., Tris-HCl, Phosphate)
-
Ethanol (200 proof, molecular biology grade)
-
Deionized Water
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare the Aqueous Buffer:
-
Prepare your desired buffer at a slightly higher concentration to account for the final volume of ethanol.
-
Ensure the pH of the aqueous buffer is adjusted to be at least 2 units above the pKa of lauric acid.
-
-
Prepare the Co-solvent Mixture:
-
In a separate container, mix the desired volume of ethanol and the aqueous buffer. For example, for a 10% ethanol solution, mix 10 mL of ethanol with 90 mL of the aqueous buffer.
-
-
Dissolve this compound:
-
Slowly add the pre-weighed this compound to the buffer-ethanol mixture while stirring.
-
Continue stirring until the this compound is completely dissolved. Gentle warming can be used if necessary.
-
-
Final Adjustments:
-
Check the pH of the final solution after the addition of this compound and adjust if needed.
-
Store in a tightly sealed container.
-
Visualizations
Caption: Workflow for preparing a stable this compound buffer solution.
References
- 1. Lauric acid - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Lauric Acid | C12H24O2 | CID 3893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. veeprho.com [veeprho.com]
- 12. Solved QUESTION 4 Lauric acid (C11H23COOH), a saturated | Chegg.com [chegg.com]
- 13. researchgate.net [researchgate.net]
- 14. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Sodium Laurate in Cold Water for Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving sodium laurate in cold water for experimental purposes.
Troubleshooting Guide
Issue: this compound is not dissolving or is forming a precipitate in cold water.
Poor solubility of this compound in cold water is a common issue, primarily because its Krafft point can be above room temperature. The Krafft point is the temperature at which the solubility of a surfactant dramatically increases as micelles begin to form.[1][2][3][4] Below this temperature, the surfactant exists as hydrated crystals with limited solubility.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound in water at different temperatures?
The solubility of this compound is highly dependent on temperature. While it is readily soluble in hot water, its solubility decreases significantly in cold water.[5][6]
| Temperature (°C) | Approximate Solubility ( g/100 mL) |
| 4 | Data not readily available in literature |
| 10 | Data not readily available in literature |
| 15 | Data not readily available in literature |
| 25 | ~0.32 |
Note: The solubility data for temperatures below 25°C is not consistently reported in readily available literature, highlighting the challenge of its use in cold water applications.
Q2: How can I quickly improve the dissolution of this compound without adding other reagents?
The simplest method is to gently warm the solution. Heating the water to a temperature above the Krafft point of this compound (which can range from 22°C to 42°C) will significantly increase its solubility.[1][4] Once dissolved, the solution may remain stable upon cooling, although this depends on the concentration. Continuous stirring during heating and cooling is recommended.
Q3: What are hydrotropes and how do they improve the solubility of this compound?
Hydrotropes are compounds that increase the solubility of hydrophobic substances in aqueous solutions.[7] They are thought to work by disrupting the water structure and forming aggregates with the solute, thereby enhancing its solubility. Common hydrotropes include sodium benzoate, sodium salicylate, and sodium citrate.
Q4: Can co-solvents be used to dissolve this compound in cold water?
Yes, co-solvents like ethanol can be used. Ethanol can increase the solubility of this compound by reducing the polarity of the aqueous solution, making it a more favorable environment for the hydrophobic tail of the surfactant.
Q5: What is the benefit of using a surfactant mixture, such as with sodium oleate?
Mixing this compound with another surfactant, like sodium oleate, can significantly lower the Krafft point of the mixture through the formation of a eutectic system.[1][2][3] A 1:1 weight ratio of this compound to sodium oleate has been reported to have a Krafft point below 0°C, making the mixture much more soluble in cold water than either surfactant alone.[1]
Experimental Protocols
Protocol 1: Solubility Enhancement using a Hydrotrope (Sodium Citrate)
Objective: To prepare a stable aqueous solution of this compound in cold water using sodium citrate as a hydrotrope.
Materials:
-
This compound powder
-
Trisodium citrate dihydrate
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker
-
Graduated cylinder
-
Analytical balance
Methodology:
-
Prepare the Hydrotrope Solution:
-
Calculate the required mass of trisodium citrate dihydrate to achieve the desired concentration (e.g., 0.1 M, 0.5 M, 1 M).
-
Dissolve the sodium citrate in a known volume of cold deionized water (e.g., 4°C) with stirring until fully dissolved.
-
-
Dissolve this compound:
-
Slowly add the pre-weighed this compound powder to the sodium citrate solution while continuously stirring.
-
Continue stirring at a moderate speed for at least 30 minutes or until the solution is clear.
-
-
Observation and Storage:
-
Visually inspect the solution for any undissolved particles or precipitation.
-
Store the solution at the desired cold temperature and observe for any signs of precipitation over time.
-
Expected Outcome: The addition of sodium citrate is expected to increase the solubility of this compound in cold water. Higher concentrations of sodium citrate should result in a greater increase in solubility.
| Sodium Citrate Concentration (M) | Expected Effect on this compound Solubility |
| 0.1 | Modest increase |
| 0.5 | Significant increase |
| 1.0 | Substantial increase |
Protocol 2: Preparation of a this compound/Sodium Oleate Eutectic Mixture
Objective: To prepare a mixed surfactant solution with a lowered Krafft point for improved solubility in cold water.
Materials:
-
This compound powder
-
Sodium oleate powder
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker
-
Graduated cylinder
-
Analytical balance
-
Water bath or heating plate
Methodology:
-
Weigh Surfactants:
-
Weigh equal amounts (1:1 weight ratio) of this compound and sodium oleate.
-
-
Initial Dissolution:
-
Add the surfactant mixture to a beaker containing deionized water that has been warmed to approximately 40-50°C. This is to ensure both surfactants are above their individual Krafft points for initial dissolution.
-
Stir the solution until both surfactants are fully dissolved and the solution is clear.
-
-
Cooling and Storage:
-
Allow the solution to cool slowly to the desired cold temperature (e.g., 4°C) while stirring.
-
Once cooled, store the solution at the target temperature and observe for stability.
-
Expected Outcome: The 1:1 mixture of this compound and sodium oleate should form a clear, stable solution in cold water due to the significant depression of the Krafft point.[1]
Signaling Pathways and Logical Relationships
Workflow for Selecting a Solubility Enhancement Method
Caption: Decision tree for selecting a solubility enhancement method.
References
Technical Support Center: Managing Sodium Laurate Interference in Protein Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from sodium laurate in protein quantification assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with protein quantification assays?
This compound is the sodium salt of lauric acid, a saturated fatty acid. It is an anionic detergent commonly used to solubilize and extract proteins, particularly membrane proteins.[1] Like many detergents, this compound can interfere with common protein quantification assays by interacting with assay reagents or the proteins themselves, leading to inaccurate results.[2][3] This interference can manifest as artificially high or low protein concentration readings, or high background signals.[2][4]
Q2: Which common protein assays are affected by this compound?
While specific compatibility data for this compound is limited in readily available literature, anionic detergents like it are known to interfere with several common protein assays:
-
BCA (Bicinchoninic Acid) Assay: This assay is generally more tolerant to detergents than the Lowry or Bradford assays.[5][6] However, high concentrations of anionic detergents can still interfere.[4][7]
-
Bradford Assay: This assay is highly sensitive to detergents, which can cause the dye to precipitate or lead to an unstable baseline, resulting in inaccurate measurements.[8][9] It is generally not recommended for samples containing more than a low concentration of most detergents.[10]
-
Lowry Assay: The Lowry assay is sensitive to interference from a wide variety of substances, including detergents.[2][11] Detergents can precipitate in the assay's alkaline copper solution or interfere with the Folin-Ciocalteu reagent.[11][12]
Q3: At what concentration does this compound start to interfere?
The exact concentration at which this compound begins to interfere with each assay can vary depending on the specific assay formulation and the composition of the sample buffer. One study noted that this compound is compatible with trypsin digestion at concentrations up to 0.5%, with only a moderate decrease in activity at 1.0%.[12] While this indicates compatibility with enzymatic processes, it does not directly translate to compatibility with colorimetric protein assays. A general rule is that interference is more likely to occur at concentrations near or above the detergent's Critical Micelle Concentration (CMC). The CMC of this compound is approximately 30 mM.[8]
Troubleshooting Guide
Problem: My protein readings are inconsistent or inaccurate in the presence of this compound.
This guide provides a systematic approach to troubleshooting and mitigating the effects of this compound in your protein quantification experiments.
Caption: Troubleshooting workflow for this compound interference.
Option 1: Dilute the Sample
If your protein concentration is high enough, diluting the sample can be the simplest way to reduce the this compound concentration to a level that no longer interferes with the assay.[13]
-
Protocol:
-
Perform a serial dilution of your sample in a buffer that is compatible with your chosen protein assay.
-
Assay the diluted samples.
-
Calculate the protein concentration of your original sample, remembering to account for the dilution factor.
-
-
Consideration: Ensure that after dilution, the protein concentration remains within the linear range of your assay.
Option 2: Remove this compound from the Sample
If dilution is not a viable option, you can remove the detergent from your sample using one of the following methods.
Protein Precipitation
Precipitation methods are effective for concentrating protein samples while removing interfering substances like detergents.[14]
This method uses cold acetone to precipitate proteins, leaving many contaminants, including detergents, in the supernatant.[3][14]
Caption: Acetone precipitation workflow.
Detailed Protocol: Acetone Precipitation [3][14]
-
Preparation: Cool the required volume of acetone to -20°C.
-
Sample Preparation: Place your protein sample in an acetone-compatible tube.
-
Precipitation: Add four times the sample volume of cold (-20°C) acetone to the tube.
-
Incubation: Vortex the tube and incubate for 60 minutes at -20°C.
-
Centrifugation: Centrifuge for 10 minutes at 13,000-15,000 x g.
-
Supernatant Removal: Carefully decant and discard the supernatant, being careful not to dislodge the protein pellet.
-
Drying: Allow the acetone to evaporate from the uncapped tube at room temperature for 30 minutes. Do not over-dry the pellet, as it may be difficult to redissolve.
-
Resuspension: Add a buffer that is appropriate for your downstream protein assay and vortex thoroughly to dissolve the protein pellet.
TCA precipitation is another effective method for removing detergents and concentrating proteins.[15][16]
Caption: TCA precipitation workflow.
Detailed Protocol: TCA Precipitation [16][17]
-
Preparation: Prepare a stock solution of 100% (w/v) Trichloroacetic Acid (TCA).
-
Precipitation: Add 1 volume of the 100% TCA stock to 4 volumes of your protein sample.
-
Incubation: Incubate the mixture for 10 minutes at 4°C.
-
Centrifugation: Spin the tube in a microcentrifuge at 14,000 rpm for 5 minutes.
-
Supernatant Removal: Carefully remove the supernatant, leaving the protein pellet intact.
-
Washing: Wash the pellet with 200 µL of cold acetone.
-
Centrifugation: Spin the tube in a microfuge at 14,000 rpm for 5 minutes.
-
Repeat Wash: Repeat the supernatant removal and acetone wash steps for a total of two washes.
-
Drying: Dry the pellet, for example, by placing the tube in a 95°C heat block for 5-10 minutes to drive off the acetone.
-
Resuspension: Resuspend the pellet in a buffer compatible with your protein assay.
Dialysis
Dialysis is a gentle method for removing small molecules like detergents from protein samples based on size exclusion.[18][19]
Caption: General dialysis workflow.
Detailed Protocol: Dialysis [19][20]
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions, ensuring the molecular weight cut-off (MWCO) is appropriate to retain your protein of interest while allowing this compound to pass through.
-
Sample Loading: Load your protein sample into the dialysis tubing or cassette.
-
First Dialysis: Dialyze against a large volume (at least 100 times the sample volume) of an assay-compatible buffer for 2 hours at room temperature or 4°C.[21]
-
Buffer Change: Change the dialysis buffer.
-
Second Dialysis: Continue to dialyze for another 2 hours.
-
Final Dialysis: Change the dialysis buffer again and dialyze overnight at 4°C.
-
Sample Recovery: Recover the protein sample from the dialysis device for quantification.
Option 3: Use a Detergent-Compatible Assay
Several commercially available protein assays are formulated to be compatible with detergents.
-
Detergent-Compatible Bradford Assays: Some modified Bradford assay kits are available that show compatibility with detergents like SDS, Triton X-100, and Tween 20 at concentrations around 1%.[22]
-
Modified Lowry Assays: There are modified Lowry assay kits that are compatible with a range of detergents.[23]
-
RC DC Protein Assay: This assay is designed to be compatible with reducing agents and detergents.[12]
When selecting a compatible assay, always refer to the manufacturer's compatibility chart to ensure it is suitable for your specific sample composition.
Data Presentation: Detergent Compatibility in Protein Assays
The following tables summarize the maximum compatible concentrations of some common detergents in standard protein assays. Note: Specific data for this compound is often not explicitly listed; the data for Sodium Dodecyl Sulfate (SDS), another anionic detergent, is provided for reference. It is crucial to empirically validate the compatibility of your specific buffer containing this compound.[24][25]
Table 1: BCA Assay Compatibility
| Interfering Substance | Max. Compatible Concentration |
| SDS (Sodium Dodecyl Sulfate) | 1-5% |
| Triton X-100 | 1-5% |
| Tween 20 | 1% |
| CHAPS | 5% |
| This compound | Data not available, empirical testing recommended |
Data compiled from various sources.[5][7]
Table 2: Bradford Assay Compatibility
| Interfering Substance | Max. Compatible Concentration |
| SDS (Sodium Dodecyl Sulfate) | <0.1% |
| Triton X-100 | <0.1% |
| Tween 20 | 0.062% |
| This compound | Data not available, likely low compatibility |
Data compiled from various sources.[10][26]
Table 3: Modified Lowry Assay Compatibility
| Interfering Substance | Max. Compatible Concentration |
| SDS (Sodium Dodecyl Sulfate) | 1% |
| Triton X-100 | 1% |
| This compound | Data not available, empirical testing recommended |
Data for a commercially available modified Lowry assay.[23]
References
- 1. Colorimetric quantitation of trace amounts of sodium lauryl sulfate in the presence of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. go.zageno.com [go.zageno.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Modification of the bicinchoninic acid protein assay to eliminate lipid interference in determining lipoprotein protein content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 12. This compound, a Novel Protease- and Mass Spectrometry-Compatible Detergent for Mass Spectrometry-Based Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
- 14. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 15. researchgate.net [researchgate.net]
- 16. its.caltech.edu [its.caltech.edu]
- 17. scribd.com [scribd.com]
- 18. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 22. Detergent Compatible Bradford Protein Assay Kit (800T) [sbsgenetech.com]
- 23. Modified Lowry Protein Assay for Detergent Purified Protein Samples | G-Biosciences [gbiosciences.com]
- 24. researchgate.net [researchgate.net]
- 25. tools.thermofisher.com [tools.thermofisher.com]
- 26. bio-rad.com [bio-rad.com]
stability of sodium laurate solutions at different pH values
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium laurate solutions. The stability of these solutions is critically dependent on pH, which can affect experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning cloudy or forming a precipitate?
A1: Precipitation in a this compound solution is most commonly due to a decrease in pH. This compound is the sodium salt of lauric acid. The pKa of lauric acid is approximately 5.3.[1] When the pH of the solution drops below this pKa, the laurate anions (C₁₁H₂₃COO⁻) become protonated, forming lauric acid (C₁₁H₂₃COOH). Lauric acid is significantly less soluble in water than its salt form, leading to precipitation.[2][3]
Q2: How does pH affect the surfactant properties of my this compound solution?
A2: The surfactant properties of this compound are optimal when it is in its soluble, ionized (laurate) form, which is predominant at a pH above its pKa. The effectiveness of a surfactant is often related to its Critical Micelle Concentration (CMC), the concentration at which micelles begin to form. Changes in pH can influence the CMC. For ionic surfactants like this compound, an increase in the ionization of the head group (at higher pH) can lead to greater electrostatic repulsion between the head groups, which may increase the CMC.
Q3: At what pH range is a this compound solution most stable?
A3: To ensure the stability of a this compound solution and prevent precipitation, it is recommended to maintain the pH well above the pKa of lauric acid (pKa ≈ 5.3). A pH of 7 or higher is generally considered safe to maintain the laurate in its soluble, anionic form.
Q4: Can temperature changes affect the stability of my this compound solution?
A4: Yes, temperature can influence the solubility of this compound. Generally, solubility increases with temperature.[2] If you are working with concentrations near the solubility limit, a decrease in temperature could lead to precipitation, even at a suitable pH.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Cloudiness or Precipitate Formation | The pH of the solution has dropped below the pKa of lauric acid (~5.3), causing the formation of insoluble lauric acid. | Measure the pH of your solution. Adjust the pH to a value above 7 using a suitable base (e.g., dilute NaOH). |
| The concentration of this compound exceeds its solubility limit at the current temperature. | Gently warm the solution while stirring to see if the precipitate dissolves. For future experiments, consider using a lower concentration or maintaining a higher temperature. | |
| Inconsistent Experimental Results (e.g., in detergency or emulsification assays) | The pH of the experimental system is not controlled, leading to variations in the concentration of active laurate anions and potentially affecting the CMC. | Use a buffer system to maintain a constant pH throughout your experiment. Ensure the chosen buffer is compatible with your experimental setup. |
| Difficulty in Dissolving this compound | The initial pH of the water is slightly acidic. | Adjust the pH of the water to be slightly alkaline (pH 8-9) before adding the this compound powder to facilitate dissolution. |
Quantitative Data
The stability of this compound solutions is directly linked to the pH-dependent equilibrium between the soluble laurate anion and the insoluble lauric acid.
Table 1: Influence of pH on the State of Lauric Acid/Laurate in Solution
| pH | Predominant Species | Expected Solubility in Water |
| < 4.0 | Lauric Acid (C₁₁H₂₃COOH) | Very Low (Precipitation likely) |
| 4.0 - 6.0 | Mixture of Lauric Acid and Laurate | Low to Moderate (Risk of precipitation) |
| > 7.0 | Laurate (C₁₁H₂₃COO⁻) | High (Stable solution) |
Table 2: Critical Micelle Concentration (CMC) of this compound
| Parameter | Value | Conditions |
| CMC | ~2.4 - 2.7 mM | 25°C, in water |
Note: The CMC is expected to increase with increasing pH due to greater electrostatic repulsion between the ionized head groups.
Experimental Protocols
Protocol 1: Preparation of Buffered this compound Solutions
This protocol describes the preparation of a this compound solution at a specific, stable pH using a phosphate buffer.
Materials:
-
This compound powder
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and beakers
Procedure:
-
Buffer Preparation (e.g., 0.1 M Phosphate Buffer, pH 7.4):
-
Prepare 0.1 M solutions of NaH₂PO₄ and Na₂HPO₄ in deionized water.
-
To a beaker, add a volume of the 0.1 M NaH₂PO₄ solution.
-
While stirring, slowly add the 0.1 M Na₂HPO₄ solution until the pH meter reads 7.4.
-
Alternatively, dissolve the appropriate weights of both phosphate salts in deionized water to achieve the target pH and concentration.
-
-
This compound Solution Preparation:
-
Weigh the desired amount of this compound powder to achieve the target concentration.
-
Slowly add the this compound powder to the prepared phosphate buffer while stirring continuously.
-
Continue stirring until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Verify the final pH of the solution and adjust if necessary using small additions of dilute NaOH or H₃PO₄.
-
Protocol 2: Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
This protocol outlines a common method for determining the CMC of an ionic surfactant like this compound.
Materials:
-
This compound
-
Deionized water (high purity)
-
Conductivity meter and probe
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a concentrated stock solution of this compound in deionized water (e.g., 20 mM).
-
Place a known volume of deionized water into a beaker with a magnetic stir bar and place it on a magnetic stirrer.
-
Immerse the conductivity probe in the water and allow the reading to stabilize. Record this as the initial conductivity.
-
Titrate with the stock solution: Incrementally add small, precise volumes of the concentrated this compound stock solution into the beaker.
-
Record the conductivity after each addition, allowing the solution to mix thoroughly and the reading to stabilize.
-
Continue the additions well beyond the expected CMC.
-
Plot the data: Plot the measured conductivity as a function of the this compound concentration.
-
Determine the CMC: The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Diagrams
Caption: Relationship between pH, laurate/lauric acid equilibrium, and solution stability.
Caption: Workflow for CMC determination by conductivity measurement.
References
- 1. Item - Critical Micelle Concentrations (CMC) of the surfactants used, calculated in a saline buffer (1.8 mM CaCl2, 0.8 mM MgSO4, 5.3 mM KCl, 26.2 mM NaHCO3, 117.2 mM NaCl and 1.0 mM NaH2PO4.H2O, pH 7.3). - Public Library of Science - Figshare [plos.figshare.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Preventing Sodium Laurate-Induced Protein Denaturation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with sodium laurate-induced protein denaturation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it denature proteins?
This compound is an anionic surfactant composed of a 12-carbon hydrophobic tail and a hydrophilic carboxylate head group. Its ability to denature proteins stems from its amphipathic nature. The hydrophobic tail of this compound interacts with the nonpolar (hydrophobic) core of a protein, disrupting the intramolecular forces that maintain its native three-dimensional structure. This leads to the unfolding, or denaturation, of the protein. The negatively charged head groups can also contribute to electrostatic repulsion, further destabilizing the protein's conformation.
Q2: My protein is aggregating in the presence of this compound. What is happening?
Protein aggregation is a common consequence of denaturation. When this compound unfolds a protein, it exposes hydrophobic regions that are normally buried within the protein's core. These exposed hydrophobic patches on different protein molecules can then interact with each other, leading to the formation of soluble or insoluble aggregates.
Q3: What are the key factors that influence the rate of this compound-induced protein denaturation?
Several factors can influence the extent and rate of denaturation:
-
Concentration of this compound: Higher concentrations of this compound generally lead to more rapid and extensive denaturation.
-
Temperature: Increased temperature can accelerate the denaturation process by providing additional energy to disrupt protein structure and enhancing hydrophobic interactions.
-
pH: The pH of the solution affects the ionization state of both the protein and the carboxylate head group of this compound, influencing electrostatic interactions.
-
Ionic Strength: The salt concentration of the buffer can modulate electrostatic interactions, which can either stabilize or destabilize the protein.
-
Protein-Specific Stability: Each protein has a unique intrinsic stability, and some are inherently more resistant to denaturation by surfactants than others.
Q4: What types of additives can be used to prevent or reduce this compound-induced denaturation?
A variety of excipients can be employed to stabilize proteins in the presence of this compound:
-
Sugars and Polyols (e.g., sucrose, trehalose, glycerol): These molecules are preferentially excluded from the protein surface, which thermodynamically favors the compact, native state of the protein.
-
Amino Acids (e.g., arginine, proline): These can suppress aggregation by interacting with exposed hydrophobic patches or by other mechanisms that favor protein solubility.
-
Co-surfactants (e.g., Polysorbate 80, Poloxamer 188): Non-ionic or zwitterionic surfactants can sometimes form mixed micelles with this compound, reducing the concentration of free, denaturing surfactant monomers. They can also competitively adsorb to interfaces, preventing protein-surface induced denaturation.
Q5: How can I monitor protein denaturation and aggregation in my experiments?
Several analytical techniques can be used to assess protein stability:
-
Size Exclusion Chromatography (SEC): Separates proteins based on size, allowing for the quantification of monomers, dimers, and larger soluble aggregates.
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is highly sensitive to the formation of aggregates.
-
Circular Dichroism (CD) Spectroscopy: Provides information about the secondary and tertiary structure of a protein, allowing for the detection of conformational changes upon denaturation.
-
Intrinsic Tryptophan Fluorescence: Changes in the local environment of tryptophan residues upon protein unfolding can be monitored by fluorescence spectroscopy.
-
Turbidity Measurements: An increase in the turbidity of a solution indicates the formation of insoluble aggregates.
Troubleshooting Guides
Problem 1: Significant protein precipitation is observed immediately after adding this compound.
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | Systematically decrease the concentration of this compound in your solution. Create a dilution series to identify the highest tolerable concentration. |
| Suboptimal Buffer pH | Adjust the pH of your buffer to be at least 1-2 units away from the protein's isoelectric point (pI) to increase net charge and electrostatic repulsion between protein molecules. |
| Inappropriate Temperature | Perform the experiment at a lower temperature (e.g., 4°C) to reduce the rate of denaturation and aggregation. |
Problem 2: A gradual increase in sample turbidity is observed over time.
| Possible Cause | Troubleshooting Steps |
| Slow Unfolding and Aggregation | Introduce stabilizing excipients to your buffer. Screen a panel of additives such as sucrose (100-300 mM), glycerol (5-20% v/v), or arginine (50-150 mM). |
| Air-Water Interface Denaturation | Minimize agitation and vortexing of the sample. Consider adding a small amount of a non-ionic surfactant like Polysorbate 80 (0.01-0.05%) to protect against surface-induced denaturation. |
| Presence of Impurities | Ensure all reagents and water are of high purity. Filter-sterilize your final buffer solution. |
Quantitative Data Summary
The following table summarizes the stabilizing effects of various additives against surfactant-induced protein denaturation, primarily based on studies using the structurally similar surfactant, Sodium Dodecyl Sulfate (SDS). These values should be considered as a starting point for optimization with this compound.
| Additive | Typical Concentration Range | Observed Effect on Model Proteins (with SDS) | Primary Stabilization Mechanism |
| Sucrose | 100 - 500 mM | Increased thermal stability (Tm), reduced aggregation rate. | Preferential Exclusion |
| Trehalose | 100 - 500 mM | Similar or slightly better stabilization than sucrose. | Preferential Exclusion |
| Glycerol | 5 - 20% (v/v) | Enhanced protein solubility and stability. | Preferential Exclusion, increased solvent viscosity. |
| Arginine | 50 - 200 mM | Suppression of aggregation, improved refolding yields. | Direct interaction with protein surface, suppression of protein-protein interactions. |
| Polysorbate 80 | 0.01 - 0.1% (v/v) | Prevention of surface-induced aggregation and precipitation. | Competitive adsorption at interfaces. |
| Poloxamer 188 | 0.05 - 0.5% (w/v) | Reduced agitation-induced aggregation. | Competitive adsorption at interfaces, potential hydrophobic interactions. |
Experimental Protocols
Protocol 1: Screening of Stabilizing Additives against this compound-Induced Denaturation
Objective: To identify effective additives and their optimal concentrations for preventing protein denaturation and aggregation in the presence of a fixed concentration of this compound.
Materials:
-
Purified protein stock solution
-
This compound stock solution (e.g., 10% w/v)
-
Stock solutions of stabilizing additives (e.g., 1 M Sucrose, 50% Glycerol, 1 M Arginine, 1% Polysorbate 80)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 340 nm (for turbidity)
Methodology:
-
Prepare a master mix containing the protein of interest and this compound at concentrations known to cause denaturation.
-
Prepare serial dilutions of each stabilizing additive in the assay buffer.
-
In a 96-well plate, add the serially diluted additives to individual wells.
-
Add the protein-sodium laurate master mix to each well to initiate the reaction. Include control wells with protein only, protein + this compound (no additive), and buffer only.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).
-
Monitor the turbidity by measuring the absorbance at 340 nm at regular time intervals (e.g., every 15 minutes for 2 hours).
-
Analyze the data by plotting turbidity versus time for each condition. The most effective additives will show the lowest increase in turbidity over time.
Protocol 2: Analysis of Protein Structural Integrity using Circular Dichroism (CD) Spectroscopy
Objective: To assess the effect of a stabilizing additive on the secondary and tertiary structure of a protein in the presence of this compound.
Materials:
-
Purified protein stock solution
-
This compound stock solution
-
Optimal stabilizing additive identified from Protocol 1
-
Assay buffer
-
CD Spectropolarimeter
Methodology:
-
Prepare four samples:
-
Protein in assay buffer (Native control)
-
Protein + this compound in assay buffer (Denatured control)
-
Protein + Stabilizing Additive in assay buffer (Additive control)
-
Protein + this compound + Stabilizing Additive in assay buffer (Test sample)
-
-
Equilibrate samples to the desired temperature.
-
Acquire Far-UV CD spectra (e.g., 190-260 nm) to analyze secondary structure.
-
Acquire Near-UV CD spectra (e.g., 250-320 nm) to analyze tertiary structure.
-
Process and analyze the spectra. Compare the spectrum of the test sample to the controls. Effective stabilization will result in a spectrum that more closely resembles the native control.
Visualizations
Caption: Mechanism of this compound-induced protein denaturation and aggregation.
Caption: A typical experimental workflow for testing protein stabilizers.
Caption: Troubleshooting logic for protein denaturation issues.
troubleshooting foaming issues with sodium laurate in experimental setups
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for managing foaming issues in experimental setups involving sodium laurate.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution foaming excessively?
Excessive foaming is an inherent characteristic of this compound, which is a surfactant (a surface-active agent).[1] Surfactant molecules have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. When dissolved in a liquid like water, they align themselves at the surface, reducing the surface tension. When air is introduced through agitation, sparging, or stirring, these surfactant molecules encapsulate bubbles of air, creating a stable foam structure.
Several factors can exacerbate foaming:
-
Concentration: Foaming tends to increase with surfactant concentration up to a certain point.
-
Temperature: Changes in temperature can affect the viscosity and surface tension of the solution, influencing foam formation and stability.
Q2: My foam is unstable and collapses too quickly. What could be the cause?
Foam instability, characterized by rapid drainage, bubble coalescence (rupturing), and coarsening, can be attributed to several factors:
-
Concentration Below Critical Micelle Concentration (CMC): Below the CMC, there may not be enough surfactant molecules to effectively stabilize the bubble interfaces. The CMC for this compound is approximately 30 mM.[2]
-
Presence of Contaminants: Certain impurities, such as oils, greases, or other organic molecules, can disrupt the stabilizing film around the bubbles, leading to premature collapse.
-
pH of the Solution: The stability of this compound foams can be pH-dependent. Significant deviations from the optimal pH range can affect the charge at the bubble surface, influencing stability.
-
Ionic Strength: The presence and concentration of electrolytes (salts) can have a complex effect on foam stability. While some salts can enhance stability by reducing repulsion between surfactant head groups, excessive salt concentrations can lead to destabilization.[3][4][5]
Q3: How can I control or reduce the amount of foam in my experiment?
There are several methods to manage and mitigate foaming:
-
Mechanical Methods:
-
Reduce Agitation: Lower the speed of stirrers, shakers, or mixers.
-
Slow Gas Introduction: If bubbling gas through the solution, reduce the flow rate.
-
Use a Foam Breaker: A simple glass rod or paddle positioned at the foam's surface can mechanically break down bubbles.[6] Specialized tools like bump traps can also prevent foam from entering other parts of your apparatus.[6]
-
Bubble-Capturing Surfaces: Specially textured materials can be introduced to capture and dissipate bubbles passively.[7][8]
-
-
Chemical Methods (Antifoaming Agents):
-
Silicone-based Antifoams: These are highly effective at low concentrations and work by spreading rapidly across the foam surface, causing bubbles to rupture.[9][10]
-
Fatty Acid Esters and Alcohols: These substances can disrupt the packing of surfactant molecules at the bubble interface, leading to foam collapse.[1][9][11]
-
Consider Compatibility: Always verify that the chosen antifoaming agent is compatible with your experimental system and will not interfere with downstream processes or analyses.[12]
-
-
Procedural Adjustments:
Quantitative Data Summary
For ease of reference, the key properties of this compound and factors influencing its foaming behavior are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₃NaO₂ | [13][14] |
| Molecular Weight | 222.30 g/mol | [14][15] |
| Appearance | White to light yellow powder/paste | [13] |
| Melting Point | 244-246 °C | [15] |
| Boiling Point | 296.1 °C | [14][16] |
| Solubility | Easily soluble in water; slightly soluble in alcohol and ether | [13] |
| Critical Micelle Concentration (CMC) | ~30 mM | [2] |
Table 2: Factors Influencing this compound Foam Stability
| Factor | Effect on Foam Stability | Explanation | Source(s) |
| Concentration | Increases up to a plateau | More surfactant molecules are available to stabilize bubble films. | [4][5] |
| pH | Stability is pH-dependent | Affects the charge of the hydrophilic head groups, influencing intermolecular forces. | [4][5] |
| Temperature | Variable | Can alter liquid viscosity and surface tension, affecting drainage and film rupture. | [4] |
| Electrolytes (Salts) | Can increase or decrease stability | Low concentrations can shield head group repulsion, strengthening the film. High concentrations can disrupt micelle formation and stability. | [3][4][5] |
| Contaminants (e.g., oils) | Generally decreases stability | Disrupt the ordered surfactant layer at the air-water interface, creating weak points. | [4] |
Visual Guides and Workflows
The following diagrams illustrate key concepts and procedures for troubleshooting foam.
References
- 1. Foaming and Anti-foaming agents – Food Additives and Food Quality Assurance [ebooks.inflibnet.ac.in]
- 2. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Effect of Salt on Stability of Aqueous Foams | MDPI [mdpi.com]
- 5. Experimental Investigation of Foam Flooding Using Anionic and Nonionic Surfactants: A Screening Scenario to Assess the Effects of Salinity and pH on Foam Stability and Foam Height - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Deal with Solvent Bumping and Foaming During Lab Evaporation | Lab Manager [labmanager.com]
- 7. Bubble-capturing surface helps get rid of foam | MIT Department of Mechanical Engineering [meche.mit.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Several common antifoaming agents for water treatment - Shenyang Rise Surface Technologies Co., Ltd. [risechemical.com]
- 10. WO2000017266A1 - Silicone-based antifoam composition of saturated fatty acid and aliphatic alcohol - Google Patents [patents.google.com]
- 11. EP0670881A1 - Fatty acid ester-based antifoaming agent - Google Patents [patents.google.com]
- 12. southforkinst.com [southforkinst.com]
- 13. This compound [chembk.com]
- 14. This compound | CAS#:629-25-4 | Chemsrc [chemsrc.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. This compound, 629-25-4 [thegoodscentscompany.com]
effect of ionic strength on the performance of sodium laurate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of ionic strength on the performance of sodium laurate. It is intended for researchers, scientists, and drug development professionals working with this anionic surfactant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
A: this compound is the sodium salt of lauric acid, a saturated fatty acid found in natural sources like coconut and palm kernel oil.[1][2] It is classified as an anionic surfactant and a soap.[3] Its key functions in various formulations include acting as a cleansing agent, emulsifier, foaming agent, and stabilizer.[1][2] These properties make it a common ingredient in soaps, detergents, cosmetics, and pharmaceutical preparations.[1][3]
Q2: How does ionic strength generally affect the performance of an anionic surfactant like this compound?
A: Increasing the ionic strength of a this compound solution, typically by adding an electrolyte like sodium chloride (NaCl), significantly alters its physicochemical properties. The primary effects include a decrease in the critical micelle concentration (CMC), a reduction in surface tension at the CMC, and an enhancement of foaming properties.[4][5][6]
Q3: Why does adding salt lower the Critical Micelle Concentration (CMC) of this compound?
A: The addition of salt lowers the CMC due to a charge screening effect. The negatively charged carboxylate head groups of the this compound monomers repel each other, which opposes the formation of micelles.[7] When an electrolyte is added, the salt cations (e.g., Na+) gather around the anionic head groups, neutralizing their repulsion.[7] This reduction in electrostatic repulsion makes it easier for the surfactant molecules to aggregate, thus lowering the concentration required to form micelles (the CMC).[5][6][8]
Q4: How does ionic strength influence the surface tension of this compound solutions?
A: For an ionic surfactant like this compound, the addition of salt can lower the equilibrium surface tension at the CMC.[6] The increased concentration of counterions (e.g., Na+) at the air-water interface allows for more efficient packing of the surfactant molecules, leading to a greater reduction in surface tension. While electrolytes in pure water can slightly increase surface tension, their effect on promoting surfactant aggregation and packing at the interface is the dominant factor in a surfactant solution.[6][7]
Q5: What is the effect of adding electrolytes on the foaming properties of this compound?
A: Adding electrolytes generally improves the foaming ability and foam stability of this compound solutions.[4][9] Increased ionic strength can lead to higher solution viscosity, which contributes to greater foam density and stability by slowing liquid drainage from the foam films.[10] The enhanced packing of surfactant molecules at the bubble interface also strengthens the foam lamellae, making them more resistant to rupture.
Q6: What is the Krafft temperature and why is it important for this compound experiments?
A: The Krafft temperature (or Krafft point) is the minimum temperature at which a surfactant can form micelles.[11][12] Below this temperature, the solubility of the surfactant is lower than its CMC, and it exists primarily in a crystalline or hydrated solid form.[11] This is critical for this compound, which has a relatively high Krafft point (reported as 42°C for a 10 wt% solution).[13] If experiments are conducted below this temperature, the solution may appear cloudy, and the surfactant will not exhibit its characteristic micellar behavior.[11] The presence of salts can influence the Krafft temperature.[6][14]
Troubleshooting Guide
Problem: My measured Critical Micelle Concentration (CMC) for this compound is different from literature values.
-
Possible Cause 1: Temperature. Ensure your experiment is conducted at a constant and controlled temperature, well above the Krafft point of this compound. The CMC of ionic surfactants is temperature-dependent.[15]
-
Possible Cause 2: Purity of Surfactant and Water. Impurities in the this compound or the use of tap water instead of deionized or distilled water can significantly alter the CMC. Even small amounts of electrolytes can lower the CMC.
-
Possible Cause 3: Ionic Strength. If your buffer or solution contains background electrolytes, the measured CMC will be lower than the value in pure water.[5] Quantify the total ionic strength of your medium and compare it to the conditions reported in the literature.
-
Possible Cause 4: Measurement Technique. Different methods for determining CMC (e.g., surface tension, conductivity, fluorescence) can yield slightly different values.[15][16][17] The intersection point on a plot can also be determined in various ways, leading to minor discrepancies.[18]
Problem: I'm observing precipitation or cloudiness in my this compound solution at room temperature.
-
Possible Cause: Temperature is Below the Krafft Point. this compound has a high Krafft temperature, meaning its solubility at room temperature is limited and below the concentration needed to form micelles.[11][13] The cloudiness is likely due to the surfactant being in its crystalline form.[11]
-
Solution: Warm the solution to a temperature above the Krafft point (e.g., >45°C) to fully dissolve the surfactant and enable micelle formation. Maintain this temperature throughout your experiment.
Problem: The foam generated by my this compound solution is unstable and collapses quickly.
-
Possible Cause 1: Low Ionic Strength. In the absence of added electrolytes, the foam produced by this compound may be less stable.
-
Solution 1: Increase the ionic strength by adding a simple electrolyte like NaCl. This will increase the viscosity and surface packing of the surfactant, leading to more stable foam.[4][10]
-
Possible Cause 2: Low Surfactant Concentration. Ensure the this compound concentration is sufficiently above the CMC to provide enough surfactant molecules to stabilize the newly created surface area of the foam bubbles.
-
Solution 2: Increase the concentration of this compound in your formulation.
Problem: My surface tension measurements are inconsistent or not reproducible.
-
Possible Cause 1: Inadequate Equilibration Time. Surfactant molecules require time to diffuse to the newly created interface and arrange themselves to lower the surface tension. This is especially true for dynamic measurements.[19]
-
Solution 1: Allow sufficient time for the surface tension to reach a stable, equilibrium value before taking a reading.
-
Possible Cause 2: Contamination. The surface of the solution is highly susceptible to contamination from airborne particles or improperly cleaned equipment, which can drastically affect measurements.
-
Solution 2: Use meticulously cleaned glassware and conduct measurements in a clean environment.
-
Possible Cause 3: Measurement Method Limitations. Some techniques, like the Du Noüy ring method, can be prone to errors with surfactant solutions, as the measurement itself disturbs the surface equilibrium.[20]
-
Solution 3: Consider using methods like the Wilhelmy plate or pendant drop analysis, which are often more reliable for measuring equilibrium surface tension in surfactant systems.[20][21]
Data Presentation
Table 1: Representative Effect of NaCl Concentration on the Critical Micelle Concentration (CMC) of an Anionic Surfactant
| NaCl Concentration (mM) | Ionic Strength (mM) | Typical CMC (mM) | Log(CMC) |
| 0 (Pure Water) | ~CMC | 8.2 | -2.09 |
| 10 | 10 + CMC | 5.5 | -2.26 |
| 50 | 50 + CMC | 2.8 | -2.55 |
| 100 | 100 + CMC | 1.6 | -2.80 |
| 200 | 200 + CMC | 0.9 | -3.05 |
Note: Data are illustrative, based on the principle that increasing ionic strength decreases the CMC of ionic surfactants.[8][22]
Table 2: Representative Effect of Ionic Strength on Foaming Properties of a this compound Solution
| NaCl Concentration (mM) | Initial Foam Volume (mL) | Foam Volume after 5 min (mL) | Foam Stability (%) |
| 0 | 120 | 60 | 50 |
| 50 | 145 | 110 | 76 |
| 100 | 160 | 140 | 88 |
| 200 | 170 | 160 | 94 |
Note: Data are illustrative, based on the principle that electrolytes can enhance the foam volume and stability of anionic surfactant solutions.[4][10]
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) using the Surface Tension Method
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in deionized water. Ensure the temperature is maintained above the Krafft point to ensure complete dissolution.
-
Serial Dilutions: Create a series of dilutions from the stock solution to obtain a range of concentrations both below and above the anticipated CMC (e.g., from 0.1 mM to 20 mM).[16] If investigating the effect of ionic strength, prepare these dilutions using the desired electrolyte solution (e.g., 50 mM NaCl) as the diluent.
-
Temperature Control: Place each solution in a thermostated vessel and allow it to equilibrate to the desired experimental temperature (e.g., 50°C).
-
Surface Tension Measurement: Measure the surface tension of each dilution using a calibrated tensiometer (e.g., Wilhelmy plate or pendant drop tensiometer).[16][23] Ensure the instrument's probe is thoroughly cleaned between measurements.
-
Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).[18]
-
CMC Determination: The resulting plot will show a region where surface tension decreases linearly with log C, followed by a region where it remains relatively constant. The CMC is the concentration at the intersection of the two linear portions of this curve.[16][18]
Protocol 2: Evaluation of Foaming Ability and Foam Stability (Modified Ross-Miles Method)
-
Solution Preparation: Prepare solutions of this compound at a fixed concentration (e.g., 20 mM) with varying concentrations of an electrolyte (e.g., 0 mM, 50 mM, 100 mM NaCl). All solutions should be equilibrated to a constant temperature.
-
Foam Generation: Place a specific volume (e.g., 50 mL) of the test solution into a graduated cylinder with a stopper.
-
Shaking: Invert the cylinder a set number of times (e.g., 10 inversions) in a standardized manner to generate foam. Avoid vigorous, uncontrolled shaking to ensure reproducibility.
-
Measure Initial Foam Volume: Immediately after shaking, place the cylinder on a level surface and record the total volume of the foam generated above the liquid. This is the initial foam volume.
-
Measure Foam Stability: Record the foam volume at set time intervals (e.g., 1, 5, and 10 minutes) to monitor the rate of foam decay.
-
Data Analysis: Compare the initial foam volumes to assess foamability. Calculate foam stability as the percentage of the initial foam volume remaining after a specific time (e.g., 5 minutes).
Visualizations
Caption: Logical flow of how increased ionic strength impacts this compound properties.
Caption: Experimental workflow for CMC determination by the surface tension method.
References
- 1. This compound: Your Trusted suppliers for Quality [kosnature.com]
- 2. nanotrun.com [nanotrun.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jsirjournal.com [jsirjournal.com]
- 8. Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement [ijogst.put.ac.ir]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Krafft temperature - Wikipedia [en.wikipedia.org]
- 12. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 19. rdworldonline.com [rdworldonline.com]
- 20. clearsolutionsusa.com [clearsolutionsusa.com]
- 21. biolinscientific.com [biolinscientific.com]
- 22. Ionic strength effects on the critical micellar concentration of ionic and nonionic surfactants: the binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tegewa.de [tegewa.de]
Technical Support Center: Mitigating Sodium Laurate Cytotoxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with sodium laurate cytotoxicity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from sodium lauryl sulfate (SLS)?
A1: this compound is the sodium salt of lauric acid, a saturated fatty acid with a 12-carbon chain. It is commonly used in research to study the effects of fatty acids on cells, a field known as lipotoxicity.[1][2] It is important to distinguish this compound from sodium lauryl sulfate (SLS), also known as sodium dodecyl sulfate (SDS).[3] While both are derived from 12-carbon lauryl alcohol, SLS is a synthetic anionic surfactant and a much harsher detergent known for denaturing proteins.[4] this compound is a naturally occurring fatty acid salt. Their distinct chemical properties lead to different biological effects and mechanisms of cytotoxicity.
Q2: What are the primary mechanisms of this compound-induced cytotoxicity?
A2: this compound-induced cytotoxicity, or lipotoxicity, involves several cellular mechanisms. High concentrations of saturated fatty acids like laurate can lead to:
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Oxidative Stress and Inflammation: It can cause an increase in reactive oxygen species (ROS), which in turn activates inflammatory signaling pathways like the NLRP3/caspase-1 pathway, leading to pyroptosis, a form of inflammatory cell death.[5]
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Apoptosis (Programmed Cell Death): Lauric acid has been shown to induce apoptosis in cancer cells by increasing ROS levels and activating signaling cascades involving EGFR, ERK, and c-Jun.[6] It can also trigger apoptosis through the mitochondria/caspase pathway.[7]
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Membrane Disruption: As a surfactant, this compound can disrupt cell membrane integrity, a property that contributes to its cytotoxic effects, especially at higher concentrations.[4]
-
Endoplasmic Reticulum (ER) Stress: The overload of fatty acids can cause stress on the ER, leading to the unfolded protein response (UPR) and subsequent apoptosis.[1]
Q3: How can I prepare a stable this compound solution for cell culture experiments?
A3: Due to their low solubility in aqueous media, fatty acids like this compound require special preparation methods for cell culture use.[2][] The most common and recommended method involves complexing the fatty acid with bovine serum albumin (BSA). This mimics the physiological transport of fatty acids in the bloodstream and improves their stability and delivery to cells.[2] Using solvents like ethanol or DMSO is also possible, but these can introduce their own toxicity and should be carefully controlled for.[1][9] A detailed protocol for preparing a this compound-BSA complex is provided in the "Experimental Protocols" section.
Q4: What is a typical working concentration range for this compound in cell assays?
A4: The effective concentration of this compound can vary significantly depending on the cell type, assay duration, and the method of preparation (e.g., the fatty acid:BSA molar ratio).[2]
-
Sub-lethal effects: Concentrations as low as 10⁻⁸ M to 10⁻⁵ M have been shown to stimulate the proliferation of some skin cells.[10]
-
Cytotoxic effects: Cytotoxicity is often observed in the micromolar (µM) to millimolar (mM) range. For example, studies with the related compound sodium lauryl sulfate (SLS) show 50% inhibition of Herpes Simplex Virus (HSV-1) at 70 µM, while significant cytotoxicity to gingival cells occurred at 0.0075% (approx. 260 µM).[4][11] It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental goals.
Q5: How can the cytotoxicity of this compound be mitigated in cell-based assays?
A5: If this compound is used as a vehicle or absorption enhancer, its inherent cytotoxicity may need to be minimized. Studies have shown that co-treatment with certain compounds can offer protection:
-
Amino Acids: L-glutamine and other amino acids have been found to have a cytoprotective effect against this compound toxicity in intestinal epithelial cells. The mechanisms include the induction of heat shock protein 70 (HSP70) and suppression of histamine release.[12]
-
Antioxidants: Since this compound can induce oxidative stress, antioxidants may provide protection. For example, Salvianolic acid A has been shown to alleviate oxidative stress and inhibit the downstream NLRP3/caspase-1 signaling pathway activated by this compound.[5]
Troubleshooting Guides
Problem 1: I am observing a precipitate in my culture medium after adding the this compound solution.
-
Possible Cause 1: Poor Solubility. this compound has limited solubility in aqueous solutions.[] If not properly complexed, it can precipitate out, especially at high concentrations or low temperatures.
-
Solution: Ensure you are using a validated protocol to complex the this compound with fatty acid-free BSA.[2] Gently warm the media to 37°C before and during the addition of the fatty acid-BSA complex. Prepare the complex fresh for each experiment if possible.
-
-
Possible Cause 2: Incorrect Fatty Acid:BSA Molar Ratio. An incorrect ratio can lead to an excess of unbound fatty acid, which is prone to precipitation.
-
Solution: Optimize the molar ratio of this compound to BSA. Ratios between 3:1 and 6:1 are commonly used to mimic physiological and pathophysiological conditions, respectively.[2]
-
Problem 2: My cell viability results are highly variable between replicate wells.
-
Possible Cause 1: Inconsistent Solution Preparation. Variability in the preparation of the this compound-BSA complex can lead to inconsistent concentrations delivered to the cells.[1]
-
Solution: Follow a standardized, step-by-step protocol for solution preparation. Ensure all components are fully dissolved and mixed before adding to the cells. Prepare a single master mix for all replicate wells instead of adding the solution to each well individually.[13]
-
-
Possible Cause 2: Uneven Cell Seeding. An inconsistent number of cells seeded per well is a common source of variability in cell-based assays.[14]
-
Solution: Ensure your cells are in a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each row or column to prevent settling.
-
-
Possible Cause 3: Edge Effects. Wells on the outer edges of a 96-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.[15]
-
Solution: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.
-
Problem 3: I'm seeing unexpectedly high cell viability, even at high concentrations of this compound.
-
Possible Cause 1: Assay Interference. Components in your experiment, including this compound itself, may interfere with the assay chemistry. For example, some compounds can directly reduce tetrazolium salts (like MTT or XTT) or resazurin, leading to a false-positive signal for cell viability.[16][17]
-
Solution: Run a "no-cell" control. Prepare wells with your highest concentration of this compound in culture medium but without any cells. Add the assay reagent and measure the signal. If you get a significant reading, subtract this background value from your experimental wells or switch to a different assay that works via a different mechanism (e.g., an ATP-based assay like CellTiter-Glo® or an LDH release assay for cytotoxicity).[16]
-
-
Possible Cause 2: Sub-lethal Proliferative Effect. At very low concentrations, some irritants can stimulate cell division rather than cause death.[10]
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Solution: This is a real biological effect. If it's not the focus of your study, ensure your dose-response curve covers a wide enough range to capture the transition from proliferation to cytotoxicity.
-
Data Presentation
Table 1: Comparison of Preparation Methods for Fatty Acid Solutions in Cell Culture
| Method | Description | Advantages | Disadvantages | Key Considerations |
| BSA Conjugation | Fatty acids are complexed with fatty acid-free Bovine Serum Albumin (BSA) in a saline buffer or medium.[2] | Mimics physiological conditions, improves solubility and stability, reduces non-specific toxicity. | Requires careful optimization of the fatty acid:BSA molar ratio; BSA itself can affect some cell types. | Use fatty acid-free BSA. The final concentration of BSA should be controlled for in vehicle wells.[2][9] |
| Ethanol Solvent | Fatty acids are first dissolved in ethanol to create a concentrated stock solution, which is then diluted into the culture medium.[1][18] | Simple and quick method for creating a stock solution. | Ethanol can be toxic to cells, even at low concentrations (e.g., >0.5%). May not form stable micelles in media.[1][9] | The final ethanol concentration in the culture medium must be kept very low (<0.1%) and matched in vehicle controls. |
| NaOH Saponification | The fatty acid is dissolved in a weak NaOH solution to create the sodium salt, which is then complexed with BSA or diluted.[2] | Effective for dissolving saturated fatty acids. | Can significantly increase the pH of the final solution, requiring adjustment. May be more cytotoxic if not properly complexed with BSA. | Careful pH monitoring and adjustment are critical. Must be followed by BSA conjugation for best results. |
Table 2: Reported Cytotoxic Concentrations of this compound & Related Compounds
| Compound | Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| Sodium Lauryl Sulfate (SLS) | Human Gingival S-G Epithelial Cells | Neutral Red Uptake | NR50 (24h) | 0.0075% (~260 µM) | [11] |
| Sodium Lauryl Sulfate (SLS) | Human Gingival GF Fibroblasts | Neutral Red Uptake | NR50 (24h) | 0.0127% (~440 µM) | [11] |
| Sodium Lauryl Sulfate (SLS) | Vero Cells (for HSV-1) | Plaque Reduction | 50% CPE Inhibition | 70 µM | [4] |
| This compound | Caco-2 Cells | MTS Assay | Viability Reduction | 1-10 mM (24h) | [19] |
Note: NR50 refers to the concentration causing a 50% reduction in neutral red uptake, indicating cell viability. CPE is the cytopathic effect.
Experimental Protocols
Protocol 1: Preparation of a this compound-BSA Conjugate Solution
This protocol is adapted from established methods for preparing fatty acid solutions for cell culture models.[1][2]
Materials:
-
This compound powder
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
0.1 M NaOH
-
Phosphate Buffered Saline (PBS), sterile
-
Sterile, deionized water
-
37°C and 55°C water baths
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a 10% BSA Stock Solution:
-
Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v). For example, add 1 g of BSA to a final volume of 10 mL of PBS.
-
Gently rock or stir at 37°C until the BSA is completely dissolved. Do not shake vigorously as this can cause foaming and protein denaturation.
-
Sterile-filter the solution through a 0.22 µm filter.
-
-
Prepare a 100 mM this compound Stock Solution:
-
Weigh out the required amount of this compound.
-
Dissolve it in sterile, deionized water with a small amount of 0.1 M NaOH (e.g., 50-100 µL per 10 mL) while heating to 55°C. This creates the sodium salt and aids dissolution.
-
Vortex until fully dissolved.
-
-
Complex this compound with BSA:
-
While stirring the 10% BSA solution in a 37°C water bath, slowly add the 100 mM this compound stock solution dropwise to achieve the desired final molar ratio (e.g., a 5:1 laurate:BSA ratio).
-
Continue to stir the mixture at 37°C for at least 1 hour to allow for complete complexation.
-
-
Final Preparation and Storage:
-
The final concentration of the complexed stock solution should be calculated based on the dilution.
-
This stock solution can be diluted directly into your cell culture medium to achieve the desired final treatment concentrations.
-
Prepare fresh for best results. If storage is necessary, aliquot and store at -20°C for short periods.
-
Protocol 2: MTT Cell Viability Assay
This is a general protocol for a colorimetric assay that measures mitochondrial reductase activity, an indicator of cell viability.[20]
Materials:
-
Cells seeded in a 96-well plate
-
This compound treatment solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls (medium with BSA) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilize Formazan: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Calculate Viability: Express the results as a percentage of the untreated control after subtracting the background absorbance from a "no-cell" control.
Mandatory Visualizations
References
- 1. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. usp.org [usp.org]
- 4. In Vitro and In Vivo Evaluations of Sodium Lauryl Sulfate and Dextran Sulfate as Microbicides against Herpes Simplex and Human Immunodeficiency Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. The lauric acid-activated signaling prompts apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium butyrate induces apoptosis in human hepatoma cells by a mitochondria/caspase pathway, associated with degradation of beta-catenin, pRb and Bcl-XL. [iris.unipa.it]
- 9. researchgate.net [researchgate.net]
- 10. Increased proliferation of skin cells by sublethal doses of sodium lauryl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sodium lauryl sulfate and triclosan: in vitro cytotoxicity studies with gingival cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of cytoprotective effect of amino acids on local toxicity caused by this compound, a drug absorption enhancer, in intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Sodium Laurate vs. Sodium Dodecyl Sulfate for Membrane Protein Solubilization
For Researchers, Scientists, and Drug Development Professionals
The successful solubilization of membrane proteins is a critical first step in their characterization and a pivotal determinant for downstream applications, from structural biology to drug discovery. The choice of detergent is paramount, as it must efficiently extract the protein from the lipid bilayer while preserving its native structure and function. This guide provides an objective comparison of two anionic detergents: the widely used but aggressive sodium dodecyl sulfate (SDS) and the milder alternative, sodium laurate.
At a Glance: Key Differences
Sodium dodecyl sulfate (SDS) is renowned for its exceptional solubilizing power, often considered the gold standard for disrupting cellular and membrane structures. However, its aggressive nature frequently leads to irreversible protein denaturation, rendering it unsuitable for functional studies. This compound, a saturated fatty acid salt, emerges as a compelling alternative, offering comparable solubilization efficacy with a significantly lower propensity for protein inactivation. This makes it particularly advantageous for applications requiring the preservation of protein function, such as enzymatic assays and mass spectrometry-based proteomics.
Quantitative Data Summary
The following table summarizes the key physicochemical properties and performance metrics of this compound and sodium dodecyl sulfate in the context of membrane protein solubilization.
| Property | This compound | Sodium Dodecyl Sulfate (SDS) | Reference |
| Chemical Structure | CH₃(CH₂)₁₀COO⁻Na⁺ | CH₃(CH₂)₁₁OSO₃⁻Na⁺ | [1] |
| Critical Micelle Concentration (CMC) | ~25-30 mM | ~7-10 mM | [2] |
| Solubilization Efficiency | Comparable to SDS for membrane proteins. SDS-PAGE analysis shows similar protein extraction from rat liver plasma membranes. | High. Widely recognized as a very effective solubilizing agent. | [2] |
| Effect on Enzyme Activity (Trypsin) | Minimal inhibition. At 0.1%, can even enhance activity. At 1.0%, only a moderate decrease (~20%) is observed. | Significant inhibition. Not compatible with most enzymatic digests. | [2] |
| Protein Denaturation | Milder, with a lower tendency to cause irreversible denaturation. | Strong denaturing agent, often leading to loss of protein structure and function. | [3] |
| Compatibility with Mass Spectrometry | Compatible. Can be efficiently removed by phase transfer after acidification. | Not directly compatible. Interferes with downstream analysis and requires removal, which can be challenging. | [2] |
Experimental Protocols
General Protocol for Membrane Protein Solubilization
This protocol provides a general framework. Optimal conditions, including detergent concentration, temperature, and incubation time, should be empirically determined for each specific membrane protein.
1. Membrane Preparation:
-
Isolate cell membranes from the source material (e.g., cell culture, tissue) using standard differential centrifugation techniques.
-
Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Determine the total protein concentration of the membrane preparation using a compatible protein assay (e.g., BCA assay).
2. Solubilization:
-
Dilute the membrane preparation to a final protein concentration of 2-5 mg/mL in the solubilization buffer.
-
Add the chosen detergent (this compound or SDS) to the desired final concentration. A typical starting concentration is 1% (w/v).
-
Incubate the mixture for 1-2 hours at 4°C with gentle agitation (e.g., end-over-end rotation).
3. Removal of Insoluble Material:
-
Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.
4. Analysis of Solubilized Proteins:
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Analyze the solubilized proteins by SDS-PAGE to assess the efficiency of extraction.
-
For functional studies, proceed with downstream applications such as affinity chromatography, enzymatic assays, or reconstitution into liposomes.
Note on Detergent Removal: For applications sensitive to detergents, such as mass spectrometry or certain functional assays, the detergent must be removed. This compound can be effectively removed by precipitation upon acidification, followed by phase transfer.[2] SDS removal is more complex and often involves methods like precipitation with potassium salts, dialysis, or specialized chromatography columns, which can lead to protein loss.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental process and the factors influencing the choice between these two detergents, the following diagrams are provided.
Caption: Experimental workflow for membrane protein solubilization.
Caption: Decision tree for selecting a solubilization detergent.
Conclusion
The choice between this compound and sodium dodecyl sulfate for membrane protein solubilization is contingent on the specific experimental goals. While SDS offers robust and efficient solubilization, its propensity to denature proteins often limits its utility. This compound presents a milder, yet equally effective, alternative that is particularly well-suited for studies requiring the preservation of protein structure and function. Its compatibility with downstream applications such as enzymatic assays and mass spectrometry makes it a valuable tool in the researcher's arsenal for the challenging task of membrane protein characterization. For drug development professionals, the ability to work with functionally intact membrane proteins is crucial for screening and lead optimization, making this compound a highly advantageous choice.
References
- 1. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 2. This compound, a Novel Protease- and Mass Spectrometry-Compatible Detergent for Mass Spectrometry-Based Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of membrane proteins in SDS and subsequent renaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sodium Laurate and Sodium Oleate in Flotation Processes
In the realm of mineral processing, the selection of an appropriate collector is paramount to achieving efficient and selective separation of valuable minerals from gangue materials through froth flotation. Among the various anionic collectors, fatty acids and their salts, such as sodium laurate and sodium oleate, are widely utilized, particularly for the flotation of oxide and salt-type minerals. This guide provides a detailed comparative analysis of the performance of this compound and sodium oleate in flotation processes, supported by experimental data and an examination of their underlying mechanisms.
Performance Comparison: The Impact of Molecular Structure
The primary distinction between this compound and sodium oleate lies in their hydrocarbon chain structure. This compound is a saturated fatty acid salt with a 12-carbon chain (C12), while sodium oleate is an unsaturated fatty acid salt with an 18-carbon chain (C18) containing one double bond. This difference in chain length and saturation significantly influences their physicochemical properties and, consequently, their performance as flotation collectors.
Key Performance Differences:
-
Collecting Power: Generally, the collecting power of fatty acid collectors increases with the length of the hydrocarbon chain. Therefore, sodium oleate, with its longer C18 chain, is typically a more powerful collector than this compound (C12). This allows for effective flotation at lower concentrations.
-
Solubility: Shorter-chain fatty acids are more soluble in water than longer-chain ones. Consequently, this compound exhibits higher solubility than sodium oleate. The lower solubility of sodium oleate can be a disadvantage, especially at lower temperatures where it may precipitate, reducing its effectiveness.
-
Selectivity: While a longer hydrocarbon chain enhances collecting power, it can sometimes lead to decreased selectivity against gangue minerals that may also be activated. The choice between this compound and sodium oleate can, therefore, depend on the specific mineral assemblage and the desired balance between recovery and grade.
-
Frothing Properties: Fatty acid collectors can also act as frothers. The frothing characteristics are influenced by their solubility and surface activity, which differ based on their hydrocarbon chain structure.
Quantitative Data Summary
The following tables summarize experimental data from various studies on the flotation of different minerals using sodium oleate. Direct comparative data for this compound under identical conditions is limited in the available literature; however, data for similar short-chain collectors and general principles allow for a qualitative comparison.
Table 1: Flotation of Oxide Minerals with Sodium Oleate
| Mineral | Collector Concentration | pH | Recovery (%) | Grade (%) | Reference |
| Hematite | 3 x 10⁻⁵ M | 6-8 | >80 | - | [1] |
| Manganese Ore | 3 g/kg | - | 8.87 | 65.29 | [2] |
| Manganese Ore | 10 g/kg | - | 19.61 | 61.30 | [2] |
| Oxide Copper Ore | 800 g/ton | 9 | 83.3 | 14.4 | [3][4] |
Table 2: Flotation of Salt-Type Minerals with Sodium Oleate
| Mineral | Collector Concentration | pH | Recovery (%) | Grade (%) | Reference |
| Fluorite | 150 mg/L | 9 | 94.8 | - | [5] |
| Calcite | 150 mg/L | 9 | 92.6 | - | [5] |
Note: The absence of directly comparable, comprehensive quantitative data for this compound in flotation of these specific minerals under similar conditions in the reviewed literature prevents the creation of a side-by-side quantitative comparison table. Generally, to achieve similar recoveries to sodium oleate, a higher concentration of this compound would be required due to its shorter hydrocarbon chain.
Experimental Protocols
Below are generalized methodologies for laboratory-scale flotation experiments to evaluate the performance of collectors like this compound and sodium oleate.
Single Mineral Flotation Protocol:
-
Mineral Preparation: A pure mineral sample is ground to a specific particle size range (e.g., -75 +38 µm) and washed with deionized water to remove fine particles and surface contaminants.
-
Pulp Preparation: A known mass of the prepared mineral (e.g., 2.0 g) is added to a flotation cell (e.g., 40 mL) with deionized water to achieve a desired pulp density.
-
pH Adjustment: The pH of the pulp is adjusted to the desired value using solutions of HCl or NaOH.
-
Collector Conditioning: The collector solution (this compound or sodium oleate) of a specific concentration is added to the pulp, and the suspension is conditioned for a set period (e.g., 3-5 minutes) to allow for collector adsorption onto the mineral surfaces.
-
Frother Addition (if necessary): A frother (e.g., pine oil, MIBC) is added, followed by a short conditioning period (e.g., 1-2 minutes).
-
Flotation: Air is introduced into the cell at a specific flow rate to generate bubbles. The froth product is collected for a defined period (e.g., 3-5 minutes).
-
Analysis: Both the collected concentrate (froth) and the tailings (remaining in the cell) are dried, weighed, and assayed to determine the mineral recovery and grade.
Visualization of Concepts
Diagram 1: Generalized Flotation Experimental Workflow
Caption: A generalized workflow for laboratory-scale mineral flotation experiments.
Diagram 2: Conceptual Adsorption Mechanism of Fatty Acid Collectors
Caption: Conceptual diagram of the chemisorption of a fatty acid collector onto a mineral surface.
Conclusion
The choice between this compound and sodium oleate as a flotation collector is a nuanced decision that depends on the specific mineralogy of the ore, the desired process outcomes, and economic considerations. Sodium oleate, with its longer hydrocarbon chain, generally offers superior collecting power, making it effective for a wide range of minerals. However, its lower solubility can be a limitation. This compound, being more soluble, may be advantageous in certain applications, although a higher dosage is often required to achieve comparable performance. The optimal selection requires careful laboratory and pilot-scale testing to balance recovery, grade, and reagent costs for a given flotation system.
References
A Comparative Analysis of the Antimicrobial Efficacy of Sodium Laurate and Standard Antibiotics
For Immediate Release
This guide provides a detailed comparison of the in vitro antimicrobial efficacy of sodium laurate, an anionic surfactant, against two common pathogenic bacteria, Staphylococcus aureus and Escherichia coli, in contrast to several standard antibiotics. The data presented is compiled from multiple studies to offer a broad perspective for researchers, scientists, and drug development professionals.
Executive Summary
This compound, the salt of the saturated fatty acid lauric acid, has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism of action is primarily attributed to the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell lysis. This guide synthesizes available Minimum Inhibitory Concentration (MIC) data to facilitate a comparative assessment of its potency relative to conventional antibiotic agents. While effective against certain pathogens, the data indicates that its efficacy against Gram-negative bacteria is considerably lower than that of standard antibiotics.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The following tables summarize the MIC values of sodium lauryl sulfate (SLS), a closely related and often studied proxy for this compound, and a selection of standard antibiotics against the reference strains Staphylococcus aureus ATCC 25923 (Gram-positive) and Escherichia coli ATCC 25922 (Gram-negative). All concentrations are presented in µg/mL for standardized comparison.
It is critical to note that the following data has been compiled from various sources. Direct comparison of absolute values should be approached with caution, as variations in experimental protocols can influence MIC results.
Table 1: Antimicrobial Efficacy against Staphylococcus aureus ATCC 25923
| Compound | Class | MIC (µg/mL) | Reference(s) |
| Sodium Lauryl Sulfate | Anionic Surfactant | 17.3 - 146 | [1][2] |
| Penicillin | β-Lactam | ~1.0 | [3] |
| Gentamicin | Aminoglycoside | 0.5 | |
| Tetracycline | Tetracycline | Susceptible | [4] |
| Ciprofloxacin | Fluoroquinolone | Susceptible | [5] |
Table 2: Antimicrobial Efficacy against Escherichia coli ATCC 25922
| Compound | Class | MIC (µg/mL) | Reference(s) |
| Sodium Lauryl Sulfate | Anionic Surfactant | >72.1 - >1167 | [1][2] |
| Gentamicin | Aminoglycoside | 0.002 (mg/mL) | [6] |
| Tetracycline | Tetracycline | Susceptible | |
| Ciprofloxacin | Fluoroquinolone | 0.004 - 0.008 | [7][8] |
Mechanism of Action: Cell Membrane Disruption
The primary antimicrobial mechanism of this compound is the physical disruption of the bacterial cell membrane. As an amphipathic molecule, it integrates into the lipid bilayer, compromising its structural integrity. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. This direct, non-specific mode of action is distinct from the highly specific molecular targets of most conventional antibiotics.
References
- 1. An Efficient Disinfectant, Composite Material {SLS@[Zn3(CitH)2]} as Ingredient for Development of Sterilized and Non Infectious Contact Lens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activity of Antibiotics against Staphylococcus aureus in an In Vitro Model of Biofilms in the Context of Cystic Fibrosis: Influence of the Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli [frontiersin.org]
- 8. Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Sodium Laurate and Other Anionic Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of sodium laurate with other commonly used anionic surfactants. The information presented is collated from various scientific studies and is intended to assist researchers in selecting appropriate surfactants for their experimental and formulation needs. This document summarizes quantitative cytotoxicity data, details relevant experimental protocols, and visualizes key cellular pathways and workflows.
Quantitative Cytotoxicity Comparison
Anionic surfactants are known to exhibit varying degrees of cytotoxicity, largely dependent on their chemical structure, concentration, the cell type they are exposed to, and the duration of exposure. Below is a summary of available data comparing the cytotoxic potential of this compound and related anionic surfactants.
| Surfactant | Cell Line | Assay | Endpoint | Result | Reference |
| Potassium Laurate (C12) | Human Dermal Fibroblasts | Viability Assay | Cell Viability | Significantly higher than SLS and SLES after 24h | [1][2] |
| Human Dermal Fibroblasts | LDH Assay | Cytotoxicity | Significantly lower than SLS and SLES after 5 min | [1][2] | |
| Potassium Caprylate (C8) | Human Dermal Fibroblasts | Viability Assay | Cell Viability | Significantly higher than SLS and SLES after 24h | [1][2] |
| Human Dermal Fibroblasts | LDH Assay | Cytotoxicity | Significantly lower than SLS and SLES after 5 min | [1][2] | |
| Potassium Caprate (C10) | Human Dermal Fibroblasts | Viability Assay | Cell Viability | Significantly higher than SLS and SLES after 24h | [1][2] |
| Human Dermal Fibroblasts | LDH Assay | Cytotoxicity | Significantly lower than SLS and SLES after 5 min | [1][2] | |
| Potassium Oleate (C18:1) | Human Dermal Fibroblasts | Viability Assay | Cell Viability | Significantly higher than SLS and SLES after 24h | [1][2] |
| Human Dermal Fibroblasts | LDH Assay | Cytotoxicity | Significantly lower than SLS and SLES after 5 min | [1][2] | |
| Potassium Linoleate (C18:2) | Human Dermal Fibroblasts | Viability Assay | Cell Viability | Significantly higher than SLS and SLES after 24h | [1][2] |
| Human Dermal Fibroblasts | LDH Assay | Cytotoxicity | Significantly lower than SLS and SLES after 5 min | [1][2] | |
| Sodium Lauryl Sulfate (SLS) | Human Dermal Fibroblasts | Viability Assay | Cell Viability | Significantly lower than potassium fatty acid salts | [1][2] |
| Human Dermal Fibroblasts | LDH Assay | Cytotoxicity | Significantly higher than potassium fatty acid salts | [1][2] | |
| Human Gingival S-G Epithelial Cells | Neutral Red | NR50 | 0.0075% | [3] | |
| Human Gingival GF Fibroblasts | Neutral Red | NR50 | 0.0127% | [3] | |
| HaCaT (Human Keratinocytes) | MTT | IC50 (48h) | 43 µg/mL | [4] | |
| Sodium Laureth Sulfate (SLES) | Human Dermal Fibroblasts | Viability Assay | Cell Viability | Significantly lower than potassium fatty acid salts | [1][2] |
| Human Dermal Fibroblasts | LDH Assay | Cytotoxicity | Significantly higher than potassium fatty acid salts | [1][2] | |
| Sodium Myristoyl Glutamate | HaCaT (Human Keratinocytes) | MTT | IC50 | Increased cytotoxicity with longer fatty acid chain | [5] |
| Sodium Lauroyl Glutamate | HaCaT (Human Keratinocytes) | MTT | IC50 | Less cytotoxic than Sodium Myristoyl Glutamate | [5] |
| Sodium Cocoyl Glutamate | HaCaT (Human Keratinocytes) | MTT | IC50 | Least cytotoxic among the tested acylglutamates | [5] |
Note on Potassium vs. Sodium Salts: The data from references[1][2] uses potassium salts of fatty acids. While a direct comparison to sodium salts from the same study is unavailable, the trend of lower cytotoxicity compared to SLS and SLES is a significant finding. The cation (sodium vs. potassium) is generally considered to have a lesser impact on the intrinsic cytotoxicity of the surfactant molecule compared to the hydrophobic alkyl chain and the hydrophilic headgroup.
Experimental Protocols
The following are detailed methodologies for two common cytotoxicity assays used to evaluate the effects of surfactants on cultured cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Remove the culture medium and expose the cells to various concentrations of the surfactants diluted in serum-free medium for a specified period (e.g., 24 or 48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the exposure period, carefully aspirate the surfactant-containing medium. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing the formazan crystals to form.
-
Solubilization: Aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration of surfactant that causes 50% inhibition of cell viability) can be determined by plotting cell viability against surfactant concentration.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Principle: LDH is a stable cytoplasmic enzyme that is released upon cell lysis. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with surfactants in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.
-
Enzymatic Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well plate.
-
Reaction Mixture Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum release control, after subtracting the spontaneous release from untreated cells.
Visualizing Cellular Mechanisms and Workflows
Signaling Pathway of Anionic Surfactant-Induced Apoptosis
Anionic surfactants can induce cell death through apoptosis, a programmed cell death mechanism. The following diagram illustrates a potential signaling cascade initiated by an anionic surfactant leading to apoptosis.
Caption: Anionic surfactant-induced apoptosis signaling pathway.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the general workflow for assessing the cytotoxicity of surfactants using in vitro cell-based assays.
Caption: General experimental workflow for in vitro cytotoxicity testing of surfactants.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty acid potassium improves human dermal fibroblast viability and cytotoxicity, accelerating human epidermal keratinocyte wound healing in vitro and in human chronic wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
sodium laurate as a greener alternative to synthetic surfactants in research
In the quest for more sustainable and biocompatible materials, researchers are increasingly turning to bio-based surfactants as alternatives to their synthetic counterparts. Among these, sodium laurate, the sodium salt of lauric acid—a fatty acid naturally found in coconut and palm kernel oil—is emerging as a promising candidate. This guide provides a comparative overview of this compound against common synthetic surfactants, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.
Performance Comparison: this compound vs. Synthetic Surfactants
The selection of a surfactant is critical in a myriad of research applications, from drug delivery systems to personal care product formulation. Performance is judged on several key parameters, including the ability to reduce surface tension, foaming capacity, emulsification efficiency, and, crucially, its biological impact in terms of cytotoxicity and irritation potential.
Key Performance Indicators
Below is a compilation of quantitative data from various studies comparing this compound with widely used synthetic surfactants such as Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES), and Cocamidopropyl Betaine. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Surfactant | Type | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) | Foaming Capacity (Foam Volume, ml) | Cytotoxicity (LC50, µg/mL) on Human Fibroblasts | Skin Irritation (TEWL g/m²/h) |
| This compound | Anionic (Bio-based) | ~30 | ~25 | Data not directly comparable | Data not directly comparable | Higher than SLS in some studies |
| Sodium Lauryl Sulfate (SLS) | Anionic (Synthetic) | 8.1 - 8.3 | ~39 | High | ~110 | High |
| Sodium Laureth Sulfate (SLES) | Anionic (Synthetic) | ~1-2 | ~35 | High | ~200 | Moderate |
| Cocamidopropyl Betaine | Amphoteric (Synthetic) | ~0.6 | ~35 | Moderate | >1000 | Low |
| Alkyl Polyglycoside (APG) | Non-ionic (Bio-based) | ~0.3 | ~29 | Moderate | >1000 | Very Low |
Note: The data presented is compiled from multiple sources and should be used for comparative purposes with caution, as experimental conditions may vary.
"Greener" Profile of this compound
The appeal of this compound lies in its favorable environmental and safety profile compared to many traditional synthetic surfactants.
-
Biodegradability: Being derived from a natural fatty acid, this compound is readily biodegradable, breaking down into simpler, non-toxic compounds in the environment. This contrasts with some synthetic surfactants that can persist and accumulate in ecosystems.
-
Source: this compound is derived from renewable vegetable oils, reducing the reliance on petrochemical feedstocks commonly used for synthetic surfactant production.
-
Milder Profile: While some studies indicate that pure this compound can be more irritating than SLS under specific conditions, it is generally considered milder than many harsh synthetic surfactants, particularly when formulated in products.[1] Its irritation potential is also dependent on the carbon chain length distribution in the commercial product.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of surfactant performance. Below are protocols for key experiments cited in this guide.
Surface Tension Measurement (Wilhelmy Plate Method)
This method is used to determine the surface tension of a liquid and the critical micelle concentration (CMC) of a surfactant.
Principle: A thin platinum plate is suspended perpendicular to the liquid-air interface. The force exerted on the plate due to surface tension is measured by a tensiometer.
Procedure:
-
Preparation: Thoroughly clean the platinum Wilhelmy plate, typically by flaming, to remove any organic contaminants.
-
Setup: Suspend the plate from a sensitive balance on a tensiometer. Place a vessel containing the surfactant solution on a height-adjustable stage beneath the plate.
-
Measurement: Raise the stage until the liquid surface just touches the bottom edge of the plate.
-
Data Collection: Record the force exerted on the plate. The surface tension is calculated from this force.
-
CMC Determination: Measure the surface tension of a series of surfactant solutions of varying concentrations. Plot surface tension against the logarithm of the surfactant concentration. The CMC is the concentration at which the surface tension plateaus.
Foam Stability Test (Ross-Miles Method)
This method assesses the foaming capacity and stability of a surfactant solution.
Principle: A specific volume of a surfactant solution is dropped from a fixed height into a larger volume of the same solution, generating foam. The initial foam height and its decay over time are measured.
Procedure:
-
Apparatus Setup: Use a graduated, jacketed glass column with an outlet at the bottom. A pipette with a specified orifice is positioned at the top.
-
Solution Preparation: Prepare the surfactant solution at a specific concentration and temperature.
-
Foam Generation: Add 200 ml of the surfactant solution to the column. Pipette 50 ml of the same solution and allow it to fall from the pipette into the column, generating foam.
-
Measurement: Record the initial height of the foam. Measure the foam height again after a set period (e.g., 5 minutes) to determine foam stability.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and, conversely, cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells (e.g., human keratinocytes or fibroblasts) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Expose the cells to various concentrations of the surfactant for a specified period (e.g., 24 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm. The LC50 value (the concentration at which 50% of cells are viable) can then be calculated.
Visualizing Workflows and Mechanisms
To better understand the processes involved in utilizing and evaluating this compound, the following diagrams, created using the DOT language, illustrate key workflows.
Caption: Greener synthesis workflow of this compound.
Caption: Experimental workflow for comparing surfactant performance.
Caption: Mechanism of surfactant-induced skin irritation.
Conclusion
This compound presents a compelling "greener" alternative to many synthetic surfactants for a variety of research applications. Its derivation from renewable resources and ready biodegradability align with the growing demand for sustainable materials. While its performance in terms of surface activity and foaming is comparable to some synthetic counterparts, its skin irritation potential requires careful consideration and formulation optimization. For researchers in drug development and personal care, the milder profile of this compound, when appropriately formulated, offers a significant advantage. The provided experimental protocols and comparative data serve as a valuable resource for objectively evaluating this compound's suitability for specific research needs, paving the way for the development of more effective and environmentally benign products.
References
- 1. Comprehensive Experimental Design for Performance Evaluation of Surfactants Commonly Used in Oilfield|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 2. Irritancy testing of this compound and other anionic detergents using an open exposure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
A Researcher's Guide to Validating the Purity of Sodium Laurate for Experimental Use
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a cornerstone of reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical methods for validating the purity of sodium laurate, a common anionic surfactant used in various scientific applications. We present a detailed examination of titration, chromatographic, and spectroscopic techniques, complete with experimental protocols and performance data to aid in method selection and implementation.
This compound (C₁₂H₂₃NaO₂), the sodium salt of lauric acid, is utilized in research areas ranging from the development of novel drug delivery systems to studies on protein denaturation and membrane disruption. The presence of impurities, such as unreacted lauric acid (free fatty acids), unsaponifiable matter, or inorganic salts like sodium chloride and sodium sulfate, can significantly impact experimental results. Therefore, rigorous purity validation is not just a matter of good laboratory practice but a critical step in ensuring the validity of your research.
Comparative Performance of Analytical Methods
The choice of an analytical method for purity validation depends on a variety of factors, including the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation. Below is a summary of the performance of key analytical techniques for the assessment of this compound purity.
| Analytical Method | Analyte/Impurity | Linearity (Correlation Coefficient, r²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Titration | Free Fatty Acids | Not applicable | ~98-102% | < 2% | - | - |
| Sodium Chloride | > 0.99 | 97.8% - 99.8%[1] | < 1% (method), < 3% (system)[1] | 0.3 mg/L[1] | - | |
| Gravimetry | Unsaponifiable Matter | Not applicable | - | < 0.1% (repeatability)[2] | - | - |
| GC-FID | Lauric Acid/Sodium Laurate | > 0.999[3][4] | 99.2% - 100.43%[5] | < 2%[3][6] | 0.385 µg/mL[3][6] | 1.168 µg/mL[3][6] |
| HPLC-RID/ELSD | Sodium Lauryl Sulfate/Laurate | > 0.999[7] | 99.2% - 100.1%[8] | < 2%[8] | 80 µg/mL (ELSD)[7] | - |
| FTIR Spectroscopy | This compound (Quantitative) | > 0.99[9] | - | - | < 0.0005 ppm (for dyes)[9] | - |
| Quantitative NMR (qNMR) | This compound | > 0.99 | High | < 1%[10] | - | - |
Note: Some data, particularly for HPLC, FTIR, and qNMR, are based on studies of similar compounds like sodium lauryl sulfate or general fatty acids and serve as a reference for expected performance.
Experimental Protocols
Detailed methodologies for the principal analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.
Titration Methods
Titration offers a cost-effective and straightforward approach for quantifying specific impurities in this compound.
a) Determination of Free Fatty Acids (FFA)
This method quantifies the amount of unreacted lauric acid in the this compound sample.
-
Principle: The sample is dissolved in a neutralized solvent and titrated with a standardized alkali solution to a phenolphthalein endpoint.
-
Reagents:
-
Ethanol (95%), neutralized to phenolphthalein.
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Phenolphthalein indicator solution.
-
-
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a conical flask.
-
Add 100 mL of neutralized ethanol and warm gently to dissolve the sample.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with 0.1 M NaOH solution to the first permanent pink color that persists for at least 30 seconds.
-
Record the volume of NaOH used.
-
-
Calculation:
b) Determination of Sodium Chloride
This method is used to quantify chloride impurities, often originating from the manufacturing process.
-
Principle: The sample is dissolved in water, and the chloride ions are titrated with a standardized silver nitrate solution using a potassium chromate indicator (Mohr's method).
-
Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution.
-
Potassium Chromate (K₂CrO₄) indicator solution (5% w/v).
-
Nitric Acid (HNO₃), 2M.
-
-
Procedure:
-
Accurately weigh about 5 g of the this compound sample into a conical flask and dissolve in 50 mL of distilled water.
-
Neutralize the solution with 2M nitric acid using litmus paper as an indicator.
-
Add 2 mL of potassium chromate indicator solution.
-
Titrate with 0.1 M AgNO₃ solution until a permanent reddish-brown precipitate is formed.
-
Record the volume of AgNO₃ used.
-
-
Calculation:
Where:
-
V = Volume of AgNO₃ solution used (mL)
-
M = Molarity of AgNO₃ solution
-
58.44 = Molecular weight of NaCl
-
W = Weight of the sample (g)
-
Gravimetric Method: Determination of Unsaponifiable Matter
This method quantifies substances in the this compound that are not saponified by alkali hydroxides.
-
Principle: The sample is saponified with potassium hydroxide, and the unsaponifiable matter is extracted with an organic solvent. The solvent is then evaporated, and the residue is weighed. [11]* Reagents:
-
Ethanolic Potassium Hydroxide (KOH) solution (0.5 M).
-
Petroleum ether or diethyl ether.
-
Acetone.
-
-
Procedure:
-
Accurately weigh about 5 g of the this compound sample into a flask with a reflux condenser.
-
Add 50 mL of 0.5 M ethanolic KOH and reflux for 1 hour.
-
Transfer the contents to a separatory funnel, rinsing the flask with hot water.
-
Extract the warm solution three times with 100 mL portions of ether.
-
Combine the ether extracts and wash successively with water, 0.5 M KOH solution, and again with water until the washings are no longer alkaline to phenolphthalein.
-
Transfer the ether extract to a tared flask and evaporate the solvent.
-
Add a small amount of acetone and evaporate to dryness.
-
Dry the residue at 105°C to a constant weight.
-
-
Calculation:
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for both qualitative and quantitative analysis of the fatty acid profile of this compound.
-
Principle: The this compound is converted to its more volatile fatty acid methyl ester (FAME). The FAMEs are then separated on a capillary column and detected by a flame ionization detector.
-
Sample Preparation (Derivatization to FAMEs):
-
Accurately weigh about 25 mg of the this compound sample into a screw-capped tube.
-
Add 1.5 mL of 2% methanolic sulfuric acid.
-
Heat at 50°C for 2 hours in a water bath.
-
After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for injection.
-
-
GC-FID Conditions (Example):
-
Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Initial temperature of 100°C, ramp to 230°C at a suitable rate (e.g., 10°C/min).
-
Injection Volume: 1 µL.
-
-
Quantification: The percentage of this compound can be determined by comparing the peak area of methyl laurate to that of a known internal or external standard.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to determine the purity of this compound, particularly for non-volatile impurities.
-
Principle: The sample is dissolved in a suitable solvent and separated on a reverse-phase column. Detection can be achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water may be suitable.
-
Flow Rate: 1.0 mL/min.
-
Detector: RID or ELSD.
-
-
Quantification: Purity is determined by the relative peak area of this compound compared to the total area of all peaks.
Spectroscopic Methods
a) Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique that can be used for qualitative identification and quantitative analysis of this compound.
-
Principle: The infrared spectrum of the sample is recorded. The presence of characteristic absorption bands confirms the identity of this compound, and the intensity of specific peaks can be correlated with its concentration.
-
Procedure:
-
Obtain a background spectrum of the empty ATR crystal.
-
Place a small amount of the this compound powder onto the ATR crystal.
-
Record the sample spectrum.
-
-
Analysis: The spectrum should show characteristic peaks for the carboxylate group (around 1560 cm⁻¹) and the long hydrocarbon chain (C-H stretching around 2800-3000 cm⁻¹). For quantitative analysis, a calibration curve can be prepared using standards of known concentration.
b) Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide highly accurate and precise purity determination without the need for a specific reference standard of the analyte.
-
Principle: The sample is dissolved in a deuterated solvent with a known amount of an internal standard. The purity is calculated by comparing the integral of a specific proton signal from this compound to the integral of a signal from the internal standard.
-
Procedure:
-
Accurately weigh the this compound sample and a suitable internal standard (e.g., maleic acid) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., D₂O).
-
Acquire the ¹H NMR spectrum under quantitative conditions (ensuring complete relaxation of all signals).
-
-
Analysis: The purity is calculated based on the ratio of the integrals of the analyte and internal standard signals, their respective number of protons, and their molecular weights.
Visualizing the Workflow
To better understand the logical flow of validating this compound purity, the following diagrams illustrate the overall process and the decision-making involved in selecting an appropriate analytical technique.
Caption: Experimental workflow for this compound purity validation.
Caption: Logical relationship between core purity and impurity profiling.
By employing these validated methods and understanding their comparative performance, researchers can confidently ascertain the purity of their this compound, leading to more accurate and reliable experimental data in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. egyankosh.ac.in [egyankosh.ac.in]
- 3. ijert.org [ijert.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. Determination of Unsaponifiable Matter | Pharmaguideline [pharmaguideline.com]
A Comparative Analysis of Micelle Characteristics: Sodium Laurate vs. Key Surfactants
A detailed examination of the micellar size and shape of sodium laurate in comparison to sodium dodecyl sulfate (SDS), cetyltrimethylammonium bromide (CTAB), and Triton X-100, providing researchers, scientists, and drug development professionals with essential data for formulation and analysis.
The self-assembly of surfactants into micelles is a fundamental phenomenon with wide-ranging applications in drug delivery, materials science, and chemical synthesis. The size, shape, and stability of these colloidal structures are critically dependent on the molecular architecture of the surfactant, as well as the surrounding solution conditions. This guide provides an objective comparison of the micellar properties of this compound, a common anionic surfactant derived from a saturated fatty acid, against three other widely used surfactants: sodium dodecyl sulfate (anionic), cetyltrimethylammonium bromide (cationic), and Triton X-100 (non-ionic). The data presented is supported by established experimental techniques, and detailed protocols are provided to aid in the replication and extension of these findings.
Comparative Data on Micelle Properties
The following tables summarize key parameters characterizing the micelles formed by this compound and the selected comparative surfactants. These values represent typical findings from various experimental studies and can be influenced by factors such as concentration, temperature, and ionic strength.
| Surfactant | Type | Critical Micelle Concentration (CMC) (mM in water at 25°C) |
| This compound | Anionic | ~30[1] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2[2][3][4] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | ~0.93[3] |
| Triton X-100 | Non-ionic | ~0.24[5] |
Table 1: Critical Micelle Concentration (CMC) of Selected Surfactants. The CMC is the concentration at which surfactant monomers begin to aggregate into micelles.
| Surfactant | Hydrodynamic Diameter (nm) | Aggregation Number (Nagg) | Micelle Shape |
| This compound | Varies with conditions | 55-70 | Spherical to ellipsoidal |
| Sodium Dodecyl Sulfate (SDS) | ~4.8 - 6.0[6][7] | ~60 - 120[8] | Spherical to ellipsoidal/rod-like at high salt |
| Cetyltrimethylammonium Bromide (CTAB) | ~5.5[9] | Varies significantly with conditions | Spherical to worm-like micelles[10] |
| Triton X-100 | ~7.2[9] | ~100 - 155[5][11] | Spherical/Oblate ellipsoid |
Table 2: Comparative Micellar Size and Shape. The hydrodynamic diameter is the effective size of the hydrated micelle in solution. The aggregation number represents the average number of surfactant monomers per micelle. Micelle shape can transition based on experimental conditions.
Experimental Protocols
Accurate characterization of micelle size and shape is paramount for their application. The following are detailed methodologies for the key experimental techniques cited in this guide.
Dynamic Light Scattering (DLS) for Hydrodynamic Size Determination
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. It measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles.
Protocol:
-
Sample Preparation:
-
Prepare surfactant solutions at the desired concentration (typically above the CMC) in a suitable solvent (e.g., deionized water, buffer).
-
Filter the solutions using a syringe filter (e.g., 0.22 µm) to remove dust and other large particles that can interfere with the measurement.
-
Transfer the filtered solution into a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to stabilize (typically 15-30 minutes).
-
Set the experimental parameters in the software, including solvent viscosity, refractive index, and temperature.
-
Equilibrate the sample to the desired measurement temperature within the instrument.
-
-
Measurement:
-
Place the cuvette in the instrument's sample holder.
-
Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.
-
The instrument's correlator measures the rate of intensity fluctuations, which is used to calculate the translational diffusion coefficient.
-
-
Data Analysis:
-
The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter (dH) from the diffusion coefficient: dH = kBT / (3πηD) where kB is the Boltzmann constant, T is the absolute temperature, η is the solvent viscosity, and D is the diffusion coefficient.
-
The primary outputs are the Z-average diameter (intensity-weighted mean) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.
-
Small-Angle Neutron Scattering (SANS) for Shape and Internal Structure
Small-Angle Neutron Scattering (SANS) is a powerful technique for determining the shape, size, and internal structure of micelles. It involves measuring the elastic scattering of a neutron beam at small angles from a sample.
Protocol:
-
Sample Preparation:
-
Prepare surfactant solutions in a solvent with a different neutron scattering length density to provide contrast. Deuterated solvents (e.g., D₂O) are commonly used for this purpose.
-
Concentrations should be carefully chosen to be above the CMC and to provide a good scattering signal.
-
Samples are typically held in quartz cells (cuvettes).
-
-
Instrument Setup:
-
The experiment is performed at a dedicated SANS instrument at a neutron source.
-
The instrument is configured to select a specific neutron wavelength and to define the collimation of the neutron beam.
-
The sample is placed in a temperature-controlled sample holder.
-
-
Measurement:
-
A monochromatic neutron beam is passed through the sample.
-
The scattered neutrons are detected by a 2D position-sensitive detector.
-
Scattering data is also collected for the empty cell, the solvent, and a standard for calibration.
-
-
Data Analysis:
-
The raw scattering data is corrected for background scattering and detector efficiency.
-
The corrected data is converted to an absolute scale using the standard measurement.
-
The resulting scattering curve (intensity I(q) vs. scattering vector q) is analyzed by fitting it to theoretical models for different micelle shapes (e.g., spherical, ellipsoidal, cylindrical).
-
This analysis yields parameters such as the radius of gyration, aggregation number, and the dimensions of the micelle.
-
Transmission Electron Microscopy (TEM) for Direct Visualization
Transmission Electron Microscopy (TEM) provides direct images of micelles, allowing for the visualization of their shape and size distribution. Cryogenic TEM (Cryo-TEM) is often employed to observe micelles in their native, hydrated state.
Protocol:
-
Sample Preparation (Cryo-TEM):
-
A small aliquot (a few microliters) of the surfactant solution is applied to a TEM grid (a small copper grid coated with a thin carbon film).
-
The grid is blotted to create a thin film of the solution.
-
The grid is then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water, trapping the micelles in a non-crystalline, glass-like state.
-
-
Instrument Setup:
-
The vitrified sample is transferred to a cryo-holder, which maintains the sample at cryogenic temperatures.
-
The holder is inserted into the TEM.
-
The microscope is operated at a low electron dose to minimize radiation damage to the sample.
-
-
Imaging:
-
The electron beam is passed through the sample.
-
The transmitted electrons are focused to form an image on a detector (e.g., a CCD camera).
-
Images are recorded from different areas of the grid.
-
-
Image Analysis:
-
The acquired images are analyzed using image processing software.
-
The dimensions (e.g., diameter, length) of individual micelles are measured.
-
Statistical analysis of a large number of micelles provides information on the size distribution and morphology.
-
References
- 1. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. Sample Preparation [abm.com.ge]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the Characterization of the Self-Assembly of Different Types of Amphiphilic Molecules Using Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tuning cationic micelle properties with antioxidant additive: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triton® X-100 Detergent | AAT Bioquest [aatbio.com]
Performance Evaluation of Sodium Laurate in Diverse Buffer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of sodium laurate, a widely used anionic surfactant, in different buffer systems. Understanding how buffer composition, pH, and ionic strength influence the physicochemical properties of this compound is critical for its effective application in pharmaceutical formulations, drug delivery systems, and various research contexts. This document presents available experimental data, details relevant experimental protocols, and offers visualizations to elucidate key concepts and workflows.
Executive Summary
This compound, the sodium salt of lauric acid, is a versatile surfactant employed for its emulsifying, solubilizing, and wetting properties. Its performance, however, is not static and is significantly influenced by the surrounding aqueous environment. This guide explores the critical parameters of this compound's performance—namely its Critical Micelle Concentration (CMC), surface tension, and emulsification capabilities—across three commonly used buffer systems: Phosphate, Citrate, and Tris. While direct comparative experimental data for this compound across a wide range of buffers is limited in publicly available literature, this guide synthesizes known data for this compound and complements it with established trends from the closely related anionic surfactant, sodium dodecyl sulfate (SDS), to provide a valuable comparative framework.
Comparative Performance Data
The following tables summarize the key performance indicators of this compound in different buffer systems. It is important to note that where direct data for this compound is unavailable, typical values and trends observed for anionic surfactants like SDS are used as a reference and are indicated accordingly.
| Buffer System | pH | Ionic Strength (mM) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) | Emulsification Index (E24) |
| Deionized Water | ~7.0 | Low | ~30[1] | ~25-30 | Moderate |
| Phosphate Buffer | 7.4 | 150 (Physiological) | Lower than in water (Est. 1-5)[2] | ~30-35 | Good |
| Citrate Buffer | 5.0 | 50 | Higher than in phosphate (Est. 5-10) | ~35-40 | Moderate to Good |
| Tris-HCl Buffer | 8.0 | 50 | Moderate (Est. 3-8)[3] | ~30-35 | Good |
Experimental Protocols
Accurate evaluation of surfactant performance requires standardized experimental protocols. Below are detailed methodologies for determining the key parameters presented in this guide.
Determination of Critical Micelle Concentration (CMC) by Conductivity Method
The conductivity method is suitable for ionic surfactants like this compound and is based on the change in the conductivity of the solution as micelles are formed.[6]
Principle: Below the CMC, the conductivity of the surfactant solution increases linearly with concentration as more ions are introduced. Above the CMC, the rate of increase in conductivity slows down because the newly formed micelles have a lower mobility than the individual surfactant ions. The intersection of these two linear regions in a plot of conductivity versus concentration indicates the CMC.[7][6]
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the desired buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).
-
Serial Dilutions: Create a series of dilutions of the stock solution with the same buffer to obtain a range of concentrations both below and above the expected CMC.
-
Conductivity Measurement:
-
Calibrate a conductivity meter using standard potassium chloride solutions.
-
Measure the conductivity of the pure buffer as a baseline.
-
Measure the conductivity of each this compound dilution at a constant temperature (e.g., 25°C). Ensure the solution is well-stirred and equilibrated before each measurement.
-
-
Data Analysis:
-
Plot the specific conductivity (in S/m) against the concentration of this compound (in mol/L).
-
Identify the two linear portions of the graph and perform a linear regression on each.
-
The concentration at which the two lines intersect is the CMC.
-
Measurement of Surface Tension
Surface tension measurement is a fundamental technique to characterize surfactants. The Du Noüy ring method or the Wilhelmy plate method are commonly used.
Principle: Surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the surface becomes saturated with monomers. At concentrations above the CMC, the surface tension remains relatively constant as excess surfactant molecules form micelles in the bulk solution.
Procedure:
-
Solution Preparation: Prepare a series of this compound solutions in the desired buffer system, covering a concentration range below and above the anticipated CMC.
-
Surface Tension Measurement:
-
Calibrate a tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of the pure buffer as a reference.
-
Measure the surface tension of each prepared this compound solution at a constant temperature.
-
-
Data Analysis:
-
Plot the surface tension (in mN/m) as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the point of inflection where the surface tension begins to plateau.
-
Evaluation of Emulsification Performance (Emulsification Index - E24)
The emulsification index (E24) is a simple and common method to assess the ability of a surfactant to stabilize an oil-in-water emulsion.
Principle: The E24 is the percentage of the height of the emulsified layer to the total height of the liquid column after 24 hours. A higher E24 value indicates better emulsion stability.
Procedure:
-
Preparation:
-
In a graduated test tube, mix a defined volume of an oil phase (e.g., mineral oil, soybean oil) and an aqueous phase (this compound solution in the desired buffer) at a specific ratio (e.g., 1:1).
-
-
Emulsification:
-
Vortex the mixture at high speed for a set period (e.g., 2 minutes) to form an emulsion.
-
-
Incubation:
-
Allow the test tube to stand undisturbed at a constant temperature for 24 hours.
-
-
Measurement and Calculation:
-
After 24 hours, measure the height of the emulsified layer and the total height of the liquid column.
-
Calculate the E24 using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid column) x 100
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the application and evaluation of this compound.
References
- 1. justagriculture.in [justagriculture.in]
- 2. Self-assembly and bilayer-micelle transition of fatty acids studied by replica-exchange constant pH molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atomistic simulations of pH-dependent self-assembly of micelle and bilayer from fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. fpharm.uniba.sk [fpharm.uniba.sk]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
Comparative Efficacy of Sodium Laurate in Experimental Research: A Data-Driven Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sodium laurate's performance against other alternatives, supported by experimental data. The following sections detail its cytotoxic effects, solubilizing properties, and role as a penetration enhancer, offering insights into its applications in experimental research.
This compound, the sodium salt of lauric acid, is a versatile anionic surfactant frequently employed in pharmaceutical and biomedical research. Its amphiphilic nature allows it to be used as a solubilizing agent for poorly soluble drugs, a penetration enhancer for transdermal delivery, and as a component in cytotoxicity studies. This guide offers a cross-validation of experimental results obtained using this compound and compares its performance with other commonly used alternatives.
Cytotoxicity Profile of this compound
This compound and its corresponding acid, lauric acid, have been shown to induce cytotoxic effects in various cancer cell lines. This property is being explored for its potential therapeutic applications. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key parameter in these studies.
| Cell Line | Compound | IC50 (µM) | Reference |
| SH-SY5Y (Human Neuroblastoma) | Lauric Acid | 11.8 | [1] |
| HT29 (Human Colon Carcinoma) | Lauric Acid | >100 | [2] |
| A673 (Ewing's Sarcoma) | Caffeic Acid | Low | [2] |
| CaCo2 (Colorectal Adenocarcinoma) | Caffeic Acid | Moderate | [2] |
Note: Data for this compound is limited; lauric acid data is presented as a close proxy.
This compound as a Solubilizing Agent
One of the primary applications of this compound in drug development is to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). Its surfactant properties allow it to form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media.
A study comparing the solubilizing effects of this compound and sodium oleate found that a 1:1 weight ratio mixture of the two soaps exhibited a significant depression of the Krafft point (TK) to below 0°C, while the TK of this compound and sodium oleate alone are 42°C and 28°C, respectively, at 10 wt% solids.[3] This indicates that the mixture is more effective at solubilization at lower temperatures than the individual components.
Comparison of Solubilizing Agents:
| Solubilizing Agent | Mechanism of Action | Advantages | Disadvantages |
| This compound | Micellar solubilization | Effective for a range of hydrophobic drugs. | Can precipitate with some drugs. |
| Sodium Oleate | Micellar solubilization | Effective solubilizer. | Higher Krafft point than mixtures. |
| Polysorbates (e.g., Tween 80) | Micellar solubilization | Widely used, generally regarded as safe (GRAS). | Can be prone to oxidation. |
| Polyoxyl 35 Castor Oil (Cremophor EL) | Micellar solubilization | High solubilization capacity. | Can cause hypersensitivity reactions. |
This compound as a Penetration Enhancer
In transdermal drug delivery, overcoming the barrier function of the stratum corneum is a major challenge. Penetration enhancers are substances that reversibly disrupt this barrier to allow drugs to permeate into the deeper layers of the skin. Anionic surfactants like this compound can enhance penetration by interacting with and fluidizing the lipids in the stratum corneum.
Studies have shown that sodium lauryl sulfate (SLS), a closely related surfactant, increases the permeability of hydrophilic to moderately lipophilic compounds.[4] The enhancing effect is dependent on the concentration of the surfactant and the lipophilicity of the drug.
Comparison of Penetration Enhancers:
| Penetration Enhancer | Mechanism of Action | Enhancement Factor (Example) | Potential for Irritation |
| This compound/SLS | Disruption of stratum corneum lipids | 2-fold increase for less lipophilic compounds[4] | Can cause skin irritation at higher concentrations. |
| Sodium Caprate (C10) | Increases paracellular permeability | Effective for peptides. | Generally considered safe.[5] |
| Fatty Acids (e.g., Oleic Acid) | Fluidization of stratum corneum lipids | Varies with drug and formulation. | Can cause irritation. |
| Ethanol | Lipid extraction and protein modification | Varies with concentration and drug. | Can cause dryness and irritation. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well plates
-
Cell line of interest
-
This compound solution (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Drug Solubilization Protocol
This protocol is used to determine the increase in the solubility of a poorly soluble drug in the presence of a surfactant.
Materials:
-
Excess amount of the poorly soluble drug
-
Aqueous solutions of this compound at various concentrations (below and above the Critical Micelle Concentration - CMC)
-
Control solution (e.g., water or buffer)
-
Shaker-incubator
-
Filtration apparatus (e.g., 0.45 µm filter)
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Add an excess amount of the drug to the this compound solutions and the control solution.
-
Place the samples in a shaker-incubator at a constant temperature (e.g., 37°C) for 72-96 hours to reach equilibrium.
-
Filter the samples to remove the undissolved drug.
-
Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum wavelength or HPLC).[6]
-
Compare the solubility of the drug in the surfactant solutions to that in the control solution to determine the solubilization enhancement.
In Vitro Skin Permeation Study
This protocol evaluates the effect of a penetration enhancer on the permeation of a drug through the skin.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., rat or human cadaver skin)
-
Drug solution with and without this compound
-
Receptor solution (e.g., phosphate-buffered saline)
-
Magnetic stirrer
-
HPLC or other suitable analytical method
Procedure:
-
Mount the excised skin on the Franz diffusion cells with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with the receptor solution and maintain it at 37°C with constant stirring.
-
Apply the drug solution (with or without this compound) to the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor solution.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the flux and permeability coefficient.
-
Compare the permeation parameters of the drug with and without the enhancer to determine the enhancement factor.[7]
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through a signaling cascade involving the generation of reactive oxygen species (ROS).
Caption: this compound-induced apoptosis pathway in cancer cells.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound.
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship for Solubilization
This diagram shows the logical relationship between surfactant concentration and drug solubility.
Caption: Surfactant concentration and its effect on drug solubility.
References
- 1. Frontiers | Dual Roles of Coconut Oil and Its Major Component Lauric Acid on Redox Nexus: Focus on Cytoprotection and Cancer Cell Death [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization of drugs using sodium lauryl sulfate: Experimental data and modeling | CoLab [colab.ws]
- 7. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
The Impact of Sodium Laurate on Enzyme Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate interactions between detergents and enzymes is paramount for experimental design and formulation development. This guide provides a comparative analysis of sodium laurate's effect on enzyme activity, juxtaposed with other commonly used detergents. The information is supported by experimental data, detailed protocols, and visualizations to facilitate informed decisions in your research.
The selection of a detergent in biological assays can significantly influence enzymatic reactions. While detergents are essential for solubilizing proteins and creating necessary reaction environments, they can also modulate, and in some cases, inhibit enzyme activity. This compound, an anionic surfactant, presents a unique profile in its interaction with enzymes, particularly when compared to other detergents like sodium dodecyl sulfate (SDS), Triton X-100, and Tween 20.
Data Presentation: A Comparative Overview of Detergent Effects on Enzyme Activity
The following tables summarize the quantitative impact of various detergents on the activity of three key enzyme classes: proteases, lipases, and amylases. The data has been compiled from multiple studies to provide a comparative perspective.
Table 1: Effect of Detergents on Protease Activity
| Detergent | Enzyme | Concentration | Effect on Activity | Reference |
| This compound | Trypsin | 0.1% | Enhanced | [1] |
| 0.5% | Little Decrease | [1] | ||
| 1.0% | ~20% Decrease | [1] | ||
| Chymotrypsin | Not specified | Less effect than on trypsin | [1] | |
| Sodium Dodecyl Sulfate (SDS) | Trypsin | 0.1% | ~80% Inhibition | [1] |
| 20S Proteasome | 0.04% | Activation | [2] | |
| Protease (Geobacillus toebii) | 5% (w/v) | High Stability | [3] | |
| Triton X-100 | Hydrolases/Oxidoreductases | Not specified | Inhibitory | [4] |
| Lipase (Candida rugosa) | 1% (w/v) | Increased activity | [5] | |
| Tween 20 | Not specified | Not specified | Generally mild effects |
Table 2: Effect of Detergents on Lipase Activity
| Detergent | Enzyme | Concentration | Effect on Activity | Reference |
| This compound | Not specified | Not specified | Data not available | |
| Sodium Dodecyl Sulfate (SDS) | Lipase (Penicillium chrysogenum) | Not specified | Complete Inhibition | [6] |
| Lipase (Bacillus thermoleovorans) | Not specified | Strong Inhibition | [7] | |
| Triton X-100 | Lipase (Candida rugosa) | 0.15 mM | 2-fold increase | [8] |
| Lipase (Thermomyces lanuginosa) | Not specified | Modulates activity/stability | [9] | |
| Lipase (porcine pancreas) | 5% (v/v) | ~237% Relative Activity | [10] | |
| Tween 20 | Lipase (Penicillium chrysogenum) | Not specified | Slight Increase | [6] |
| Lipase (porcine pancreas) | 5% (v/v) | ~281% Relative Activity | [10] | |
| Tween 80 | Lipase (porcine pancreas) | 5% (v/v) | ~207% Relative Activity | [10] |
Table 3: Effect of Detergents on Amylase Activity
| Detergent | Enzyme | Concentration | Effect on Activity | Reference |
| This compound | Not specified | Not specified | Data not available | |
| Sodium Dodecyl Sulfate (SDS) | α-Amylase | 0.5% | 28% Increase | [11] |
| α-Amylase | Not specified | Can be inhibitory | [12][13] | |
| Triton X-100 | α-Amylase | 0.5% | 26% Increase | [11] |
| Tween 20 | α-Amylase | Not specified | Generally no significant effect | [12] |
| Tween 40 | α-Amylase | 0.5% | 38% Increase | [11] |
Experimental Protocols: Standardized Assays for Detergent Impact Assessment
To ensure reproducible and comparable results, standardized experimental protocols are crucial. The following are detailed methodologies for assessing the impact of detergents on protease, lipase, and amylase activity.
Protocol 1: Protease Activity Assay
This protocol is adapted from a study on this compound's compatibility with trypsin.[1]
Materials:
-
Enzyme: Trypsin (or other protease of interest)
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
Buffer: 50 mM Tris-HCl, pH 8.0
-
Detergents: this compound, SDS, Triton X-100, Tween 20 (stock solutions of desired concentrations)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the protease in the buffer.
-
Prepare reaction mixtures by adding the protease solution to the buffer containing various concentrations of the detergent to be tested. A control with no detergent should be included.
-
Incubate the enzyme-detergent mixtures for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the BAEE substrate to each mixture.
-
Monitor the change in absorbance at 253 nm over time using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of BAEE hydrolysis.
-
Calculate the relative enzyme activity for each detergent concentration compared to the control (100% activity).
Protocol 2: Lipase Activity Assay
This protocol utilizes the chromogenic substrate p-nitrophenyl palmitate (p-NPP).
Materials:
-
Enzyme: Lipase
-
Substrate: p-nitrophenyl palmitate (p-NPP)
-
Buffer: 50 mM Tris-HCl, pH 8.0, containing a specific concentration of the detergent to be tested.
-
Solubilizing agent: Isopropanol or a mixture of isopropanol and Triton X-100 to dissolve the substrate.
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the lipase in the buffer.
-
Prepare the substrate solution by dissolving p-NPP in the solubilizing agent.
-
In a microplate or cuvette, mix the buffer containing the test detergent with the lipase solution. Include a control without detergent.
-
Pre-incubate the mixtures at the desired temperature (e.g., 37°C) for a set period.
-
Start the reaction by adding the p-NPP substrate solution.
-
Measure the increase in absorbance at 410 nm, which corresponds to the release of p-nitrophenol.
-
Determine the initial reaction rates and calculate the relative activity compared to the control.
Protocol 3: Amylase Activity Assay
This protocol is based on the dinitrosalicylic acid (DNS) method to measure the release of reducing sugars from starch.[14]
Materials:
-
Enzyme: α-Amylase
-
Substrate: 1% (w/v) soluble starch solution in buffer
-
Buffer: 20 mM sodium phosphate buffer, pH 6.9, with 6.7 mM NaCl
-
Detergents: this compound, SDS, Triton X-100, Tween 20
-
DNS reagent
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of α-amylase in the buffer.
-
Set up reaction tubes containing the starch substrate and different concentrations of the detergents. A control tube should contain only the buffer and substrate.
-
Pre-incubate the tubes at the optimal temperature for the amylase (e.g., 37°C).
-
Add the amylase solution to each tube to start the reaction.
-
Incubate for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding the DNS reagent.
-
Boil the tubes for 5-15 minutes to allow for color development.
-
After cooling, measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of a reducing sugar (e.g., maltose) to quantify the amount of reducing sugar produced.
-
Calculate the enzyme activity and compare the relative activity in the presence of each detergent to the control.
Mandatory Visualizations
The following diagrams, created using Graphviz, illustrate key concepts and workflows related to the study of detergent effects on enzyme activity.
References
- 1. This compound, a Novel Protease- and Mass Spectrometry-Compatible Detergent for Mass Spectrometry-Based Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium dodecyl sulfate (SDS) activation of the 20S proteasome in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Triton X-100 and PEG on the Catalytic Properties and Thermal Stability of Lipase from Candida Rugosa Free and Immobilized on Glyoxyl-Agarose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How the Triton X-100 modulates the activity/stability of the Thermomyces lanuginose lipase: Insights from experimental and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Purification and Characterization of Thermostable and Detergent-Stable α-Amylase from Anoxybacillus sp. AH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. digibug.ugr.es [digibug.ugr.es]
- 14. Isolation and characterization of detergent-compatible amylase-, protease-, lipase-, and cellulase-producing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sodium Laurate: A Guide for Laboratory Professionals
Ensuring a safe and compliant laboratory environment necessitates the proper handling and disposal of all chemical waste. This guide provides detailed, step-by-step procedures for the disposal of sodium laurate, a common anionic surfactant, tailored for researchers, scientists, and drug development professionals.
This compound, while utilized in various laboratory applications, is classified as a hazardous substance that can cause skin and eye irritation and is toxic to aquatic life.[1][2][3][4] Adherence to proper disposal protocols is crucial to mitigate these risks and ensure compliance with environmental regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel handling this compound waste are equipped with the appropriate Personal Protective Equipment (PPE).
Essential PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.[2][3]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][5]
Work should be conducted in a well-ventilated area to avoid the inhalation of any dust or aerosols.[2][5] An eyewash station and safety shower should be readily accessible in the immediate work area.[3][6]
Hazard Summary
The following table summarizes the key hazards associated with this compound, based on its Safety Data Sheet (SDS) information.
| Hazard Classification | Description | Precautionary Statements |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[2][3][4] | Wash hands and any exposed skin thoroughly after handling.[4][7] If skin irritation occurs, seek medical advice.[4][6] |
| Serious Eye Damage/Eye Irritation (Category 1) | Causes serious eye damage.[2][3][4] | Wear eye protection.[2][4] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4][6] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation.[2][3][4] | Avoid breathing dust.[4] Use only outdoors or in a well-ventilated area.[4] If inhaled, remove person to fresh air and keep comfortable for breathing.[4] |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 3) | Harmful to aquatic life.[4] | Avoid release to the environment.[1][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[8] Do not dispose of this compound down the drain or in regular trash.[8][9]
1. Waste Collection and Segregation:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated gloves, wipes, and bench paper, in a designated, clearly labeled hazardous waste container.[10]
-
The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[11][12] Plastic containers are often preferred over glass to minimize the risk of breakage.[8]
-
Do not mix this compound waste with other incompatible waste streams.[11][12]
-
-
Liquid Waste:
2. Labeling of Waste Containers:
-
All hazardous waste containers must be accurately and clearly labeled.[8][13]
-
The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[8]
-
The concentration and quantity of the waste.[8]
-
The date when the waste was first added to the container.[8]
-
The name and contact information of the principal investigator or laboratory supervisor.[8]
-
The specific hazards (e.g., "Irritant," "Harmful to Aquatic Life").[8]
-
3. Storage of Waste:
-
Store hazardous waste in a designated, secure area away from general laboratory traffic.[14]
-
Segregate incompatible waste types to prevent dangerous reactions.[11][12]
-
Ensure that the storage area is well-ventilated and away from sources of ignition or heat.[13]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for your hazardous waste.[8][14]
-
Follow all institutional procedures for waste pickup requests. This may involve submitting an online form or a paper manifest.[8]
5. Spill Cleanup:
-
In the event of a spill, immediately alert personnel in the area.[1]
-
Wearing appropriate PPE, clean up the spill using dry methods for solids to avoid generating dust.[1]
-
Use an inert absorbent material for liquid spills.
-
Collect all cleanup materials (absorbent, contaminated gloves, etc.) and place them in a labeled hazardous waste container for disposal.[15]
-
For large or unmanageable spills, evacuate the area and contact your institution's emergency response team or EHS.[15]
6. Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water) before it can be disposed of as regular trash.[12][15]
-
The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous chemical waste.[12][15]
-
After triple-rinsing, deface or remove the original chemical label and mark the container as "Empty."[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. p.globalsources.com [p.globalsources.com]
- 7. physics.purdue.edu [physics.purdue.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. acs.org [acs.org]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. vumc.org [vumc.org]
Personal protective equipment for handling Sodium laurate
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Sodium Laurate to ensure a secure laboratory environment.
This compound is classified as a hazardous substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3][4] Adherence to the following personal protective equipment (PPE) guidelines and handling procedures is critical to mitigate risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Body Part | Required PPE | Specifications & Scenarios |
| Eyes/Face | Safety glasses with side-shields or chemical goggles.[1] A face shield may be required if splashes are likely. | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are recommended for all procedures involving this compound.[5] |
| Skin | Chemical-resistant gloves.[5] Lab coat or overalls.[1] PVC apron for additional protection.[1] | Recommended glove materials include polychloroprene, nitrile rubber, butyl rubber, or PVC.[1][6] Always inspect gloves for degradation before use and wash hands thoroughly after removal.[1] Fire/flame resistant and impervious clothing should be worn.[5] |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA approved respirator is necessary if exposure limits are exceeded or if dust is generated. | A full-face respirator is recommended if irritation or other symptoms are experienced.[5] For dust-generating activities, a respirator with a dust filter is appropriate.[7] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to use is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed, properly labeled container in a dry, cool, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3]
-
Ensure that eyewash stations and safety showers are in close proximity to the storage and handling locations.[3][8]
2. Handling and Use:
-
Handle in a well-ventilated place, such as a chemical fume hood, to avoid the formation of dust and aerosols.[5]
-
Avoid all personal contact, including inhalation of dust.[1]
-
Wear the appropriate PPE as detailed in the table above.
-
Use non-sparking tools to prevent ignition sources.[5]
-
After handling, wash hands and other exposed areas with mild soap and water.[9]
Disposal Plan for this compound Waste
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
All this compound waste should be considered hazardous waste.[1]
-
Collect waste in a suitable, labeled, and closed container.[1][5]
2. Disposal Procedure:
-
Dispose of waste material in accordance with local, state, and federal regulations.[1]
-
Do not allow the chemical to enter drains or waterways.[5]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Emergency Procedures
Immediate and appropriate action during an emergency can significantly minimize harm.
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][10]
-
In case of skin contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[8][10]
-
In case of eye contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart.[8][11] Seek immediate medical attention.[10]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[10][11]
Spill Response:
-
For minor spills, immediately clean up using dry procedures to avoid generating dust.[1] Wear appropriate PPE. Place the spilled material into a suitable, labeled container for waste disposal.[1]
-
For major spills, evacuate the area and alert emergency responders.[1]
The following diagram illustrates the workflow for handling a this compound spill.
This next diagram outlines the decision-making process for selecting the correct PPE when handling this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. trc-corp.com [trc-corp.com]
- 7. physics.purdue.edu [physics.purdue.edu]
- 8. fishersci.com [fishersci.com]
- 9. acme-hardesty.com [acme-hardesty.com]
- 10. aksci.com [aksci.com]
- 11. chemos.de [chemos.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
